molecular formula C7H6N4O2 B1605538 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-92-8

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1605538
CAS No.: 7169-92-8
M. Wt: 178.15 g/mol
InChI Key: HWAKRQWQSUIFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-7-3-2-6(11(12)13)4-10(7)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAKRQWQSUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345006
Record name 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-92-8
Record name 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical properties of the emerging heterocyclic compound, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the core molecule and its close structural analogs to provide a foundational understanding of its chemical behavior, potential applications, and the methodologies for its characterization.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purines, which allows it to act as a bioisostere.[2] This characteristic has led to the exploration of triazolo[1,5-a]pyridine derivatives in a wide range of therapeutic areas, including their use as kinase inhibitors for cancer treatment and in the development of novel agrochemical agents.[4] The introduction of a nitro group and a methyl group at the 2 and 6 positions, respectively, is anticipated to significantly influence the molecule's electronic properties, solubility, and biological activity. The broader class of 1,2,4-triazolo[1,5-a]pyrimidines has been recognized for its versatility in drug design.[2] These compounds are aza-indolizines, characterized as aza-analogs of a delocalized 10-π electron system.[2] While generally considered aromatic, studies suggest a somewhat limited degree of aromaticity in the triazolopyrimidine ring system.[2]

Synthesis and Structural Elucidation

The synthesis of substituted triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A common approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions.[5] Another established method is the copper-catalyzed oxidative coupling, which allows for the sequential formation of N-C and N-N bonds.[5] For dinitro-substituted analogs, such as 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines, a key starting material is 2-chloro-3,5-dinitropyridine.[3]

A plausible synthetic pathway for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is conceptualized in the workflow below. This proposed synthesis is based on established methods for analogous compounds.[5][6]

Synthesis_Workflow Conceptual Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-amino-5-nitropyridine 2-Amino-5-nitropyridine Cyclization Oxidative Cyclization 2-amino-5-nitropyridine->Cyclization Reacts with Reagent_X Acetaldehyde derivative Reagent_X->Cyclization Purification Chromatographic Purification Cyclization->Purification Crude Product Target_Molecule 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Purification->Target_Molecule Purified Product

Caption: Conceptual workflow for the synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

The structural confirmation of the final compound would rely on a suite of analytical techniques. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the positions of the methyl and nitro groups.[1] For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles.[1]

Physicochemical Properties

Table 1: Physicochemical Data of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and Related Analogs
Property2-Methyl-6-nitro-triazolo[1,5-a]pyridine (Predicted)2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt[1]6-nitro[1][2][3]triazolo[1,5-a]pyridine[7]2-Methyl-[1][2][3]triazolo[1,5-a]pyridine[8]
Molecular Formula C₇H₆N₄O₂C₉H₄N₅NaO₄C₆H₄N₄O₂C₇H₇N₃
Molecular Weight 178.15 g/mol 273.15 g/mol 164.12 g/mol 133.15 g/mol
Appearance Likely a crystalline solidYellow crystals--
Solubility Expected to have low aqueous solubilityGood solubility in aqueous media--
Melting Point -259–261 °CNot available-
Stability Expected to be stable under standard conditions--Store at 2-8°C

Note: Properties for the target compound are predicted based on the general characteristics of this class of molecules.

The nitro group is a strong electron-withdrawing group, which will significantly impact the electronic distribution within the aromatic system. This is expected to increase the acidity of any N-H protons and influence the molecule's reactivity and interaction with biological targets.[1] The methyl group, being electron-donating, will have a contrasting electronic effect.

The solubility of triazolo[1,5-a]pyridine derivatives can be modulated. For instance, the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one demonstrates good solubility in aqueous media, a desirable property for biological studies.[1] It is plausible that forming a salt of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine could similarly enhance its aqueous solubility.

Spectroscopic and Crystallographic Characterization

The characterization of novel compounds like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a multi-step process, with each step providing critical information to validate the structure and purity.

Experimental Protocol for Structural Characterization
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass and confirm the elemental composition.

    • Method: Electrospray ionization (ESI) is a suitable technique. The sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

    • Expected Outcome: A high-resolution mass spectrum showing the [M+H]⁺ ion with a mass that corresponds to the calculated exact mass of C₇H₇N₄O₂⁺.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

    • Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.

    • Expected Outcome: The ¹H NMR spectrum should show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group.[1]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.

    • Method: The spectrum can be obtained using a neat sample (for liquids or low-melting solids) or by preparing a KBr pellet.

    • Expected Outcome: Characteristic absorption bands for the nitro group (typically around 1540 cm⁻¹ and 1350 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic rings.[1]

  • Single-Crystal X-ray Diffraction:

    • Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

    • Method: A suitable single crystal is grown from an appropriate solvent. The crystal is mounted on a diffractometer, and diffraction data is collected.

    • Expected Outcome: A detailed crystallographic information file (CIF) that provides bond lengths, bond angles, and information about the crystal packing. This can reveal intermolecular interactions such as hydrogen bonding or π-π stacking.[1]

Characterization_Workflow Structural Characterization Workflow Synthesized_Compound Synthesized 2-Methyl-6-nitro-triazolo[1,5-a]pyridine HRMS HRMS Analysis Synthesized_Compound->HRMS NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR X-ray Single-Crystal X-ray Diffraction Synthesized_Compound->X-ray Structural_Confirmation Complete Structural Elucidation HRMS->Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation X-ray->Structural_Confirmation

Caption: A typical workflow for the comprehensive structural characterization of the title compound.

Potential Applications in Drug Discovery

Derivatives of the triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine scaffolds have shown promise in various areas of drug discovery.

  • Antiviral Activity: A closely related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide (Triazid), has demonstrated potential as an antiviral agent.[9] This suggests that the 6-nitro-triazolo core may be a key pharmacophore for antiviral activity.

  • Anti-inflammatory and Antiseptic Activity: Some nitro-containing derivatives of the azoloazine series have exhibited anti-septic activity.[1] Furthermore, certain nitroazolo[1,5-a]pyrimidines have been identified as inhibitors of nitric oxide synthesis and IL-6 secretion, indicating anti-inflammatory potential.[10]

  • Kinase Inhibition: The triazolo[1,5-a]pyridine scaffold is a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[4] The specific substitution pattern of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine could be explored for its potential to selectively bind to the active sites of various kinases.

Conclusion

2-Methyl-6-nitro-triazolo[1,5-a]pyridine represents a promising, yet underexplored, molecule within the medicinally relevant class of triazolopyridines. Based on the analysis of its structural analogs, it is predicted to be a stable crystalline solid with tunable solubility. Its synthesis is achievable through established synthetic methodologies, and its structure can be unequivocally determined using a combination of modern analytical techniques. The presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the triazolopyridine core suggests a unique electronic profile that warrants further investigation for potential applications in drug discovery, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.

References

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI. (2023-01-23). [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. (2021-01-01). [Link]

  • Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate - MySkinRecipes. (n.d.). [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI. (2021-08-22). [Link]

  • [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 - PubChem. (n.d.). [Link]

  • 6-nitro[1][2][3]triazolo[1,5-a]pyridine - ChemSynthesis. (2025-05-20). [Link]

  • CAS No : 768-19-4 | Product Name : 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine | Pharmaffiliates. (n.d.). [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PubMed Central. (2022-04-27). [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[3] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds.

This document moves beyond a simple data repository. It is structured as a predictive and methodological guide, explaining the causal relationships between the molecule's structure and its spectroscopic output. We will detail the theoretical underpinnings for the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, propose detailed experimental workflows for data acquisition, and provide integrated analytical strategies. This approach is designed to equip researchers with the tools to confidently identify and characterize this molecule and its analogs.

Molecular Structure and Electronic Landscape

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine possesses a fused bicyclic aromatic system with two key substituents that dictate its electronic properties and, consequently, its spectral characteristics.

  • 2-Methyl Group (-CH₃): An electron-donating group (EDG) that slightly increases electron density in the heterocyclic system through inductive effects.

  • 6-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that significantly decreases electron density on the pyridine ring through both resonance and inductive effects.

These opposing electronic influences create a unique spectral fingerprint, which we will dissect in the following sections.

cluster_mol2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridinemol

Caption: Molecular Structure of the Target Compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, serving as the first line of evidence in structural confirmation.

Theoretical Principles & Predictions

For a molecule with the formula C₇H₆N₄O₂, the Nitrogen Rule predicts an even nominal molecular weight, as it contains an even number of nitrogen atoms.[4][5] Under Electron Ionization (EI), the molecule will lose an electron to form a molecular ion radical cation [M]⁺•, which then undergoes fragmentation.[4] The fragmentation of fused N-heterocycles is often characterized by the loss of small, stable neutral molecules and radicals, with the nitro group being a particularly labile fragment.[1]

Predicted Mass Spectrum and Fragmentation Pathway

The high-resolution mass of C₇H₆N₄O₂ is calculated to be 178.0491 g/mol . The predicted fragmentation pathway involves several key steps initiated by the cleavage of the weakest bonds and the elimination of stable neutral species.

Table 1: Predicted High-Resolution MS Data

m/z (Predicted) Ion Formula Description
178.0491 [C₇H₆N₄O₂]⁺• Molecular Ion [M]⁺•
132.0565 [C₇H₆N₂]⁺• Loss of NO₂ radical from [M]⁺•[1]
105.0449 [C₆H₅N₂]⁺ Loss of HCN from [C₇H₆N₂]⁺•

| 78.0344 | [C₅H₄N]⁺ | Pyridyl cation fragment |

The proposed fragmentation cascade, visualized below, begins with the characteristic loss of the nitro group, a common fragmentation pattern for aromatic nitro compounds.[1] This is followed by the cleavage of the triazole ring, a typical pathway for this heterocyclic system.

fragmentation_pathwayM[M]⁺•m/z = 178.0491(C₇H₆N₄O₂)F1Fragment 1m/z = 132.0565(C₇H₆N₂)M->F1- NO₂•F2Fragment 2m/z = 105.0449(C₆H₅N₂)F1->F2- HCNF3Fragment 3m/z = 78.0344(C₅H₄N)F2->F3- HCN

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol ensures the acquisition of accurate mass data, which is critical for confirming the elemental composition.

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution analysis.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy below 5 ppm.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₇H₆N₄O₂).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is expected to be dominated by vibrations from the nitro group and the aromatic rings.

Theoretical Principles & Predictions

The key diagnostic peaks for this molecule arise from the N-O stretching vibrations of the nitro group. Because the nitro group is attached to an aromatic ring, these bands are expected at specific wavenumbers.[2][6] The presence of the fused aromatic system will also give rise to characteristic C=C and C=N stretching vibrations, as well as aromatic C-H stretches and bends.[7]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3100-3000 Medium-Weak C-H Stretch Aromatic C-H
~1550-1475 Strong Asymmetric N-O Stretch Aromatic Nitro (-NO₂)[2]
~1360-1290 Strong Symmetric N-O Stretch Aromatic Nitro (-NO₂)[2][6]
~1620-1450 Medium-Strong C=C and C=N Stretches Aromatic Rings
~890-835 Medium N-O Scissoring Bend Nitro Group (-NO₂)[7]

| Below 900 | Medium-Strong | C-H Out-of-Plane Bends | Aromatic C-H |

The two intense, sharp peaks for the nitro group are the most unambiguous features and serve as a powerful confirmation of its presence.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for obtaining high-quality IR spectra from solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks in the spectrum and compare them against the predicted values in Table 2 and standard correlation charts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for complete structural elucidation in solution, providing detailed information about the carbon-hydrogen framework.

Theoretical Principles & Predictions

The chemical shifts in the ¹H and ¹³C NMR spectra are governed by the electronic environment of each nucleus.[8] The nitrogen atoms in the heterocyclic rings generally cause a downfield shift (deshielding) for adjacent protons and carbons.[9] The potent electron-withdrawing nitro group will significantly deshield nearby nuclei, shifting them further downfield, while the methyl group will have a minor shielding effect.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure and electronic effects, we can predict the approximate chemical shifts and coupling patterns. The atom numbering used for assignment is shown in the structure diagram in Section 1.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5 ~9.3-9.5 d J ≈ 2 Hz Strongly deshielded by adjacent N and proximate nitro group.
H-7 ~8.8-9.0 dd J ≈ 9 Hz, 2 Hz Deshielded by nitro group; coupled to H-8.
H-8 ~8.0-8.2 d J ≈ 9 Hz Coupled to H-7.
H-3 ~8.4-8.6 s - Proton on the triazole ring.

| -CH₃ | ~2.6-2.8 | s | - | Methyl group attached to the triazole ring. |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Assignment Predicted δ (ppm) Rationale
C-2 ~160-165 Attached to two N atoms and the methyl group.
C-3a ~145-150 Bridgehead carbon attached to three N atoms.
C-5 ~125-130 Deshielded by adjacent N and nitro group.
C-6 ~140-145 Carbon bearing the nitro group.
C-7 ~120-125 Aromatic carbon.
C-8 ~115-120 Aromatic carbon.

| -CH₃ | ~15-20 | Methyl carbon. |

Workflow for NMR Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for unambiguous assignment. The workflow below outlines a self-validating system for structural confirmation.

nmr_workflowcluster_1d1D NMR Experimentscluster_2d2D NMR CorrelationH1¹H NMR(Proton Environments & Coupling)COSYCOSY(¹H-¹H Correlations)Confirms H-7/H-8 couplingH1->COSYHSQCHSQC(¹H-¹³C one-bond Correlations)Assigns protonated carbonsH1->HSQCC13¹³C NMR(Carbon Environments)C13->HSQCC13->HSQCFinalFinal Structure Confirmation(Unambiguous Assignment)COSY->FinalHSQC->Final

Caption: Logical Workflow for NMR Analysis.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune and match the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (e.g., 1024 scans or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks. This will definitively link H-7 and H-8.

  • HSQC Acquisition: Run a standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment. This will correlate each proton with its directly attached carbon, allowing for the confident assignment of all protonated carbons (C-5, C-7, C-8, C-3, and the -CH₃).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to the residual DMSO peak at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Integrated Spectroscopic Data Analysis

The definitive confirmation of 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine is achieved by synthesizing the information from all three spectroscopic techniques:

  • HRMS confirms the correct elemental composition (C₇H₆N₄O₂) with high accuracy.

  • IR Spectroscopy provides clear evidence for the key functional groups, most notably the aromatic nitro group, through its strong and characteristic N-O stretching bands.

  • NMR Spectroscopy provides the complete atomic connectivity. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C spectra, validated by 2D COSY and HSQC correlations, will match the proposed structure and no other isomer.

By following the predictive models and experimental protocols outlined in this guide, researchers can confidently synthesize, identify, and characterize 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine, ensuring data integrity for applications in drug discovery and materials science.

References

  • Kovács, L., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(11), e4896. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

  • LibreTexts Chemistry. Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Portland Press. (1974). NMR Spectra of Simple Heterocycles. Biochemical Society Transactions. [Link]

  • Michigan State University. Mass Spectrometry. MSU Chemistry. [Link]

  • Vo, T. H., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][2]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(1). [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Eliel, E. L., & Giza, C. A. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 2269-2274. [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • All About Pharmacy. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

A Methodological Guide to the Crystal Structure Analysis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: As of the latest search of the Cambridge Structural Database (CSD), a definitive crystal structure for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine has not been publicly reported.[1][2] This guide, therefore, provides a comprehensive, field-proven methodological framework for its determination and analysis. It is designed to equip researchers with the necessary protocols and theoretical understanding, from synthesis to structural elucidation, by drawing upon established techniques and data from closely related analogues.

Introduction: The Significance of Structural Elucidation

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The introduction of a nitro group, as in the case of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, can significantly modulate the molecule's electronic properties, influencing its interaction with biological targets and its pharmacokinetic profile. A precise understanding of its three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is therefore indispensable for rational drug design and development.[4] This guide outlines the critical steps and scientific reasoning behind the complete crystal structure analysis of this target compound.

Part I: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging yet critical part of the entire process.[5]

Proposed Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

A plausible and efficient synthetic route to the title compound would involve the cyclization of a substituted pyridine precursor. One common method for forming the[1][6][7]triazolo[1,5-a]pyridine ring system is the reaction of a 2-aminopyridine derivative.[8] A logical starting material is 2-amino-5-nitropyridine. The synthesis can be envisioned in a two-step process:

  • Formation of an N-acylamidrazone intermediate: 2-amino-5-nitropyridine is first converted to 2-hydrazino-5-nitropyridine. This intermediate is then acylated with an appropriate reagent, such as acetyl chloride or acetic anhydride, to form the corresponding hydrazide.

  • Dehydrative Cyclization: The resulting N'-(5-nitro-2-pyridinyl)acetohydrazide undergoes an intramolecular dehydrative cyclization to yield 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This cyclization can be promoted by reagents like phosphorus oxychloride (POCl₃) or by thermal means.

Synthesis_Pathway Start 2-Amino-5-nitropyridine Inter1 2-Hydrazino-5-nitropyridine Start->Inter1 1. NaNO₂, HCl 2. SnCl₂ Inter2 N'-(5-nitro-2-pyridinyl)acetohydrazide Inter1->Inter2 Acetyl Chloride, Pyridine Product 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Inter2->Product POCl₃, heat

Caption: Proposed synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is an art guided by scientific principles. The choice of solvent and crystallization technique is paramount.[9] For a nitroaromatic compound like the target molecule, which is expected to be a relatively polar and planar solid, several methods should be screened.

Step-by-Step Crystallization Screening:

  • Solubility Screening: Begin by assessing the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5 mL) with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or acetone).

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[9]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a less volatile, good solvent (e.g., DMF or DMSO) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., diethyl ether or hexane).

    • The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystal growth.[10]

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane or methanol) on top of the solution, creating a distinct interface.

    • Allow the setup to remain undisturbed. Crystals will ideally form at the interface as the solvents slowly mix.[9]

Part II: Single-Crystal X-ray Diffraction – Unveiling the Atomic Architecture

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the X-ray diffraction experiment can be performed to collect the data needed to determine the crystal structure.[11]

XRD_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Crystal Mounting DataCollection Data Collection (Diffractometer) Crystal->DataCollection X-ray Beam DataProcessing Data Reduction & Integration DataCollection->DataProcessing Diffraction Pattern StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Model Validation Validation & CIF Generation StructureRefinement->Validation Refined Model

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection

The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal.[12] As the crystal is rotated, thousands of diffraction spots are collected on a detector.[13] The intensity and position of each spot are recorded.

Structure Solution and Refinement

The collected diffraction data are processed to yield a list of reflection intensities. The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.[13] This map reveals the positions of the heavier atoms.

This initial model is then refined using a least-squares process.[14] In refinement, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the observed diffraction data (Fₒ) and the calculated data (F꜀) from the model. This agreement is monitored by the R-factor (R₁), with lower values indicating a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part III: Structural Analysis and Interpretation – From Data to Knowledge

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides deep insights into the molecule's properties.

Hypothetical Crystal and Molecular Structure

While the exact structure is unknown, we can make educated predictions based on related compounds. For illustrative purposes, we will consider the crystallographic data of a similar heterocyclic core, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine , as a reference for the expected values.[15]

Table 1: Hypothetical Crystallographic Data for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (Note: Values are illustrative and based on typical data for similar heterocyclic compounds)

ParameterHypothetical Value
Chemical formulaC₇H₆N₄O₂
Formula weight178.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)a = 7.5, b = 9.0, c = 12.0
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)830
Z (molecules/unit cell)4
Calculated density (g/cm³)1.42
Radiation typeMo Kα (λ = 0.71073 Å)
Final R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15

The molecule is expected to be largely planar due to the fused aromatic ring system. However, the nitro group may be slightly twisted out of the plane of the pyridine ring due to steric hindrance or crystal packing forces.[8]

Caption: 2D structure of the target molecule.

Table 2: Predicted Key Bond Lengths and Angles (Based on standard values and data from related structures)

Bond/AnglePredicted Value (Å or °)Justification
C-NO₂~1.48 ÅTypical for nitro groups attached to aromatic rings.
O-N-O (angle)~124°Standard geometry for a nitro group.
N-N (triazole)~1.37 ÅReflects the single bond character within the triazole ring.
C=N (triazole)~1.32 ÅReflects the double bond character within the triazole ring.
Intermolecular Interactions and Crystal Packing

The presence of the nitro group and the nitrogen atoms in the heterocyclic rings makes this molecule a prime candidate for significant intermolecular interactions, which dictate the crystal packing.

  • Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are highly probable, linking molecules into chains or sheets.[10]

  • π-π Stacking: The planar aromatic system is expected to facilitate π-π stacking interactions between adjacent molecules, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

  • π-hole Interactions: The electropositive region on the nitrogen atom of the nitro group (the π-hole) can interact favorably with lone pairs on oxygen or nitrogen atoms of neighboring molecules, further stabilizing the crystal lattice.[15]

A detailed analysis of these non-covalent interactions is crucial, as they can influence physical properties like melting point and solubility, and provide insights into how the molecule might interact with a protein binding site.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the complete crystal structure analysis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. While a definitive structure awaits experimental determination, the methodologies described herein provide a clear roadmap for its synthesis, crystallization, and structural elucidation. The resulting atomic-level information would be invaluable for the scientific community, particularly for those in drug discovery, enabling a deeper understanding of its structure-activity relationships and paving the way for the design of novel therapeutics.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1][2]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][6][7]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link][7]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2777. [Link][15]

  • Oreate AI. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link][5]

  • Rojas, J. J., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7685. [Link]

  • El-Sayed, N. N. E., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 25(21), 5013. [Link][10]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1625–1632. [Link][9]

  • Oreate AI. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link][12]

  • Song, L., et al. (2015). An I2/KI-Mediated Oxidative N–N Bond Formation Reaction. The Journal of Organic Chemistry, 80(14), 7219–7225. [Link][8]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Principles and Techniques of X-ray Crystallography. [Link][14]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link][11]

  • Wikipedia. (2024). X-ray crystallography. [Link][13]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). [Link][4]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104925. [Link][3]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic agent is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, dictating bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the causality behind experimental designs, present detailed protocols for robust assessment, and discuss the interpretation of data within the context of drug development. This document is intended to serve as a foundational resource for scientists dedicated to advancing new chemical entities through the development pipeline.

Introduction: The Critical Role of Physicochemical Profiling

2-Methyl-6-nitro-triazolo[1,5-a]pyridine belongs to the triazolopyridine class of nitrogen-containing heterocyclic compounds.[1][2] This scaffold is of significant interest in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] The introduction of a nitro group, an electron-withdrawing moiety, can profoundly influence the molecule's electronic properties, receptor binding interactions, and metabolic pathways.[3][4] However, the nitro group also introduces challenges, as nitroaromatic compounds can be susceptible to specific degradation pathways and may exhibit poor aqueous solubility.[3][5]

Therefore, a thorough and early assessment of the solubility and stability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is not merely a routine task but a strategic imperative.

  • Solubility directly impacts the dissolution rate and subsequent absorption of a drug substance, governing its bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure, often becoming a primary reason for candidate attrition.[6]

  • Stability determines the compound's shelf-life and dictates necessary storage conditions.[7] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the efficacy and safety of the final drug product.[8]

This guide will provide the theoretical underpinnings and practical, field-proven protocols to comprehensively evaluate these two critical attributes.

Solubility Assessment: Beyond a Single Number

A compound's solubility is not a static value but is highly dependent on the properties of the solvent system. For pharmaceutical development, understanding solubility across a physiologically relevant pH range and in various organic solvents is crucial for formulation and preclinical studies.

Theoretical Framework: What Governs Solubility?

The solubility of a crystalline solid like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by two primary factors:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the crystal. Stronger interactions (higher lattice energy) require more energy to overcome, leading to lower solubility.

  • Solvation Energy: The energy released when a molecule is surrounded by solvent molecules. Favorable interactions between the solute and solvent (high solvation energy) promote solubility.

The triazolopyridine core offers sites for hydrogen bonding, while the nitro group adds polarity. The methyl group is hydrophobic. The interplay of these features will dictate its interaction with different solvents.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[6]

Objective: To determine the equilibrium solubility of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in various aqueous and organic solvents.

Methodology:

  • Preparation of Solvents: Prepare a panel of solvents. A recommended starting set includes:

    • pH 1.2 HCl buffer (simulated gastric fluid)

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer (simulated intestinal fluid)

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • Water (unbuffered)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.[10] This is critical to ensure saturation.

  • Equilibration: Add a precise volume of each solvent to the corresponding vials. Seal the vials tightly.

  • Agitation: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is common, and preliminary time-to-equilibrium studies should be performed.[6][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[9]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid material. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) may be necessary.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Table 1: Solubility Profile of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine at 25 °C

Solvent SystempHSolubility (µg/mL)Solubility (mM)Qualitative Assessment
0.1 M HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
PBS7.4
Water~7.0
MethanolN/A
EthanolN/A
AcetonitrileN/A
DMSON/A

Qualitative Assessment based on USP definitions (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Slightly Soluble, Very Slightly Soluble, Practically Insoluble).

Causality: The pH-dependent solubility will reveal if the molecule has ionizable groups within the tested range. The triazolopyridine moiety may have a basic pKa, leading to higher solubility at lower pH due to protonation. Solubility in organic solvents provides insights for analytical method development and potential formulation in non-aqueous vehicles.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound into vials C Add precise volume of solvent to each vial A->C B Prepare solvent panel (Aqueous buffers & Organic) B->C D Seal vials and agitate (24-48h at constant temp) C->D E Centrifuge or settle to separate phases D->E F Withdraw & filter supernatant E->F H Quantify concentration by validated HPLC-UV method F->H G Prepare calibration standards G->H I Calculate solubility (µg/mL, mM) H->I

Caption: A streamlined workflow for determining thermodynamic solubility.

Stability Profiling: Uncovering Molecular Liabilities

Stability testing exposes a drug substance to a variety of environmental stressors to identify potential degradation pathways and establish its intrinsic stability.[7] Forced degradation studies are a key component of this process, deliberately using more severe conditions than those in accelerated stability testing to generate degradation products rapidly.[8]

Theoretical Framework: Potential Degradation Pathways

For 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, several degradation pathways can be hypothesized:

  • Hydrolysis: The fused heterocyclic ring system could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic rings and the methyl group can be sites for oxidation.

  • Photolysis: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light. The energy from UV or visible light can promote the molecule to an excited state, leading to bond cleavage or reaction with oxygen.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[13]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method must be developed and validated before initiating these studies.[14] This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all process impurities and degradation products.[15][16]

Objective: To identify the degradation products and pathways for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine under various stress conditions.

Methodology:

A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). This solution is then subjected to the following conditions in parallel:

  • Acid Hydrolysis: Add 1 M HCl and heat at 60-80 °C.

  • Base Hydrolysis: Add 1 M NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Heat a solution of the drug at 80 °C. Expose the solid drug powder to 105 °C.

  • Photolytic Degradation: Expose a solution and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[17][18]

Self-Validation:

  • Time Points: Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the progress of degradation.

  • Controls: A control sample (protected from stress) is analyzed at each time point.

  • Target Degradation: The conditions should be adjusted (e.g., temperature, concentration of stressor) to achieve a target degradation of 5-20%.[19] This ensures that primary degradation products are formed without being degraded themselves.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all significant degradants are being detected.

Data Presentation and Interpretation

Results are best presented in a summary table.

Table 2: Forced Degradation Profile of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Stress ConditionReagent/TempDuration% Assay of Parent% Total DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Acid Hydrolysis1 M HCl, 80 °C8 h
Base Hydrolysis1 M NaOH, 60 °C4 h
Oxidation10% H₂O₂, RT24 h
Thermal (Solution)80 °C24 h
Thermal (Solid)105 °C72 h
Photolytic (Solution)ICH Q1B-
Photolytic (Solid)ICH Q1B-

Causality: This table provides a clear fingerprint of the molecule's liabilities. For example, significant degradation under basic conditions suggests a need for formulation in a neutral or acidic pH environment. Photosensitivity would necessitate light-protective packaging. The number of degradants and their relative amounts guide the subsequent impurity identification and qualification efforts.

Diagram 2: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_eval Data Evaluation A Develop & Validate Stability-Indicating HPLC Method B Prepare Stock Solution of Compound A->B C Subject Aliquots to Stress Conditions B->C S1 Acid Hydrolysis C->S1 S2 Base Hydrolysis C->S2 S3 Oxidation (H₂O₂) C->S3 S4 Thermal (Heat) C->S4 S5 Photolytic (Light) C->S5 D Analyze Samples at Time Points by HPLC S1->D S2->D S3->D S4->D S5->D E Evaluate Data D->E E1 Assay of Parent E->E1 E2 Peak Purity E->E2 E3 Mass Balance E->E3 E4 Identify Degradation Pathways E->E4

Caption: A comprehensive workflow for conducting forced degradation studies.

Conclusion: Synthesizing Data for Strategic Development

The comprehensive solubility and stability data generated through these protocols provide a robust foundation for the continued development of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. The solubility profile informs the selection of appropriate formulation strategies to ensure adequate bioavailability, while the stability fingerprint guides the development of a robust drug product with an acceptable shelf-life and impurity profile. By understanding the intrinsic physicochemical properties and potential liabilities of a molecule early on, researchers can make informed, data-driven decisions, ultimately increasing the probability of success for a promising therapeutic candidate.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ICH. (2005). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Juvale, D. C., & Shinde, D. B. (2025, March 24). Explore analytical techniques in stability testing, including HPLC, mass spectrometry, and spectroscopy, to ensure product efficacy, safety, and compliance. Separation Science. Available at: [Link]

  • Kats, M. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Li, B., Li, L., & Luo, T. (2020). Theoretical Exploration about the Thermal Stability and Detonation Properties of Nitro-Substituted Hypoxanthine. Journal of Molecular Modeling, 26(6), 114. Available at: [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Available at: [Link]

  • Parshina, L. N., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. Available at: [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Spain, J. C., & Nishino, S. F. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 510-550. Available at: [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Vessman, J. (2001). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available at: [Link]

  • Wikipedia. Triazolopyridine. Available at: [Link]

  • Wzorek, Z., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(15), 5829. Available at: [Link]

Sources

Quantum chemical calculations for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculations of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

This guide provides a comprehensive technical overview of the quantum chemical calculations applied to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. It is intended for researchers, computational chemists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties, as well as its potential as a pharmacologically active agent. The methodologies detailed herein are grounded in established theoretical chemistry principles and validated against common practices in the field.

Introduction: The Rationale for a Computational Approach

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its diverse biological activities.[4] The introduction of a methyl group at the 2-position and a nitro group at the 6-position creates 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a molecule with potentially unique electronic and interactive properties. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's charge distribution, reactivity, and intermolecular interactions.[5][6]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate the molecular properties at an atomic level.[7][8] This in silico approach allows for the prediction of:

  • Stable molecular geometries: Identifying the lowest energy conformation.

  • Vibrational frequencies: Correlating computational results with experimental FT-IR and Raman spectra.

  • Electronic structure: Understanding reactivity, stability, and charge distribution through analyses like Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).[1][9][10]

  • Spectroscopic behavior: Simulating UV-Vis spectra to understand electronic transitions.[8][11]

  • Intermolecular interactions: Visualizing and quantifying crystal packing forces through Hirshfeld surface analysis.[12][13][14]

  • Potential bioactivity: Assessing binding affinity to protein targets via molecular docking and predicting pharmacokinetic profiles (ADMET).[3][15][16]

This guide will detail the theoretical basis and practical application of these techniques for a thorough characterization of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Core Computational Workflow

A systematic computational investigation follows a logical progression of steps, where the output of one calculation serves as the input for the next. This ensures a self-validating and robust analysis.

G cluster_0 Setup cluster_1 Ground State Calculations (DFT) cluster_2 Excited State & Crystal Properties cluster_3 Biological Activity Prediction Structure Initial 3D Structure Input Opt Geometry Optimization Structure->Opt B3LYP/6-311++G(d,p) Freq Vibrational Analysis Opt->Freq Confirm Minimum Energy NBO NBO Analysis Opt->NBO MEP MEP Analysis Opt->MEP FMO FMO Analysis (HOMO-LUMO) Opt->FMO TDDFT TD-DFT (UV-Vis Spectra) Opt->TDDFT Ground State Geometry Hirshfeld Hirshfeld Surface Analysis Opt->Hirshfeld CIF Input Docking Molecular Docking Opt->Docking Ligand Preparation ADMET ADMET Prediction Opt->ADMET G Electronic_Properties Electronic Properties FMO (HOMO-LUMO) MEP NBO Reactivity Chemical Reactivity & Stability Electronic_Properties:f0->Reactivity Interactions Intermolecular Interaction Sites Electronic_Properties:f1->Interactions Charge_Distribution Intramolecular Charge Transfer Electronic_Properties:f2->Charge_Distribution

Caption: Relationship between electronic property analyses and their interpretations.

Data Presentation: Key Electronic Descriptors

DescriptorCalculated Value (eV)Implication
HOMO Energy -7.5Electron donating ability
LUMO Energy -3.2Electron accepting ability
Energy Gap (ΔE) 4.3High chemical stability
Dipole Moment 5.8 DebyeHigh polarity
Note: These are representative values.
Spectroscopic Analysis (TD-DFT)

Theoretical Insight: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties. [8][11]It allows for the simulation of the electronic absorption (UV-Vis) spectrum by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). Comparing the simulated spectrum with experimental data serves as another layer of validation for the computational model. [17] Experimental Protocol: UV-Vis Spectrum Simulation

  • Input Geometry: Use the optimized ground-state geometry from the previous step.

  • Input File Generation: Create a new input file. A different functional, like CAM-B3LYP, is often recommended for TD-DFT as it handles charge-transfer excitations more accurately.

  • Keyword Specification: Use keywords such as #p CAM-B3LYP/6-311++G(d,p) TD(NStates=20).

    • TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states.

  • Execution & Analysis: Run the calculation and analyze the output to extract the excitation wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Hirshfeld Surface Analysis

Theoretical Insight: Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. [12][13]It partitions the crystal space, defining a unique surface for each molecule. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. The analysis also generates 2D fingerprint plots, which summarize the types of interactions (e.g., H···H, C···H, N···H) and their relative contributions to the overall crystal packing. [14][18]

Molecular Docking and ADMET Prediction

Theoretical Insight: For drug development professionals, understanding how a molecule might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. [3][19]The output includes a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions (hydrogen bonds, hydrophobic contacts, etc.) with key amino acid residues in the active site. [20][21] Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. [22]In silico tools can predict parameters like aqueous solubility, blood-brain barrier permeability, and potential toxicity, helping to identify promising candidates and flag potential liabilities before costly synthesis and testing. [15][23] Experimental Protocol: Molecular Docking

  • Target Selection: Identify a relevant protein target. For triazolopyridine derivatives, a potential target could be a kinase or an enzyme like GlcN-6-P synthase, which has been studied for similar scaffolds. [2][19]2. Protein & Ligand Preparation: Download the protein crystal structure from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and defining the binding site. Prepare the ligand (2-Methyl-6-nitro-triazolo[1,5-a]pyridine) by optimizing its geometry and assigning charges.

  • Docking Execution: Use software like AutoDock Vina or ICM-Pro to perform the docking calculation. [3]4. Analysis: Analyze the resulting poses, binding energies, and specific interactions between the ligand and the protein residues.

Data Presentation: Molecular Docking and ADMET Summary

ParameterPredicted Value/Result
Binding Energy (kcal/mol) -8.5 (vs. Target X)
Key Interacting Residues ASP120, LYS85 (H-bonds); PHE178 (π-π stacking)
Lipinski's Rule of Five Compliant (0 violations)
Aqueous Solubility Moderately soluble
Blood-Brain Barrier Predicted to be permeable
Toxicity Risk Low
Note: These are representative, hypothetical results for illustrative purposes.

Conclusion and Future Directions

The comprehensive quantum chemical analysis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine provides profound insights into its fundamental properties. Through a validated workflow combining DFT and TD-DFT, we can accurately predict its geometry, vibrational modes, electronic characteristics, and spectroscopic behavior. Further analyses, including Hirshfeld surface mapping, molecular docking, and ADMET prediction, extend this understanding into the realms of materials science and medicinal chemistry.

This computational guide serves as a blueprint for the rigorous in silico characterization of novel heterocyclic compounds. The data generated from these calculations provides a strong theoretical foundation to guide future experimental work, including targeted synthesis, spectroscopic validation, and biological evaluation, ultimately accelerating the discovery and development of new functional materials and therapeutic agents.

References

  • Nabeela, Hashmi, M. A., Saqib, A. N. S., Kamran, A., & Lakhani, A. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. Available at: [Link]

  • Felefel, E. M., et al. (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. PubMed. Available at: [Link]

  • Felefel, E. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. National Institutes of Health. Available at: [Link]

  • Umar, B. A., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available at: [Link]

  • Bani-Yaseen, A. D., et al. (2020). Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted pyridino[3,4-c]coumarins. Journal of Molecular Liquids. Available at: [Link]

  • Hassan, A. A., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • El-Sayed, R. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-t[1][2][3]riazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available at: [Link]

  • Lahmidi, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Hassan, A. A., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available at: [Link]

  • Wang, Y., et al. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega. Available at: [Link]

  • Gümüş, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of two 5,11-methanobenzo[g]t[1][2][3]riazolo[1,5-c]o[1][11][19]xadiazocine derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Umar, B. A., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Journal of the Iranian Chemical Society. Available at: [Link]

  • Liu, W., et al. (2018). DFT and TD-DFT calculations of the ground and excited states infer charge transfer and nitro group twisting in the ES. ResearchGate. Available at: [Link]

  • Alhawarri, M. B., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Advances. Available at: [Link]

  • El-Faham, A., et al. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-t[1][2][3]riazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. MDPI. Available at: [Link]

  • Alhawarri, M. B., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Publishing. Available at: [Link]

  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE. Available at: [Link]

  • Tselinskii, I. V., et al. (2021). Synthesis of new 2-substituted 6,8-dinitrot[1][2][3]riazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Li, J., et al. (2024). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Available at: [Link]

  • El-hitti, G. A., et al. (2019). Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. ResearchGate. Available at: [Link]

  • Segall, M. (2012). Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium. Available at: [Link]

  • The Chemistry Insight. (2022). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. Available at: [Link]

  • Jahl, L. G., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Available at: [Link]

  • Gobec, S., & Kos, J. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry. Available at: [Link]

  • Adeoye, I. O., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (CAS No. 7169-92-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, a plausible and detailed synthetic pathway, and robust methodologies for its characterization using modern spectroscopic techniques. Furthermore, it delves into the potential therapeutic applications of this molecule, drawing insights from the well-established bioactivities of the triazolopyridine scaffold and nitro-substituted aromatic systems. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds in the pursuit of new therapeutic agents.

Chemical Identity and Physicochemical Properties

2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a fused heterocyclic system where a triazole ring is fused to a pyridine ring. The presence of a nitro group, a potent electron-withdrawing group, and a methyl group on the triazolopyridine core significantly influences its electronic properties, reactivity, and biological activity.

Identifier Value
IUPAC Name 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine
CAS Number 7169-92-8
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Predicted LogP 1.2-1.5
Predicted pKa ~2.5 (due to the basicity of the pyridine nitrogen)
Appearance Expected to be a yellow to orange crystalline solid

Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine: A Step-by-Step Protocol

The synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can be efficiently achieved through a two-step process starting from commercially available 2-aminopyridine. The key steps involve the nitration of the pyridine ring followed by the construction of the fused triazole ring.

Step 1: Synthesis of 2-Amino-5-nitropyridine (Starting Material)

The initial step is the regioselective nitration of 2-aminopyridine to introduce the nitro group at the 5-position. The amino group directs the electrophilic nitration primarily to the 5-position.

Protocol:

  • To a stirred solution of 2-aminopyridine (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature, typically between 0 and 10°C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.[5]

Causality: The use of a strong acid medium protonates the pyridine ring nitrogen, deactivating it towards electrophilic attack. The amino group, being an activating group, directs the nitronium ion (NO₂⁺) to the positions ortho and para to it. Steric hindrance at the 3-position favors nitration at the 5-position.

Synthesis of 2-Amino-5-nitropyridine 2-Aminopyridine 2-Aminopyridine Reaction Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Reaction->2-Amino-5-nitropyridine

Caption: Synthesis of the key intermediate, 2-amino-5-nitropyridine.

Step 2: Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

The final step involves the construction of the triazole ring onto the 2-amino-5-nitropyridine core. A common and effective method is the reaction with a suitable reagent that provides the N-C-N fragment of the triazole ring, followed by cyclization. One such approach involves the use of 2'-acetyl-2-cyanoacetohydrazide.[6]

Protocol:

  • A mixture of 2-amino-5-nitropyridine (1 equivalent) and 2'-acetyl-2-cyanoacetohydrazide (1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid, with a catalytic amount of a base like piperidine or triethylamine.[6]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Causality: The reaction likely proceeds through an initial condensation between the amino group of the pyridine and one of the carbonyl groups of the hydrazide, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic triazolopyridine ring system. The base catalyzes the condensation and cyclization steps.

Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Reaction Condensation & Cyclization 2'-acetyl-2-cyanoacetohydrazide 2'-acetyl-2-cyanoacetohydrazide 2-Methyl-6-nitro-triazolo[1,5-a]pyridine 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Reaction->2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Caption: Final cyclization step to form the target compound.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. The following are the expected spectroscopic data based on the analysis of similar structures.[7][8][9][10]

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (at C2)2.5 - 2.7Singlet (s)-
H58.8 - 9.0Doublet (d)~9.5
H78.4 - 8.6Doublet of doublets (dd)~9.5, ~2.0
H89.5 - 9.7Doublet (d)~2.0

Rationale: The protons on the pyridine ring are expected to be in the downfield region due to the aromatic nature and the electron-withdrawing effect of the fused triazole ring and the nitro group. The H8 proton is expected to be the most deshielded due to its proximity to the nitro group.

¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
CH₃ (at C2)15 - 20
C2160 - 165
C3a150 - 155
C5130 - 135
C6145 - 150
C7120 - 125
C8140 - 145

Rationale: The carbon atoms of the heterocyclic rings will resonate in the aromatic region. The carbon bearing the nitro group (C6) and the carbons of the triazole ring (C2, C3a) are expected to be significantly downfield.

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the heterocyclic core.[11][12]

m/z Predicted Fragment
178[M]⁺
132[M - NO₂]⁺
105[M - NO₂ - HCN]⁺

Rationale: The initial loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. Subsequent fragmentation of the triazolopyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN).

Potential Applications in Drug Development

The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][13] The addition of a methyl and a nitro group to this core suggests several potential therapeutic applications.

Kinase Inhibition

Triazolopyridine derivatives have been extensively investigated as inhibitors of various kinases, which are crucial targets in oncology and immunology.[2][14][15][16]

  • Janus Kinase (JAK) Inhibition: Selective JAK1 inhibitors containing the triazolopyridine core, such as Filgotinib, have shown promise in the treatment of autoimmune diseases like rheumatoid arthritis.[16]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The triazolopyridine scaffold has been utilized to develop potent and selective inhibitors of PI3Kγ, a target for inflammatory and autoimmune disorders.[2]

  • Spleen Tyrosine Kinase (Syk) Inhibition: Novel triazolopyridine-based Syk inhibitors have been characterized for their potential in treating joint inflammation.[15]

The 2-methyl-6-nitro-triazolopyridine could be a valuable starting point for developing novel kinase inhibitors. The methyl group can be further functionalized to enhance potency and selectivity, while the nitro group can be used as a handle for further chemical modifications or may contribute to binding interactions within the kinase active site.

Anticancer and Antimicrobial Activity

The nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents.[17] Its presence in the triazolopyridine scaffold could impart significant cytotoxic or antimicrobial properties.

  • Anticancer: Nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments to form reactive species that are cytotoxic to cancer cells. Triazolopyridine derivatives have also been identified as tankyrase inhibitors, which have potential applications in cancer therapy.[18]

  • Antimicrobial: The nitro group is a key feature in several antibacterial and antiparasitic drugs. It can be reduced within microbial cells to generate radical species that damage cellular components.

Safety and Toxicity Considerations

While the nitro group can confer desirable biological activities, it can also be associated with toxicity. Nitroaromatic compounds can be metabolized to reactive intermediates that may cause cellular damage. For instance, studies on 3-nitro-1,2,4-triazol-5-one (NTO) have indicated potential for testicular toxicity at high doses in animal models.[19] Therefore, any drug development program involving 2-Methyl-6-nitro-triazolo[1,5-a]pyridine would require thorough toxicological evaluation.

Conclusion

2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a synthetically accessible heterocyclic compound with significant potential for drug discovery and development. Its triazolopyridine core is a proven scaffold for targeting a range of enzymes, particularly kinases, while the nitro group offers opportunities for developing novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule. Further investigation into its biological activities and structure-activity relationships is warranted to fully elucidate its value as a lead compound in medicinal chemistry.

References

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Bell, K., Sunose, M., Ellard, K., Cansfield, A., Taylor, J., Miller, W., Ramsden, N., Bergamini, G., & Neubauer, G. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257–5263. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104412.
  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. (2016). PLOS ONE, 11(1), e0145533. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323–9342. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3609. [Link]

  • New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). Pharmaceuticals, 15(5), 534. [Link]

  • A convenient preparation of[1][2][3]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. (1984). Journal of the Chemical Society, Perkin Transactions 1, 1591. [Link]

  • Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines. (1980). Journal of the Chemical Society, Perkin Transactions 1, 214. [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]

  • Crouse, L. C., & Michie, M. W. (2015). Oral toxicity of 3-nitro-1,2,4-triazol-5-one in rats. International Journal of Toxicology, 34(2), 167–176. [Link]

  • Fragmentation Patterns In The Mass Spectra Of Organic Compounds. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. Retrieved January 22, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2006). Molecules, 11(8), 616–626. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 22, 2026, from [Link]

  • 2-METHYL-4-NITROPYRAZOLO-[1,5-A]-PYRIDIN-5-OL. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). Molbank, 2023(1), M1563. [Link]

  • Triazolopyridine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.). Google Patents. Retrieved January 22, 2026, from 36.[1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Introduction: The Privileged Scaffold of Triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triazolo[1,5-a]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The triazolo[1,5-a]pyridine ring system, a fused aza-heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a diverse range of biologically active compounds. This scaffold is present in several well-known drugs, underscoring its therapeutic importance. Notable examples include Filgotinib, a Janus kinase 1 (JAK1) inhibitor for treating rheumatoid arthritis, Tucatinib, a tyrosine kinase inhibitor for HER2-positive breast cancer, and Enarodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1] The versatility of the triazolo[1,5-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of triazolo[1,5-a]pyridine derivatives for researchers and drug development professionals.

Synthetic Strategies for the Triazolo[1,5-a]pyridine Core

A variety of synthetic methodologies have been developed for the construction of the triazolo[1,5-a]pyridine scaffold. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

One common approach involves the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride under mild conditions.[2] Copper-catalyzed reactions have also been employed, utilizing sequential N-C and N-N bond-forming oxidative coupling reactions from readily available starting materials.[2] Another efficient method is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds via a direct metal-free oxidative N-N bond formation.[2] More environmentally benign syntheses have been developed using an I2/KI-mediated oxidative N-N bond formation from N-aryl amidines.[2]

Microwave-assisted organic synthesis has provided a rapid and efficient catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[3][4] This tandem reaction involves a transamidation followed by nucleophilic addition and condensation.[3][4] Furthermore, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles offers a straightforward route to functionalized[1][2][5]triazolo[1,5-a]pyridines.[2]

For the synthesis of the isomeric 1,2,3-triazolo[1,5-a]pyridines, a heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones in the presence of air as the oxidant has been reported.[6]

Synthetic_Strategies_Triazolopyridine cluster_starting_materials Starting Materials cluster_methods Synthetic Methods 2-Aminopyridines 2-Aminopyridines Cyclization Cyclization 2-Aminopyridines->Cyclization Copper-Catalyzed Coupling Copper-Catalyzed Coupling 2-Aminopyridines->Copper-Catalyzed Coupling N-Aryl Amidines N-Aryl Amidines PIFA-Mediated Annulation PIFA-Mediated Annulation N-Aryl Amidines->PIFA-Mediated Annulation Enaminonitriles Enaminonitriles Microwave-Assisted Synthesis Microwave-Assisted Synthesis Enaminonitriles->Microwave-Assisted Synthesis 2-Pyridine Ketone Hydrazones 2-Pyridine Ketone Hydrazones Heterogeneous Catalysis Heterogeneous Catalysis 2-Pyridine Ketone Hydrazones->Heterogeneous Catalysis Triazolo[1,5-a]pyridine Core Triazolo[1,5-a]pyridine Core Cyclization->Triazolo[1,5-a]pyridine Core Copper-Catalyzed Coupling->Triazolo[1,5-a]pyridine Core PIFA-Mediated Annulation->Triazolo[1,5-a]pyridine Core Microwave-Assisted Synthesis->Triazolo[1,5-a]pyridine Core Heterogeneous Catalysis->Triazolo[1,5-a]pyridine Core

Caption: Generalized synthetic strategies for the triazolo[1,5-a]pyridine core.

A Representative Synthetic Protocol: Microwave-Mediated Synthesis

The following is a detailed protocol for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, adapted from the literature.[3] This method is highlighted for its efficiency, broad substrate scope, and good functional group tolerance.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents).

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry toluene (1.5 mL) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 140 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate 10:1).[3]

Biological Activities and Therapeutic Potential

Triazolo[1,5-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of triazolo[1,5-a]pyridine derivatives. These compounds have been shown to exert their antiproliferative effects through various mechanisms.

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of Janus kinases (JAK), particularly JAK1 and JAK2, which are involved in signaling pathways that drive the growth of many cancers.[7][8] For instance, CEP-33779 is an orally bioavailable inhibitor of JAK2.[7]

  • Tubulin Polymerization Inhibition: Some[1][2][5]triazolo[1,5-a]pyrimidine analogues act as antitubulin agents, occupying the colchicine-binding site and inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[9]

  • Signaling Pathway Modulation: Derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells.[10] A series of[1][2][5]triazolo[1,5-a]pyridinylpyridines demonstrated potent antiproliferative activities against various cancer cell lines, including HCT-116, U-87 MG, and MCF-7.[5]

Compound ClassTarget/MechanismCancer Cell Line(s)Reported IC50Reference
[1][2][5]Triazolo[1,5-a]pyridinylpyridinesAKT signalingHCT-116, U-87 MG, MCF-7Not specified[5]
[1][2][5]Triazolo[1,5-a]pyrimidine IndolesERK signalingMGC-803, HCT-116, MCF-79.47 µM (H12 vs MGC-803)[10]
[1][2][5]Triazolo[1,5-a]pyrimidinesTubulin polymerizationHeLa, A5490.75 µM (analogue 26 vs HeLa)[9]
[1][2][5]Triazolo[1,5-a]pyridine-basedJAK2 inhibitionNot specifiedNot specified[7]
Antimicrobial and Antifungal Activity

The triazolo[1,5-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.

  • Dual Inhibition: Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[11][12]

  • Broad-Spectrum Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative).[13] Additionally, triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives have been evaluated for their antibacterial and antifungal activities in agricultural applications.[14]

Neurodegenerative Diseases

Microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines are being investigated as potential therapeutics for Alzheimer's disease and other neurodegenerative conditions.[15][16] These compounds can interact with tubulin heterodimers at two distinct sites, leading to microtubule normalization.[15][16] Certain derivatives have shown favorable pharmacokinetic properties, including brain penetration and oral bioavailability.[15]

Other Therapeutic Applications
  • α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-[1][2][5]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent and selective α-glucosidase inhibitors, with potential applications in the management of diabetes.[1]

  • RORγt Inverse Agonists: [1][2][5]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a therapeutic target for psoriasis.[17]

  • Antiparasitic Activity: [2][5][6]Triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting 14α-demethylase, an enzyme involved in the sterol biosynthesis pathway of Trypanosoma cruzi, the parasite that causes Chagas disease.[18]

Workflow for Biological Screening of Novel Triazolo[1,5-a]pyridine Derivatives

A systematic approach is crucial for the efficient evaluation of the biological activity of newly synthesized triazolo[1,5-a]pyridine derivatives.

Biological_Screening_Workflow Compound_Library Synthesized Triazolo[1,5-a]pyridine Derivatives Primary_Screening Primary Screening (In vitro assays, e.g., enzyme inhibition, antiproliferation) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Screening Secondary Screening (Cell-based assays, mechanism of action studies) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal models, ADME/Tox profiling) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for the biological screening of novel compounds.

Structure-Activity Relationship (SAR) Insights

The extensive research on triazolo[1,5-a]pyridine derivatives has provided valuable insights into their structure-activity relationships.

  • Substitution Patterns: For JAK2 inhibitors, para substitution on the aryl group at the C8 position of the core is optimal for potency, while substitution at the C2 nitrogen position is crucial for cell potency.[7] Meta substitution of the C2-NH-aryl moiety confers selectivity for JAK2 over JAK3.[7]

  • Functional Groups: In a series of antitubulin agents, a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position of a[1][2][5]triazolo[1,5-a]pyrimidine core is required for high potency.[19]

  • Aryl Substituents: For α-glucosidase inhibitors, the nature and position of substituents on the aryl rings significantly influence the inhibitory activity.[1]

SAR_Insights cluster_substituents Key Substitution Positions Core {Triazolo[1,5-a]pyridine Core} C2 C2 Position - Influences cell potency - NH-aryl substitution is key Core->C2 C5 C5 Position - Fluoroalkylamino groups enhance antitubulin activity Core->C5 C8 C8 Position - Aryl substitution affects enzyme potency Core->C8 Biological_Activity Biological Activity (Potency, Selectivity) C2->Biological_Activity C5->Biological_Activity C8->Biological_Activity

Caption: Key structure-activity relationship insights for triazolo[1,5-a]pyridine derivatives.

Conclusion and Future Perspectives

The triazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile and valuable framework in drug discovery. The diverse synthetic methodologies available allow for the generation of large and structurally diverse compound libraries for biological screening. The broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, highlights the immense therapeutic potential of this heterocyclic system.

Future research in this area should continue to explore novel synthetic routes to access even more diverse chemical space. A deeper understanding of the mechanisms of action and the identification of novel biological targets will be crucial for the development of next-generation therapeutics. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will aid in the rational design of more potent and selective triazolo[1,5-a]pyridine-based drug candidates. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]

  • (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available from: [Link]

  • (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link]

  • (2020). Discovery of[1][2][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • (2021). Design, Synthesis and Biological Evaluation of[1][2][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available from: [Link]

  • (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available from: [Link]

  • (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry. Available from: [Link]

  • (2021). Biological activities of[1][2][5]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available from: [Link]

  • (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease. Semantic Scholar. Available from: [Link]

  • (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available from: [Link]

  • (2019). Novel[1][2][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. Available from: [Link]

  • (2007). Synthesis and SAR of[1][2][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

  • (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available from: [Link]

  • (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Available from: [Link]

  • (2024). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available from: [Link]

  • (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • (2021). Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Available from: [Link]

  • (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]

  • (2019). Novel[2][5][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available from: [Link]

  • (2010). The Chemistry of the[2][5][6]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Available from: [Link]

  • (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

An In-depth Technical Guide on the Discovery and Isolation of Novel Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This guide provides an in-depth technical exploration of the methodologies and strategic considerations integral to the discovery, synthesis, purification, and characterization of novel triazolopyridine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes established protocols with field-proven insights to empower the rational design and efficient isolation of new chemical entities. We will delve into the causality behind experimental choices, from selecting a synthetic pathway to optimizing purification techniques, ensuring a robust and reproducible workflow.

The Triazolopyridine Core: A Privileged Scaffold in Drug Discovery

The triazolopyridine nucleus, a fused heterocyclic system of a triazole and a pyridine ring, represents a "privileged scaffold" in drug discovery. Its unique three-dimensional structure and electronic properties allow it to interact with a diverse range of biological targets with high affinity and specificity. Notable drugs incorporating this core include the anxiolytic Trazodone and the JAK inhibitor Filgotinib, highlighting the scaffold's therapeutic versatility. The broad spectrum of biological activities associated with triazolopyridine derivatives, such as antibacterial, antifungal, anticancer, and anti-inflammatory effects, continues to drive research into novel analogues.

The journey from a conceptual triazolopyridine derivative to a purified, well-characterized compound is a multi-step process demanding careful planning and execution. This guide will navigate this journey, providing both the "how" and the "why" at each critical stage.

Strategic Synthesis of the Triazolopyridine Nucleus

The synthetic strategy for constructing the triazolopyridine core is a critical decision that influences the accessible chemical space for novel derivatives, overall yield, and purification complexity. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Common Synthetic Pathways

Several robust methods exist for the synthesis of triazolopyridines, with the cyclization of a substituted pyridine precursor being a common theme. Below is a comparative overview of two prevalent strategies.

Synthetic RouteKey PrecursorsGeneral Reaction ConditionsAdvantagesDisadvantages
Huisgen Cycloaddition Substituted 2-chloropyridines, Sodium azide, Terminal alkynesCopper(I) or Ruthenium catalysisHigh regioselectivity, Mild reaction conditions, Broad substrate scopePotential for metal contamination in the final product
Condensation-Cyclization 2-Hydrazinopyridines, Carboxylic acids or their derivativesDehydrating agents (e.g., POCl₃), High temperaturesOften metal-free, Can be a one-pot reactionHarsher reaction conditions, May lead to regioisomeric mixtures

The Huisgen 1,3-dipolar cycloaddition offers a powerful and versatile approach, particularly for accessing 1,2,3-triazolopyridines. The use of copper or ruthenium catalysts allows for a high degree of control over the regioselectivity of the cycloaddition between an azide and an alkyne. This is crucial for building specific isomers, which can have vastly different biological activities.

In contrast, the condensation-cyclization of 2-hydrazinopyridines with carbonyl compounds is a more traditional yet effective method for generatingtriazolo[4,3-a]pyridines. While often requiring more forceful conditions, this route can be advantageous when metal-free synthesis is a priority.

Experimental Workflow: A Representative Synthesis

To illustrate the practical application of these strategies, we will outline a detailed, step-by-step protocol for the synthesis of a novel 3-substituted-triazolo[4,3-a]pyridine derivative, a class of compounds with significant therapeutic potential.

Synthesis of a Novel 3-Aryl-triazolo[4,3-a]pyridine

This protocol is based on the well-established condensation-cyclization pathway, chosen for its reliability and the commercial availability of the starting materials.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification 2-Hydrazinopyridine 2-Hydrazinopyridine Ethanol_Reflux Ethanol, Reflux 2-Hydrazinopyridine->Ethanol_Reflux Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Ethanol_Reflux Hydrazone_Intermediate Hydrazone_Intermediate Ethanol_Reflux->Hydrazone_Intermediate Solvent_RT Solvent, RT Hydrazone_Intermediate->Solvent_RT Oxidizing_Agent Oxidizing Agent (e.g., I₂) Oxidizing_Agent->Solvent_RT Base Base (e.g., K₂CO₃) Base->Solvent_RT Crude_Product Crude_Product Solvent_RT->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product

Caption: Synthetic workflow for a 3-Aryl-triazolo[4,3-a]pyridine.

Materials:

  • 2-Hydrazinopyridine

  • Substituted Aromatic Aldehyde

  • Ethanol (absolute)

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) in absolute ethanol.

    • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone intermediate may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Oxidative Cyclization:

    • Dissolve the crude hydrazone intermediate in a suitable solvent such as Dichloromethane (DCM).

    • Add potassium carbonate (2.0 eq) followed by the portion-wise addition of iodine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazolopyridine product.

Isolation and Purification: The Path to a Pure Compound

The success of subsequent biological assays and structural analysis hinges on the purity of the isolated compound. The choice of purification method is dictated by the physical properties of the target compound and the nature of the impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for N-heterocycles include ethanol, methanol, ethyl acetate, and their mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography: A Versatile Purification Tool

For non-crystalline products or complex mixtures, flash column chromatography is the method of choice.

Optimizing Flash Chromatography:

  • Solvent System Selection: The choice of eluent is critical. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on a TLC plate. Common solvent systems for triazolopyridines include gradients of ethyl acetate in hexane.

  • Stationary Phase: Silica gel is the most common stationary phase. For basic compounds like pyridines, peak tailing can be an issue due to interaction with acidic silanol groups. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

  • Loading: The crude sample can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading), which often provides better resolution.

Diagram of the Purification Workflow:

G Crude_Product Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Oil_or_Amorphous_Solid Pure Oil or Amorphous Solid Column_Chromatography->Pure_Oil_or_Amorphous_Solid Purity_Check Purity Check (TLC, HPLC, NMR) Pure_Solid->Purity_Check Pure_Oil_or_Amorphous_Solid->Purity_Check Final_Product Final Characterized Product Purity_Check->Final_Product >95% Pure

Caption: Decision workflow for the purification of a novel compound.

Structural Elucidation and Characterization

Unambiguous determination of the chemical structure and purity of a novel compound is a non-negotiable step in the discovery process. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For triazolopyridines, the aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the pyridine ring.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structures, allowing for the definitive assignment of all proton and carbon signals and establishing through-bond connectivities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. The triazolopyridine core has characteristic fragmentation patterns that can aid in its identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound. A well-developed HPLC method can separate the target compound from even closely related impurities. The peak area of the target compound relative to the total peak area of all components provides a quantitative measure of its purity.

Typical HPLC Parameters for Purity Analysis:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Conclusion and Future Perspectives

The discovery and isolation of novel triazolopyridine compounds is a dynamic and rewarding area of research. A thorough understanding of synthetic strategies, purification techniques, and analytical characterization is paramount to success. The methodologies outlined in this guide provide a robust framework for researchers to confidently navigate the challenges of bringing new chemical entities from concept to reality. As our understanding of the biological roles of the triazolopyridine scaffold continues to expand, the development of innovative and efficient discovery workflows will remain a critical endeavor in the quest for new and improved therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). Pubs.rsc.org. Retrieved January 22, 2026, from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Preparation method of triazolopyridine derivative. (2011). Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2022). LCGC International. Retrieved January 22, 2026, from [Link]

  • The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). SlidePlayer. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of the Novel Triazolotriazolopyridines and Pyridotriazolotriazines. (2016). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Principle of HPLC | HPLC System Working Explained. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Retrieved January 22, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved January 22, 2026, from [Link]

  • Interpreting Mass Spectra. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. (2014). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • Approaches to Heterogeneity in Native Mass Spectrometry. (2017). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2022). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. (2022). YouTube. Retrieved January 22, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]

  • High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 22, 2026, from [Link]

Methodological & Application

Protocol for the synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presented methodology emphasizes a robust and efficient synthetic route, prioritizing safety, yield, and purity. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and provides a guide for troubleshooting. The protocol is designed to be self-validating, ensuring reproducibility for researchers in drug development and organic synthesis.

Introduction and Strategic Rationale

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in modern drug discovery, exhibiting a wide range of biological activities, including potential applications as RORγt inverse agonists and inhibitors of various kinases.[4][5] The introduction of a nitro group and a methyl substituent onto this scaffold can significantly modulate its physicochemical properties and biological targets.

This protocol details a highly efficient one-step synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. The chosen strategy involves the acid-catalyzed cyclocondensation of commercially available 2-hydrazino-5-nitropyridine with acetaldehyde.[6] This approach is superior to the alternative route—post-synthesis nitration of 2-methyl-[1][2][3]triazolo[1,5-a]pyridine—for several key reasons:

  • Safety: It avoids the direct handling of concentrated nitric and sulfuric acids in the final synthetic step, mitigating the risks associated with highly exothermic and potentially runaway nitration reactions.[2][7]

  • Regioselectivity: Starting with 2-hydrazino-5-nitropyridine ensures the nitro group is unambiguously positioned at the 6-position of the final product, precluding the formation of other nitro-isomers that would complicate purification.

  • Efficiency: This one-pot reaction directly yields the target molecule, streamlining the synthetic process and reducing the number of operational steps and purification cycles.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a classical hydrazone formation followed by an intramolecular electrophilic cyclization and subsequent dehydration.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine moiety in 2-hydrazino-5-nitropyridine attacks the electrophilic carbonyl carbon of acetaldehyde. This is typically acid-catalyzed to activate the carbonyl group. A subsequent loss of water yields the corresponding hydrazone intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen atom of the hydrazone intermediate acts as a nucleophile, attacking the imine carbon. This key ring-closing step forms the five-membered triazole ring.

  • Aromatization: The resulting bicyclic intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the stable 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine product.

The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the ring carbons, facilitating the cyclization step.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Final Product Reactant1 2-Hydrazino-5-nitropyridine Intermediate Hydrazone Intermediate Reactant1->Intermediate 1. Hydrazone Formation (Acid Catalyst, -H2O) Reactant2 Acetaldehyde Reactant2->Intermediate Product 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Intermediate->Product 2. Intramolecular Cyclization 3. Aromatization (-H2O)

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving volatile or hazardous materials should be performed within a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Hydrazino-5-nitropyridine≥95%Fluorochem[6]1603-41-4Store in a cool, dry place.
AcetaldehydeReagent GradeSigma-Aldrich75-07-0Highly volatile and flammable.
Glacial Acetic AcidACS GradeFisher Scientific64-19-7Serves as both solvent and catalyst.
Ethanol (200 Proof)ACS GradeVWR64-17-5For recrystallization.
Saturated Sodium Bicarbonate SolutionN/ALab PreparedN/AFor neutralization.
Anhydrous Magnesium SulfateLaboratory GradeN/A7487-88-9For drying.
Round-bottom flask (100 mL)Borosilicate glassN/AN/A
Reflux CondenserBorosilicate glassN/AN/A
Magnetic Stirrer and Stir BarN/AN/AN/A
Buchner Funnel and Filter FlaskN/AN/AN/AFor product isolation.
Step-by-Step Synthesis Procedure

Workflow start Start prep 1. Reagent Preparation Dissolve 2-hydrazino-5-nitropyridine in glacial acetic acid. start->prep add 2. Add Acetaldehyde Add acetaldehyde dropwise at room temperature. prep->add reflux 3. Reaction Reflux the mixture for 2-4 hours. Monitor by TLC. add->reflux cool 4. Cooling & Quenching Cool to room temperature. Pour into ice water. reflux->cool neutralize 5. Neutralization Neutralize with saturated NaHCO3 until pH ~7-8. cool->neutralize isolate 6. Product Isolation Collect precipitate by vacuum filtration. Wash with cold water. neutralize->isolate purify 7. Purification Recrystallize the crude product from ethanol. isolate->purify dry 8. Drying Dry the purified product under vacuum. purify->dry end End Product (Characterize) dry->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazino-5-nitropyridine (1.54 g, 10.0 mmol).

  • Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Slowly add acetaldehyde (0.67 mL, 0.53 g, 12.0 mmol, 1.2 equivalents) to the stirred solution dropwise over 5 minutes. An initial color change may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

  • Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 100 mL of crushed ice with vigorous stirring. A precipitate should form. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts.

  • Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol (~30-40 mL) to yield the purified product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum at 50 °C for 4 hours. Record the final mass and calculate the yield.

Characterization and Expected Results

The identity and purity of the synthesized 2-Methyl-6-nitro-triazolo[1,5-a]pyridine should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Yellow to light brown crystalline solid
Expected Yield 75-85%
Melting Point ~215-220 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ 9.65 (d, J=2.0 Hz, 1H, H-5), 8.50 (dd, J=9.5, 2.0 Hz, 1H, H-7), 7.95 (d, J=9.5 Hz, 1H, H-8), 2.60 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.5 (C-2), 148.0 (C-8a), 141.0 (C-6), 130.0 (C-5), 125.0 (C-7), 118.0 (C-8), 15.0 (CH₃)
Mass Spec (ESI+) m/z: 179.05 [M+H]⁺
FT-IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1590 (C=N), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch)

Note: NMR chemical shifts (δ) are predicted values and may vary slightly.

Critical Safety Precautions

Adherence to stringent safety protocols is mandatory for this synthesis.[8]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile) when handling any chemicals.[2]

  • Fume Hood: All steps of the synthesis, especially the handling of acetaldehyde and acetic acid, must be performed in a well-ventilated chemical fume hood.[9]

  • Acetaldehyde: Acetaldehyde is extremely volatile, flammable, and an irritant. It should be handled with care, away from ignition sources.

  • 2-Hydrazino-5-nitropyridine: Hydrazine derivatives can be toxic and should be handled with caution. Avoid inhalation of dust and skin contact.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care.[9]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Impure starting materials.1. Extend reflux time and monitor closely by TLC. 2. Ensure pH is neutral before filtration; product may be soluble in strong acid/base. 3. Verify purity of reactants.
Dark, Oily Product Formation of polymeric side products or impurities.1. Ensure slow, controlled addition of acetaldehyde. 2. Perform the recrystallization step carefully, potentially using a different solvent system (e.g., ethanol/water).
Difficulty in Crystallization Presence of impurities.1. Re-dissolve the crude product in a minimal amount of hot solvent and cool slowly. 2. Try adding a co-solvent (e.g., water) to induce precipitation. 3. Use column chromatography (Silica gel, Ethyl acetate/Hexane) for purification if necessary.
Reaction Does Not Go to Completion Insufficient heating or catalyst activity.1. Ensure the reaction mixture is refluxing properly. 2. A small amount of a stronger acid (e.g., a drop of H₂SO₄) can be added, but this may increase side reactions.

References

  • Vertex AI Search. (n.d.). Pseudo-three-component synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines. Retrieved January 22, 2026.
  • Vertex AI Search. (n.d.). Nitration reaction safety. Retrieved January 22, 2026.
  • Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013).
  • National Institutes of Health. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
  • University of Washington. (n.d.). Nitric Acid Safety. Retrieved January 22, 2026.
  • MDPI. (2024).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 22, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved January 22, 2026.
  • National Institutes of Health. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.

  • Fluorochem. (n.d.). 2-Hydrazino-5-nitropyridine. Retrieved January 22, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved January 22, 2026.
  • Royal Society of Chemistry. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Retrieved January 22, 2026.

Sources

Application Notes and Protocols: 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a Novel Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Landscapes with Novel Fluorophores

The visualization of dynamic processes within living cells is a cornerstone of modern biological research.[1] Fluorescent probes, particularly small organic molecules, have become indispensable tools for illuminating the intricate workings of cellular machinery with high spatiotemporal resolution.[] These probes offer the ability to track specific organelles, monitor changes in the cellular microenvironment, and quantify biomolecules of interest, thereby providing critical insights into both normal cellular function and disease states.[][3]

The[1][3][4]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Certain derivatives of the related[1][3][4]triazolo[1,5-a]pyrimidine system have been noted for their high fluorescence quantum yields, suggesting the potential of this class of compounds in bioimaging applications.[7] This application note introduces 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (designated here as Probe-MNTAP ) as a promising, yet underexplored, candidate for live-cell imaging. The presence of a nitro group on the electron-rich triazolopyridine core suggests a potential for environment-sensitive fluorescence, particularly in response to cellular reductive processes.

Proposed Mechanism of Action: A "Turn-On" Sensor for Nitroreductase Activity

Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the excited fluorophore to the electron-withdrawing nitro group, which quenches the fluorescence.[8] However, upon reduction of the nitro group to an amino group, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity. This principle has been successfully employed to design fluorescent probes for detecting nitroreductase enzymes, which are upregulated in hypoxic tumor cells and certain bacteria.[9][10]

We propose that Probe-MNTAP functions as a "turn-on" fluorescent probe for imaging nitroreductase activity in living cells. In its native state, the 6-nitro group quenches the fluorescence of the triazolopyridine core. Upon entering cells, particularly those under hypoxic conditions, endogenous nitroreductases can reduce the nitro group to the corresponding 6-amino derivative. This conversion disrupts the PET process, "switching on" the fluorescence and providing a direct readout of enzymatic activity.

G cluster_0 Cellular Environment Probe_MNTAP_nitro Probe-MNTAP (Nitro) Non-Fluorescent Probe_MNTAP_amino Probe-MNTAP (Amino) Highly Fluorescent Probe_MNTAP_nitro->Probe_MNTAP_amino Reduction Nitroreductase Nitroreductase (e.g., in Hypoxia) Nitroreductase->Probe_MNTAP_amino NADP NADP+ Nitroreductase->NADP NADH NADH NADH->Nitroreductase

Figure 1: Proposed mechanism of Probe-MNTAP activation.

Physicochemical Properties and Spectral Data

A thorough characterization of any new fluorescent probe is essential for its effective application. The following table summarizes the known and predicted properties of Probe-MNTAP.

PropertyValueNotes
Chemical Name 2-Methyl-6-nitro-[1][3][4]triazolo[1,5-a]pyridine
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Solubility Soluble in DMSO, DMF; poorly soluble in waterStandard for many organic probes.
Purity >95% (recommended)Purity should be confirmed by HPLC and NMR.
Excitation Max (λex) ~405 nm (Predicted)Based on similar heterocyclic systems. To be determined experimentally.
Emission Max (λem) ~520 nm (Predicted)Predicted for the reduced (amino) form. To be determined experimentally.
Quantum Yield (Φ) To be determinedExpected to be low for the nitro form and significantly higher for the amino form.
Photostability To be determinedAn important parameter for time-lapse imaging.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

The accuracy of cellular imaging experiments begins with the correct preparation of the probe stock solution.

  • Materials:

    • Probe-MNTAP powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of Probe-MNTAP powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of Probe-MNTAP in high-quality, anhydrous DMSO. For example, dissolve 1.78 mg of the probe in 1 mL of DMSO.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber microtubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.

Protocol 2: Live-Cell Staining and Imaging Workflow

This protocol provides a general guideline for staining live cells with Probe-MNTAP. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

G cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells on imaging-grade plates B 2. Cell Culture Incubate for 24-48h A->B C 3. (Optional) Induce Hypoxia Treat cells to upregulate nitroreductase B->C D 4. Prepare Working Solution Dilute Probe-MNTAP stock in media C->D E 5. Cell Staining Incubate cells with probe D->E F 6. Wash Cells Remove excess probe E->F G 7. Image Acquisition Use fluorescence microscopy F->G

Figure 2: Step-by-step workflow for live-cell imaging.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Appropriate complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 10 mM Probe-MNTAP stock solution in DMSO

  • Imaging-grade glass-bottom dishes or plates

Procedure:

  • Cell Preparation:

    • Seed cells onto imaging-grade plates at a density that will result in 60-80% confluency at the time of imaging.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.[11]

  • Induction of Nitroreductase Activity (Optional Positive Control):

    • To validate the probe's response, you can induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours before staining.

    • Alternatively, cells can be transfected with a plasmid expressing a specific nitroreductase enzyme.

  • Probe Loading:

    • Prepare a working solution of Probe-MNTAP by diluting the 10 mM stock solution into pre-warmed cell culture medium or imaging buffer (e.g., HBSS). A final concentration range of 1-10 µM is a good starting point for optimization.

    • Important: The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells two times with pre-warmed PBS or imaging buffer to remove excess, unbound probe and reduce background fluorescence.[12]

    • After the final wash, add fresh pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Protocol 3: Fluorescence Microscopy and Image Acquisition

To minimize phototoxicity and obtain high-quality images, careful consideration of the imaging setup is crucial.[11][12]

Instrumentation:

  • An inverted fluorescence microscope (confocal or widefield) equipped with a sensitive camera and an environmental chamber to maintain temperature and CO₂ levels.

Recommended Microscope Settings (to be optimized):

ParameterRecommendationRationale
Excitation Wavelength 405 nm laser line or DAPI filter setMatches the predicted excitation peak of the reduced probe.
Emission Filter 500-550 nm bandpass filter (or similar GFP filter)To collect the green fluorescence of the activated probe.
Objective 40x or 60x oil-immersion objectiveProvides high resolution for subcellular imaging.
Laser Power/Exposure Time Use the lowest possible settingMinimizes phototoxicity and photobleaching, crucial for live-cell imaging.[12]
Time-Lapse Imaging Acquire images at the longest possible intervalsReduces light-induced stress on the cells over time.

Data Analysis and Interpretation

  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify individual cells and define Regions of Interest (ROIs).

  • Fluorescence Quantification: For each cell or ROI, measure the mean fluorescence intensity.

  • Background Correction: Measure the fluorescence intensity of a background region (an area with no cells) and subtract this value from the cellular fluorescence measurements.

  • Statistical Analysis: Compare the fluorescence intensity between different experimental groups (e.g., normoxic vs. hypoxic cells). An increase in fluorescence intensity should correlate with increased nitroreductase activity.

Expected Results:

  • Control Cells (Normoxia): Low to negligible fluorescence.

  • Hypoxic or Nitroreductase-Expressing Cells: Bright green fluorescence, indicating the reduction of Probe-MNTAP and activation of its fluorescent signal.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or very low fluorescence signal 1. Probe concentration is too low.2. Incubation time is too short.3. Low nitroreductase activity in the chosen cell line.4. Incorrect microscope filter sets.1. Increase the probe concentration (e.g., up to 20 µM).2. Increase the incubation time (e.g., up to 2 hours).3. Use a positive control (hypoxia or transfected cells).4. Verify that the excitation and emission filters match the probe's spectra.
High background fluorescence 1. Incomplete washing.2. Probe concentration is too high.3. Probe precipitation in the medium.1. Increase the number of wash steps.2. Decrease the probe concentration.3. Ensure the probe is fully dissolved in the working solution; filter if necessary.
Cell Death or Morphological Changes 1. Probe-induced cytotoxicity.2. Phototoxicity from excessive light exposure.3. High DMSO concentration.1. Perform a dose-response experiment to determine the optimal non-toxic concentration.2. Reduce laser power and exposure time; increase time between acquisitions.3. Ensure the final DMSO concentration is <0.5%.

References

  • Hep Journals. (n.d.). Organic fluorescent probes for live-cell super-resolution imaging.
  • ACS Publications. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research.
  • BOC Sciences. (n.d.). What are Fluorescent Probes and Their Applications?.
  • PMC - NIH. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging.
  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes.
  • ResearchGate. (n.d.). Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • ResearchGate. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid.
  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.
  • Analyst (RSC Publishing). (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Wikipedia. (n.d.). Triazolopyridine.
  • MDPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
  • ResearchGate. (n.d.). A novel[1][3][4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. Retrieved from

  • PubMed. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model.
  • ResearchGate. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.

Sources

Application Notes and Protocols for the Evaluation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a foundational mechanism in the pathology of numerous human diseases. The triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, including kinases. Several derivatives of this and related heterocyclic systems have demonstrated potent inhibition of key kinases such as Janus kinases (JAKs), S-phase kinase-associated protein 2 (SKP2), and transforming growth factor-β type I receptor kinase (ALK5).[3][4][5] This precedent provides a strong rationale for the investigation of novel, substituted triazolo[1,5-a]pyridines as potential kinase inhibitors.

This document provides a comprehensive guide for the synthesis, in vitro screening, and cell-based characterization of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (MNTP) , a novel compound with the potential for selective kinase inhibition. The protocols herein are designed to be self-validating and provide a clear, logical workflow from initial compound synthesis to detailed biological evaluation.

Part 1: Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (MNTP)

The synthesis of MNTP can be approached through a multi-step process, adapted from established methods for related nitro-substituted triazolo[1,5-a]pyridines.[6] The proposed synthetic route involves the cyclization of a substituted pyridine derivative.

Proposed Synthetic Scheme:

Synthesis_of_MNTP A 2-amino-5-nitropyridine B N-hydroxyformimidamide intermediate A->B Reaction with formamide derivative C 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (MNTP) B->C Cyclization with acetic anhydride

Caption: Proposed synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Detailed Protocol:
  • Synthesis of the N-hydroxyformimidamide intermediate:

    • To a solution of 2-amino-5-nitropyridine in an appropriate solvent (e.g., THF), add a suitable formamide derivative.

    • The reaction mixture is stirred at room temperature for a specified duration to facilitate the formation of the intermediate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the intermediate is isolated by filtration or extraction and purified if necessary.

  • Cyclization to form 2-Methyl-6-nitro-triazolo[1,5-a]pyridine:

    • The N-hydroxyformimidamide intermediate is dissolved in an excess of acetic anhydride.

    • The reaction mixture is heated under reflux to drive the cyclization.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

    • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure MNTP.

Part 2: In Vitro Kinase Inhibition Profiling

The initial evaluation of MNTP's biological activity should involve screening against a panel of purified kinases to determine its inhibitory potential and selectivity. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.[7][8]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Serial Dilution of MNTP C Add MNTP to Plate A->C B Prepare Kinase/ Substrate Master Mix D Add Kinase/Substrate Mix B->D C->D E Initiate with ATP D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I

Caption: Workflow for the in vitro luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a general guideline and should be optimized for each specific kinase.[7]

  • Preparation of Reagents:

    • Prepare a stock solution of MNTP in 100% DMSO.

    • Perform serial dilutions of the MNTP stock solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to create a concentration gradient.

    • Prepare a master mix containing the kinase of interest and its specific substrate peptide in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted MNTP or DMSO (vehicle control) to each well.

    • Add the kinase/substrate master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Example IC50 Data for MNTP
Kinase TargetMNTP IC50 (nM)Staurosporine IC50 (nM) (Control)
JAK1505
JAK2754
JAK3>10,00010
ALK515025
SKP2800100
PIM1>10,00020

This is example data and does not represent actual experimental results.

Part 3: Cell-Based Assays for Target Validation and Potency

Following the identification of promising targets from the in vitro screen, the next critical step is to assess the activity of MNTP in a cellular context. Cell-based assays provide a more biologically relevant system to determine compound potency and its effect on specific signaling pathways.[9]

Focus on JAK/STAT Pathway Inhibition

Given that triazolo[1,5-a]pyridine derivatives have shown potent inhibition of JAK1/2, a cell-based assay to investigate the effect of MNTP on the JAK/STAT signaling pathway is a logical next step.[3]

Signaling Pathway: JAK/STAT

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates MNTP MNTP MNTP->JAK inhibits pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription initiates

Caption: Inhibition of the JAK/STAT signaling pathway by MNTP.

Detailed Protocol: Cellular Phosphorylation Assay (e.g., TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the phosphorylation of a downstream substrate of a target kinase.[10]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., BaF3 cells for JAK kinases[3]) in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of MNTP for 1-2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., IL-3 for BaF3 cells) to activate the target kinase for a predetermined optimal time.

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add lysis buffer to each well to release the cellular proteins.

  • TR-FRET Detection:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add a pair of fluorophore-labeled antibodies: one that binds to the total protein of interest and another that specifically binds to the phosphorylated form of the protein.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader.

    • The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value by plotting the TR-FRET signal against the MNTP concentration.

Part 4: Mechanism of Action Studies

To further characterize the interaction of MNTP with its target kinase(s), mechanism of action studies are essential. These can include kinase binding assays to confirm direct interaction and determine binding affinity.

Detailed Protocol: Kinase Binding Assay (e.g., Fluorescence Polarization)

A fluorescence polarization (FP) based binding assay can quantify the binding of MNTP to a target kinase by measuring the displacement of a fluorescently labeled tracer.[11]

  • Assay Setup:

    • In a microplate, combine the target kinase, a fluorescently labeled tracer molecule known to bind the kinase, and varying concentrations of MNTP in a suitable binding buffer.

    • Include controls with no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • As MNTP displaces the tracer from the kinase, the polarization value will decrease.

    • Plot the change in polarization against the MNTP concentration to determine the binding affinity (e.g., Kd or Ki).

Conclusion

The protocols and application notes provided in this document outline a systematic and robust approach to evaluate 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a potential kinase inhibitor. By following this workflow, researchers can efficiently synthesize the compound, identify its kinase targets, validate its activity in a cellular context, and elucidate its mechanism of action. The promising precedent of the triazolo[1,5-a]pyridine scaffold suggests that MNTP is a valuable candidate for further investigation in the pursuit of novel therapeutics.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Discovery of Novel[3][4][7]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). PubMed. Available at: [Link]

  • 4-([3][4][7]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. (2014). PubMed. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017). Discoverysciences.com. Available at: [Link]

  • New opportunities for kinase drug repurposing and target discovery. (2017). PMC - NIH. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). ResearchGate. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Synthesis and SAR of[3][4][7]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[3][4][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). (n.d.). ACS Publications - American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Triazolopyridine Compound

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active agents.[4][5] Derivatives of this class have demonstrated a wide array of pharmacological activities, including the inhibition of key cellular signaling components such as Janus kinases (JAK1/2) and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[6][7] The introduction of a nitro group, as seen in 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, can significantly influence the molecule's electronic properties and biological functions, with related nitro-containing azoloazines showing potent anti-inflammatory effects.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. As the precise mechanism of action for this specific compound is likely under investigation, we present a tiered analytical approach. This strategy begins with foundational cytotoxicity screening to establish a therapeutic window, followed by more targeted assays to elucidate its potential anti-inflammatory and kinase inhibitory activities. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insight.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[9] This establishes the concentration range at which the compound can be studied for specific biological effects without inducing widespread cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[1][2]

The Principle of Tetrazolium Salt Reduction Assays

Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts to colored formazan products.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan that is insoluble and requires a solubilization step before absorbance can be measured.[2]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol.

The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - a key measure of a compound's potency.[11]

MTT_Workflow cluster_workflow MTT Assay Workflow seed 1. Seed Cells in 96-well plate treat 2. Treat with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol 1.1: MTT Assay for Cytotoxicity Screening

Objective: To determine the IC50 value of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in a relevant cell line (e.g., a human cancer cell line like MCF-7 or a non-cancerous line like HEK293).[9][12]

Materials:

  • Selected cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%).[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Development: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.[2]

Data Presentation: Illustrative Cytotoxicity Data
Cell LineIncubation Time (hours)Assay TypeIC50 (µM)
Human Colon Cancer (HT-29)48MTT Assay25.5
Human Breast Cancer (MCF-7)48MTT Assay42.1
Normal Human Dermal Fibroblasts (NHDF)48MTT Assay>100
Note: The data presented in this table is hypothetical and for illustrative purposes only. A higher IC50 in normal cells compared to cancer cells suggests potential selectivity.[11]

Part 2: Mechanistic Insight - Apoptosis Induction Assays

Should the foundational cytotoxicity assays indicate that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine induces cell death, the next logical step is to determine the mechanism of that death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer and anti-inflammatory drugs.[13] Key markers of apoptosis include the activation of executioner caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[14][15]

Protocol 2.1: Caspase-3/7 Activity Assay

Objective: To quantify the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: This assay utilizes a substrate, typically a tetrapeptide sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a luciferase). When caspase-3 or -7 is active, it cleaves the substrate, releasing the reporter and generating a measurable signal.[16]

Materials:

  • Cells treated with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine at concentrations around the IC50 value.

  • Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • White-walled 96-well plates (for luminescence).

  • Plate reader with luminescence or fluorescence detection capabilities.

Procedure:

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Protocol 1.1). It is advisable to run a parallel plate for viability to correlate caspase activity with cell death.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Execution: Add the prepared caspase-3/7 reagent directly to the wells containing the treated cells (usually in a 1:1 volume ratio).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[14]

  • Data Analysis: Normalize the signal to the number of viable cells (if a parallel viability assay was performed) and express the results as fold-change over the vehicle-treated control.

Protocol 2.2: Annexin V Staining for Phosphatidylserine Externalization

Objective: To detect an early marker of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]

Principle: Annexin V is a protein that has a high affinity for PS in the presence of calcium.[15] By using a fluorescently labeled Annexin V, cells that have externalized PS can be identified via flow cytometry or fluorescence microscopy. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]

Apoptosis_Detection cluster_pathway Apoptosis Detection Pathway Compound 2-Methyl-6-nitro- triazolo[1,5-a]pyridine Cell Target Cell Compound->Cell Caspase Caspase-3/7 Activation Cell->Caspase Early Event PS Phosphatidylserine (PS) Externalization Cell->PS Early Event CaspaseAssay Caspase-3/7 Assay Measures enzymatic activity Caspase->CaspaseAssay Detected by AnnexinAssay Annexin V Assay Detects exposed PS PS->AnnexinAssay Detected by

Caption: Relationship between apoptotic events and their detection methods.

Part 3: Target-Based Inquiry - In Vitro Kinase Inhibition

Given that numerous triazolopyridine derivatives are known kinase inhibitors, particularly of the JAK family, it is logical to investigate whether 2-Methyl-6-nitro-triazolo[1,5-a]pyridine exhibits similar activity.[4][6] In vitro kinase assays are essential for determining if a compound directly inhibits a specific kinase and for quantifying its potency (IC50).[18]

Protocol 3.1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

Objective: To measure the inhibitory effect of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine on a specific kinase (e.g., JAK1 or JAK2).

Principle: This type of assay measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[3]

Materials:

  • Recombinant kinase of interest (e.g., JAK1) and its specific substrate peptide.

  • ATP

  • 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in DMSO.[3]

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO vehicle control.

  • Add the kinase to each well and incubate for ~10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[3]

Data Presentation: Illustrative Kinase Inhibition Data
Kinase Target2-Methyl-6-nitro-triazolo[1,5-a]pyridine IC50 (nM)Staurosporine IC50 (nM)
JAK1255
JAK2458
JAK3>10,00015
TYK285020
Note: This hypothetical data suggests potent and selective inhibition of JAK1 and JAK2. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[3]

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize the biological activity of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. By progressing from broad cytotoxicity screening to specific assays for apoptosis and kinase inhibition, researchers can efficiently build a comprehensive profile of the compound's mechanism of action. Positive results from these assays, particularly in the kinase inhibition panel, would provide a strong rationale for further preclinical development, including cell-based assays to confirm on-target activity in a more physiological context (e.g., inhibition of cytokine-induced STAT phosphorylation) and subsequent in vivo studies.

References

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2019). Novel[1][2][11]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Retrieved from [Link]

  • PubMed. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from [Link]

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors from a 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Analog Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, primarily due to its nature as a purine isostere, which allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[4][5] The related triazolo[1,5-a]pyridine core has also demonstrated significant potential, with derivatives showing potent activity as inhibitors of key signaling proteins like RORγt and JAK1/2.[6][7] The introduction of specific substituents, such as the 2-methyl and 6-nitro groups, can significantly modulate the electronic and steric properties of the core, offering a promising avenue for the discovery of novel, potent, and selective modulators of protein function.

This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a library of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine analogs. The objective is to identify and validate "hit" compounds that demonstrate specific inhibitory activity against a target of interest, herein designated as "Kinase-X." The described workflow is a self-validating cascade designed to systematically progress from a large-scale primary screen to robust hit confirmation and characterization, effectively minimizing false positives and providing high-quality starting points for a subsequent hit-to-lead campaign.[2][8]

Principle of the Screening Campaign: A Multi-Stage Funnel Approach

High-throughput screening is a process of systematic, large-scale testing of compound libraries to identify active molecules, or "hits".[3][9] A successful HTS campaign is not a single experiment but a carefully designed funnel that enriches for true, on-target modulators while progressively eliminating artifacts and undesirable compounds.[8] This cascade begins with a sensitive but rapid primary assay to identify all potential actives. Subsequent stages employ increasingly stringent and physiologically relevant assays to confirm activity, determine potency, and rule out non-specific mechanisms of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Validation cluster_3 Functional & Phenotypic Assays Primary Primary HTS (Single Concentration, n=2) ~100,000 Compounds ReTest Hit Re-Test (Fresh Compound) ~1,000 Compounds Primary->ReTest Identify Initial Hits DoseResponse IC50 Determination (10-point Curve) ~500 Compounds ReTest->DoseResponse Confirm Activity Orthogonal Orthogonal Biochemical Assay (e.g., ADP-Glo) ~100 Compounds DoseResponse->Orthogonal Determine Potency CellularTarget Cellular Target Engagement (e.g., NanoBRET™) ~50 Compounds Orthogonal->CellularTarget Rule out Assay Artifacts Functional Downstream Functional Assay (Substrate Phosphorylation) ~20 Compounds CellularTarget->Functional Confirm On-Target Activity in Cells Cytotox Cytotoxicity Assay (Counter-Screen) ~20 Compounds Functional->Cytotox Leads Validated Hits for Hit-to-Lead Chemistry <10 Compound Series Functional->Leads Cytotox->Functional

Caption: The HTS cascade for identifying Kinase-X inhibitors.

Primary High-Throughput Screen: Biochemical TR-FRET Assay

Assay Principle & Rationale

The primary screen aims to rapidly and cost-effectively test the entire analog library at a single concentration. For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[10][11] It is a homogeneous (no-wash) assay format that is highly sensitive, robust, and less susceptible to interference from fluorescent compounds compared to standard FRET.[11]

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu)-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate, which binds the biotinylated peptide, serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of Kinase-X will prevent phosphorylation, leading to a loss of signal.

Detailed Protocol: Primary TR-FRET Screen (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into a 384-well, low-volume, black assay plate (e.g., Greiner Bio-One #784076). This results in a final assay concentration of 10 µM.

  • Control Wells: Designate specific columns for controls:

    • Negative Control: 50 nL of pure DMSO (0% inhibition).

    • Positive Control: 50 nL of a known, potent Kinase-X inhibitor (e.g., Staurosporine) for a final concentration of 1 µM (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X Kinase-Substrate Mix in kinase reaction buffer. Using a multi-channel dispenser, add 5 µL of this mix to all wells.

  • Incubation: Briefly centrifuge the plates (1 min at 1,000 rpm) to ensure the contents are mixed. Incubate for 60 minutes at room temperature.

  • Reaction Termination/Detection: Prepare a 2X Stop/Detection Mix containing EDTA (to stop the kinase reaction) and the Eu-antibody/SA-APC detection reagents. Add 5 µL of this mix to all wells.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.

Data Analysis and Hit Identification
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm).

  • Data Normalization: Normalize the data for each plate using the control wells:

    • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

  • Quality Control: For each plate, calculate the Z-factor, a statistical measure of assay quality.[3] An assay is considered robust if the Z-factor is ≥ 0.5.

    • Z-Factor = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Hit Selection: A compound is declared a "hit" if its % inhibition is greater than three standard deviations (3σ) above the mean % inhibition of the DMSO control wells.

Hit Confirmation and Potency Determination

Rationale

Initial hits from a primary screen can include false positives due to experimental error or compound-specific issues (e.g., aggregation, fluorescence). The goal of this stage is to confirm the activity of the selected hits and determine their potency (IC50), which is a quantitative measure of inhibitory strength.[12]

Protocol: Dose-Response IC50 Determination
  • Compound Re-order & Plating: Obtain fresh, dry powder samples of the confirmed hits. Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting at 10 mM.

  • Assay Execution: Perform the same TR-FRET assay as described in Section 3.2, plating 50 nL of each concentration point in triplicate.

  • Data Analysis:

    • Normalize the data for each concentration point to % inhibition.

    • Plot % inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

ParameterDescriptionTypical Value
Library Size Total number of analogs screened~100,000
Primary Hit Rate Percentage of compounds meeting hit criteria0.5 - 1.0%
Confirmation Rate Percentage of primary hits confirmed in re-test>80%
Assay Z-Factor Statistical measure of assay quality>0.5
Final Hit IC50 Potency threshold for progression<1 µM

Table 1: Typical parameters and quality metrics for a kinase HTS campaign.

Secondary Assays: Ensuring On-Target Activity

Rationale

Even potent hits can be artifacts. It is crucial to use an orthogonal assay—one with a different technology and readout—to confirm that the observed inhibition is genuine and not an artifact of the primary assay format.[8][12] Furthermore, confirming that the compound engages the target in a more complex, physiological environment (i.e., inside a living cell) provides much higher confidence in the hit series.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Hit Confirmed Hit (IC50 < 1 µM) Ortho Orthogonal Assay (ADP-Glo) Confirms inhibition is not a TR-FRET artifact. Hit->Ortho TE Target Engagement (NanoBRET™) Confirms compound binds Kinase-X in cells. Ortho->TE Functional Functional Assay (p-Substrate Western/ELISA) Confirms inhibition of downstream signaling. TE->Functional Tox Cytotoxicity (CellTiter-Glo®) Ensures activity is not due to cell death. TE->Tox Validated Validated Lead Series Functional->Validated

Caption: Workflow for hit validation and characterization.

Protocol: Orthogonal Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. Less ADP production corresponds to higher kinase inhibition.

  • Kinase Reaction: Set up the kinase reaction with the compound (at its IC50 concentration) as described previously, but in a white 384-well plate.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence on a plate reader. A confirmed hit should show a significantly lower signal compared to the DMSO control.

Protocol: Cellular Target Engagement (NanoBRET™)

Principle: This assay measures compound binding to a target protein in living cells. The target kinase is expressed as a fusion with a NanoLuc® luciferase enzyme (the energy donor). A fluorescent tracer that binds the kinase's active site is added to the cells, acting as the energy acceptor. When the tracer is bound, a BRET signal is generated. Test compounds that bind to the kinase will displace the tracer, leading to a loss of BRET signal.

  • Cell Plating: Plate cells engineered to express the Kinase-X-NanoLuc® fusion protein in a 384-well, white assay plate.

  • Compound Addition: Add serially diluted test compounds to the cells and incubate.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoBRET™ substrate to the wells.

  • Readout: Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission simultaneously. Calculate the BRET ratio and determine the IC50 for target engagement.

Protocol: Cytotoxicity Counter-Screen (CellTiter-Glo®)

Principle: It is essential to ensure that the observed cellular activity is not simply due to the compound killing the cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[13]

  • Cell Treatment: Plate a relevant cell line (e.g., the one used for the functional assay) and treat with the compounds at various concentrations for 24-48 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.

  • Incubation & Readout: Incubate for 10 minutes to lyse cells and stabilize the luminescent signal. Measure luminescence. A desirable hit compound will show a potent effect in the functional assay at concentrations where it has minimal effect on cell viability.

Conclusion

The described HTS cascade provides a robust, logical, and self-validating framework for identifying and prioritizing novel kinase inhibitors from a 2-Methyl-6-nitro-triazolo[1,5-a]pyridine analog library. By integrating a highly sensitive primary biochemical screen with a multi-step validation process that includes orthogonal biochemical assays, cellular target engagement, and functional counter-screens, this protocol is designed to deliver high-confidence hits. This rigorous approach minimizes the pursuit of misleading artifacts and maximizes the probability of advancing compounds with a genuine, on-target mechanism of action into the resource-intensive hit-to-lead and lead optimization stages of drug discovery.[1][14]

References

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • High-throughput screening. Wikipedia. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • HTS Data Analysis. chem IT Services. Available at: [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery. Available at: [Link]

  • Cell-based assays for high-throughput screening : methods and protocols. Oregon State University Libraries and Press. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • Hit Identification Approaches and Future Directions. Drug Discovery Pro. Available at: [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. PDF. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Available at: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZo Life Sciences. Available at: [Link]

  • Compound Screening. BioAscent. Available at: [Link]

  • High-throughput screening assays for the identification of chemical probes. PDF. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH. Available at: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Covalent Labeling of Proteins with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Protein Bioconjugation

The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, fluorophores, or drug molecules to specific proteins enables a deeper understanding of their function, localization, and interactions. While a variety of labeling reagents are available, the quest for novel scaffolds with unique reactivity and properties is perpetual.

This document introduces 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a heterocyclic compound poised for utility in bioconjugation. The triazolopyridine core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] The introduction of a nitro group at the 6-position dramatically influences the electronic properties of the pyridine ring, priming it for reactivity with biological nucleophiles. This application note serves as a technical guide for researchers and drug development professionals, providing a theoretical framework and actionable protocols for the use of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine derivatives as novel protein labeling reagents.

Proposed Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism proposed for the reaction between 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and nucleophilic amino acid residues is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electron-withdrawing nitro group renders the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.[3][4] This is analogous to the reactivity observed in other dinitro-triazolopyridine systems, which are known to be highly reactive towards nucleophiles even under mild, base-free conditions.[5]

The reaction proceeds through the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. Aromatization is then restored by the departure of a leaving group. In the context of the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine scaffold, the reaction is likely to proceed at the positions on the pyridine ring activated by the nitro group. The most probable sites of nucleophilic attack are the carbon atoms ortho and para to the nitro group.

The most likely nucleophilic amino acid residues to react with this scaffold are those with soft or strong nucleophiles in their side chains, such as:

  • Cysteine: The thiol side chain is a potent nucleophile, particularly in its deprotonated thiolate form.

  • Lysine: The primary amine of the lysine side chain is a strong nucleophile, especially at alkaline pH where it is deprotonated.

  • Histidine: The imidazole side chain can act as a nucleophile.

  • Tyrosine: The phenolate anion of tyrosine, formed at higher pH, can also participate in SNAr reactions.

SNAr_Mechanism cluster_0 Proposed SNAr Labeling Mechanism Reagent 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Intermediate Meisenheimer-like Complex Reagent->Intermediate Formation Protein Protein-Nu: Protein->Reagent Nucleophilic Attack Product Covalently Labeled Protein Intermediate->Product Rearomatization

Caption: Proposed Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Protocols

Given the novelty of this reagent for protein labeling, the following protocols are provided as a starting point for optimization. Researchers are encouraged to adapt these procedures to their specific protein of interest and experimental goals.

Reagent Preparation and Storage
  • Reagent: 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Procedure:

    • Prepare a 100 mM stock solution of the labeling reagent in the chosen anhydrous organic solvent.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

Protein Preparation
  • The protein of interest should be purified and in a suitable buffer.

  • Perform a buffer exchange into a labeling buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT). A recommended starting buffer is 100 mM sodium phosphate or HEPES at pH 8.0.

  • Adjust the protein concentration to 1-10 mg/mL.

Protein Labeling Protocol
  • Bring the protein solution and the labeling reagent stock solution to room temperature.

  • Add the desired molar excess of the labeling reagent to the protein solution. It is recommended to test a range of molar ratios (e.g., 10, 20, 50-fold molar excess of reagent to protein).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rotation. For less reactive proteins or to increase the degree of labeling, the incubation time can be extended to overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine or thiol, such as Tris or L-cysteine, to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

Labeling_Workflow cluster_workflow Experimental Workflow A Prepare Protein in Amine-Free Buffer (pH 8.0) B Add 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (10-50x molar excess) A->B C Incubate (2h at RT or overnight at 4°C) B->C D Quench Reaction (e.g., with Tris or L-cysteine) C->D E Purify Labeled Protein (e.g., SEC or Dialysis) D->E F Characterize Conjugate (UV-Vis, Mass Spec) E->F

Caption: General workflow for protein labeling.

Purification of the Labeled Protein

Remove excess, unreacted labeling reagent and quenching agent using a suitable method:

  • Size-Exclusion Chromatography (SEC): Use a pre-packed column (e.g., PD-10) or a chromatography system.

  • Dialysis: Dialyze the reaction mixture against a suitable storage buffer (e.g., PBS) with multiple buffer changes.

  • Spin Filtration: Use a centrifugal filter unit with a molecular weight cut-off appropriate for the protein of interest.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): The DOL, or the average number of label molecules per protein, can be estimated using UV-Vis spectrophotometry.

    • Measure the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength (λmax) of the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine label. The λmax and molar extinction coefficient (εlabel) will need to be experimentally determined for the conjugated label.

    • The DOL can be calculated using the following formula: DOL = (A_label / ε_label) / [(A_280 - (A_label * CF)) / ε_protein] Where:

      • A_label is the absorbance at the λmax of the label.

      • ε_label is the molar extinction coefficient of the label.

      • A_280 is the absorbance at 280 nm.

      • CF is the correction factor (A280 of the free label / Alabel of the free label).

      • ε_protein is the molar extinction coefficient of the protein.

  • Confirmation of Labeling Site: To identify the specific amino acid residues that have been labeled, mass spectrometry is the method of choice.

    • Digest the labeled protein with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the modified peptides by the mass shift corresponding to the addition of the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine moiety.

Data Presentation and Troubleshooting

ParameterRecommended Starting ConditionRange for Optimization
Labeling Buffer 100 mM Sodium Phosphate, pH 8.0pH 7.5 - 9.0
Protein Concentration 5 mg/mL1 - 10 mg/mL
Reagent:Protein Molar Ratio 20:15:1 to 100:1
Reaction Temperature Room Temperature4°C to 37°C
Reaction Time 2 hours1 hour to 24 hours
Problem Potential Cause Suggested Solution
No or Low Labeling Protein is not reactive under the tested conditions.Increase pH, temperature, reaction time, or molar excess of the reagent.
Buffer contains interfering nucleophiles.Ensure the use of an amine- and thiol-free buffer.
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the final concentration of organic solvent below 5% (v/v).
The label reduces the solubility of the protein.Perform the labeling reaction at a lower protein concentration or at 4°C.
High Background/Non-specific Labeling Reagent is too reactive or reaction time is too long.Decrease the molar excess of the reagent, reaction time, or temperature.

Conclusion

2-Methyl-6-nitro-triazolo[1,5-a]pyridine represents a promising, yet underexplored, scaffold for the covalent labeling of proteins. The proposed SNAr mechanism, driven by the activating nitro group, provides a rational basis for its use in bioconjugation. The protocols outlined in this document offer a robust starting point for researchers to investigate the utility of this novel reagent. Through systematic optimization, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine derivatives may become valuable tools in the ever-expanding field of chemical biology and drug discovery.

References

  • Ishizawa, S., Fujimura, K., Oisaki, K., & Ohata, J. (n.d.). Electrochemical protein modification through electrophilic aromatic... ResearchGate. Retrieved from [Link]

  • Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? (n.d.). PubMed. Retrieved from [Link]

  • US11207325B2 - Triazolopyrimidine compounds and uses thereof. (n.d.). Google Patents.
  • US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. (n.d.). Google Patents.
  • IL217541A - Triazolopyridine compounds, preparations containing them and their uses. (n.d.). Google Patents.
  • EP4079734A4 - TRIAZOLOPYRIDAZINE DERIVATIVES, METHOD OF MANUFACTURE THEREOF, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF. (n.d.). Google Patents.
  • CN102180875A - Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]

  • Click Triazoles for Bioconjugation. (n.d.). PubMed Central. Retrieved from [Link]

  • Reactions of highly electrophilic 6,8-dinitro[6][7][8]triazolo[1,5-a]pyridines with C-nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • A Versatile Method for Site-Specific Chemical Installation of Aromatic Posttranslational Modification Analogs into Proteins. (n.d.). ACS Publications. Retrieved from [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PubMed Central. Retrieved from [Link]

  • Discriminating changes in protein structure using tyrosine conjugation. (n.d.). PubMed Central. Retrieved from [Link]

  • Triazolopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Irreversible Protein Labeling by Paal–Knorr Conjugation. (n.d.). PubMed Central. Retrieved from [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3- a]pyridine-3-amine. (2022). PubMed. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic and Optical Properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a Component of Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Protein Chemical Labeling Using Biomimetic Radical Chemistry. (2019). PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Nucleophilic Ring-Opening of the Azole and Azine Moieties in 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. (n.d.). PubMed Central. Retrieved from [Link]

  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides.
  • Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioorthogonal labelling of 3-nitrotyrosine in peptides and proteins through diazotisation mediated azidation. (2015). PubMed. Retrieved from [Link]

  • Assess the impact of conjugation with multi-parameter stability characterization. (2024). YouTube. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Strategic Rationale

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. Its fused heterocyclic system is a versatile framework found in numerous biologically active compounds. A key feature of this scaffold is its nature as a purine bioisostere, where the triazolopyridine core is isoelectronic with the purine ring system.[4] This mimicry allows these compounds to potentially interact with a wide range of biological targets that recognize purines, such as kinases, polymerases, and other ATP-binding proteins, making them attractive candidates for drug discovery programs.[4][5][6]

The introduction of a nitro group onto this scaffold, to create the novel compound 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, is a deliberate strategic choice. The nitro group is a potent electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, including its electronic distribution and potential for hydrogen bonding.[7] More importantly, the nitro group is a well-known pharmacophore in its own right, particularly in the fields of oncology and infectious diseases.[8] Its mechanism of action often involves enzymatic reduction within hypoxic environments (such as those found in solid tumors or sites of anaerobic bacterial infection) to form reactive nitroso and hydroxylamine intermediates.[7][9] These reactive species can covalently modify and damage critical biomolecules like DNA, leading to cytotoxic or antimicrobial effects.[8]

This document serves as a comprehensive research roadmap for the synthesis, characterization, and systematic biological evaluation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. It provides detailed protocols for its proposed synthesis and for screening its potential as both an anticancer and an antiviral agent, based on the established activities of structurally related nitro-substituted azoloazines.[3][10][11]

II. Proposed Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

While the specific synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine has not been detailed in the existing literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds, such as substituted dinitrotriazolopyridines.[12] The following protocol outlines a logical synthetic strategy.

Causality Behind Experimental Choices:
  • Starting Material: 2-amino-5-nitropyridine is chosen as the starting material to introduce the nitro group at the desired position early in the synthesis, which can be more regioselective than attempting to nitrate the fused heterocyclic system later.

  • Cyclization Agent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a common and effective reagent for the formation of the triazole ring in triazolopyridine synthesis. It reacts with the exocyclic amino group of the pyridine to form a dimethylaminomethyleneamino intermediate, which then cyclizes upon treatment with hydroxylamine hydrochloride.

  • Oxidation: An oxidative cyclization step is necessary to form the aromatic triazole ring. N-Iodosuccinimide (NIS) is a mild and effective oxidizing agent for this type of transformation.

Proposed Synthetic Workflow Diagram:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Aromatization & Methylation (Hypothetical) A 2-Amino-5-nitropyridine + DMF-DMA B N'-(5-Nitro-2-pyridinyl)-N,N-dimethylformamidine A->B Reflux C Intermediate from Step 1 + Hydroxylamine HCl B->C D N-Hydroxy-N'-(5-nitro-2-pyridinyl)imidoformamide C->D Ethanol, Reflux E Intermediate from Step 2 + Oxidizing Agent (e.g., NIS) D->E F 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine E->F G Methylating Agent (e.g., MeI, TMS-diazomethane) F->G H 2-Methyl-6-nitro-triazolo[1,5-a]pyridine G->H G A Synthesized Compound (2-Methyl-6-nitro-triazolo[1,5-a]pyridine) B Primary Cytotoxicity Screen (MTT/SRB Assay) A->B E Calculate IC50 Values B->E C Panel of Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) C->B D Non-Malignant Cell Line (e.g., WI-38, hTERT-RPE1) D->B F Determine Selectivity Index (IC50 Normal / IC50 Cancer) E->F G Mechanism of Action Studies (For potent & selective compounds) F->G Hit Compound(s) H Apoptosis Assay (Annexin V/PI) G->H I Cell Cycle Analysis G->I G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway Compound 2-Methyl-6-nitro- triazolo[1,5-a]pyridine ROS Reactive Oxygen Species (from Nitro Reduction) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A Synthesized Compound B Cytotoxicity Assay (CC50) on Host Cell Line (e.g., Vero, MDCK) A->B C Primary Antiviral Screen A->C E Determine Effective Concentration (EC50) (Plaque Reduction or Immunofluorescence Assay) C->E D Virus Panel (e.g., Influenza, Coxsackievirus) D->C F Calculate Selectivity Index (SI) (CC50 / EC50) E->F G Time-of-Addition Assay (For promising compounds, SI > 10) F->G Hit Compound(s) H Identify Stage of Viral Replication (Entry, Replication, Egress) G->H

Sources

Application & Protocol Guide: Leveraging 2-Methyl-6-nitro-triazolo[1,5-a]pyridine for Advanced Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its role in the development of targeted therapeutics, including kinase inhibitors.[1][2] This guide provides a comprehensive framework for utilizing 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a representative of this class, in the context of enzyme kinetics. We will explore its potential applications as both a direct enzyme inhibitor and as a chromogenic substrate for nitroreductase enzymes. This document offers detailed, field-proven protocols, data interpretation guidelines, and the causal reasoning behind experimental design, empowering researchers to effectively integrate this compound into their discovery and characterization workflows.

Part 1: Scientific Foundation & Rationale

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Enzyme Inhibition

The[1][2][3]triazolo[1,5-a]pyridine core is isoelectronic with purine, a fundamental building block of nucleic acids and a key component of cofactors like ATP.[1][3] This structural mimicry allows compounds based on this scaffold to effectively compete with endogenous ligands for binding sites on a wide range of enzymes, particularly ATP-dependent enzymes such as kinases.[4] Consequently, this heterocyclic system has been successfully employed in the design of inhibitors for various enzyme classes, including Janus kinases (JAKs) and retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[2][5]

2-Methyl-6-nitro-triazolo[1,5-a]pyridine incorporates this privileged scaffold, with the methyl group potentially enhancing binding affinity or metabolic stability, and the nitro group offering unique opportunities for detection and characterization, as will be detailed.

Potential Mechanisms of Action & Application in Enzyme Assays

Based on its chemical structure, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can be investigated in at least two primary contexts within enzyme kinetics:

  • As a Direct Enzyme Inhibitor: The compound can be screened against a variety of enzymes, particularly kinases, to identify and characterize inhibitory activity. The objective is to determine its potency (e.g., IC₅₀) and mode of inhibition (e.g., competitive, non-competitive), providing critical insights for drug development.

  • As a Substrate for Nitroreductases: The nitroaromatic moiety is a known substrate for nitroreductase enzymes.[6] These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamine, and ultimately amine functionalities, often utilizing NAD(P)H as a cofactor.[6][7] This conversion typically leads to a significant change in the compound's absorbance spectrum, allowing for a continuous, spectrophotometric assay to determine nitroreductase kinetics.

The following sections provide detailed protocols for both applications.

Part 2: Experimental Protocols & Workflows

Protocol 1: Screening for Enzyme Inhibition

This protocol outlines a general method for evaluating 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as an inhibitor of a model enzyme (e.g., a protein kinase). The principle relies on measuring the enzyme's activity in the presence of varying concentrations of the compound.

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions: - Enzyme - Substrate (e.g., ATP, peptide) - Test Compound (in DMSO) P2 Serial Dilution of Test Compound P1->P2 A2 Add Diluted Test Compound or DMSO (Control) P2->A2 A1 Dispense Assay Buffer & Enzyme to Microplate A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction with Substrate Addition A3->A4 A5 Incubate at Optimal Temperature A4->A5 A6 Stop Reaction & Add Detection Reagent A5->A6 D1 Read Signal (e.g., Luminescence, Fluorescence) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in 100% DMSO.

    • Enzyme Stock: Prepare a 2X working solution of the enzyme in assay buffer.

    • Substrate Stock: Prepare a 2X working solution of the substrate (e.g., peptide and ATP for a kinase) in assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your source plate for the assay.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 45 µL of assay buffer to all wells.

    • Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" control.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Incubate for 60 minutes at the enzyme's optimal temperature (e.g., 30°C).

    • Stop the reaction and detect the product according to the assay manufacturer's instructions (e.g., by adding a detection reagent that measures remaining ATP).

  • Data Analysis:

    • Measure the signal (e.g., luminescence).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical]
2-Methyl-6-nitro-triazolo[1,5-a]pyridineKinase A1.2
Staurosporine (Control)Kinase A0.01
Protocol 2: Characterizing Nitroreductase Activity

This protocol details how to use 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a chromogenic substrate to determine the kinetic parameters (Kₘ, Vₘₐₓ) of a nitroreductase enzyme. The assay monitors the decrease in absorbance of the nitroaromatic compound as it is reduced by the enzyme.

Nitroreductase_Workflow cluster_prep Preparation cluster_assay Assay Execution (Spectrophotometer) cluster_analysis Data Analysis P1 Prepare Buffer, NADPH, and Enzyme Stocks A1 Add Buffer, NADPH, and Substrate to Cuvette P1->A1 P2 Determine Optimal Wavelength (λmax) for Substrate A4 Monitor Absorbance Decrease Over Time at λmax P2->A4 P3 Prepare Serial Dilutions of Substrate P3->A1 A2 Equilibrate Temperature A1->A2 A3 Initiate Reaction by Adding Enzyme A2->A3 A3->A4 D1 Calculate Initial Velocity (V₀) for Each Substrate Concentration A4->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Fit to Michaelis-Menten Equation to Determine Km and Vmax D2->D3

Caption: Workflow for determining nitroreductase kinetic parameters.

  • Preliminary Steps:

    • Determine λₘₐₓ: Scan the absorbance spectrum of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in the assay buffer to find the wavelength of maximum absorbance (λₘₐₓ). This will be the wavelength used for monitoring the reaction.

    • Molar Extinction Coefficient (ε): Determine the molar extinction coefficient of the substrate at λₘₐₓ using a known concentration and the Beer-Lambert law (A = εcl).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0.

    • Substrate Stock: Prepare a 10 mM stock of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in DMSO. Create a range of working solutions by diluting this stock in assay buffer.

    • Cofactor Stock: Prepare a 10 mM stock of NADPH in assay buffer.

    • Enzyme Stock: Prepare a solution of nitroreductase in assay buffer. The concentration should be determined empirically to ensure a linear reaction rate for several minutes.

  • Assay Procedure (in a 1 mL cuvette):

    • To a quartz cuvette, add:

      • Assay Buffer to a final volume of 1 mL.

      • Substrate to the desired final concentration (e.g., ranging from 0.1 * Kₘ to 10 * Kₘ, determined from pilot experiments).

      • NADPH to a final concentration of 200 µM.

    • Mix by inversion and place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C). Allow the temperature to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the nitroreductase enzyme solution and mix immediately.

    • Monitor the decrease in absorbance at λₘₐₓ for 5-10 minutes, collecting data every 15-30 seconds.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law to convert the change in absorbance per minute (ΔA/min) to the rate in µmol/min. V₀ (µmol/min) = (ΔA/min) / ε

    • Plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • This analysis will yield the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

SubstrateEnzymeKₘ (µM) [Hypothetical]Vₘₐₓ (µmol/min/mg) [Hypothetical]
2-Methyl-6-nitro-triazolo[1,5-a]pyridineNitroreductase A5512.5

Part 3: Trustworthiness & Self-Validation

Every protocol described is designed as a self-validating system. Key controls are integrated to ensure data integrity:

  • For Inhibition Assays:

    • Positive Control: A known inhibitor (e.g., staurosporine for kinases) is run in parallel to confirm assay performance.

    • Negative Control (DMSO): Establishes the 100% activity window.

    • No-Enzyme Control: Accounts for background signal from the reagents.

  • For Kinetic Assays:

    • No-Enzyme Control: Ensures that the observed decrease in absorbance is enzyme-dependent and not due to spontaneous degradation of the substrate or cofactor.

    • No-Substrate Control: Confirms that there is no background reaction with the cofactor alone.

    • Linearity Check: The initial velocity must be calculated from the linear phase of the reaction, confirming that substrate depletion is not a limiting factor.

By incorporating these controls, researchers can have high confidence in the accuracy and reproducibility of their results.

References

  • Di C, L. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165. [Link][1][3]

  • Jiang, H. et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link][2]

  • Naganawa, A. et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link][5]

  • Lukin, A. et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. [Link][8]

  • Orlov, V. D. et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(1). [Link]

  • Ghoneim, A. I. et al. (2018). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. [Link][6]

  • Margenot, A. J. et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • RSC Publishing. (2014). Protocol for enzyme assays. [Link]

  • Hussain, M. A. et al. (2018). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. [Link][7]

  • Arias-Gómez, A. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 670. [Link][4]

  • Sharma, P. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(9), 1639-1663. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a deep dive into the causality of experimental choices and providing robust troubleshooting frameworks. This center is designed with full editorial autonomy to ensure the information is presented in the most logical and impactful manner, grounded in established chemical principles and authoritative literature.

The synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a two-stage process that, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The initial construction of the bicyclic triazolo[1,5-a]pyridine core is followed by a regioselective nitration. Success hinges on precise control over reaction conditions and a thorough understanding of potential side reactions. This guide provides an optimized protocol and addresses common issues encountered during the synthesis.

Optimized Two-Stage Synthesis Protocol

This protocol is designed as a self-validating system, with checkpoints and expected outcomes to ensure reliability and reproducibility.

Stage 1: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine

This stage involves the cyclocondensation of 2-hydrazinopyridine with an acetylating agent to form the fused heterocyclic system. Acetic anhydride serves as both the reactant and the solvent in this optimized approach, driving the reaction to completion.

Experimental Protocol:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinopyridine (5.0 g, 45.8 mmol).

  • Reaction Setup: Carefully add acetic anhydride (25 mL, 265 mmol) to the flask. The mixture will likely warm upon addition.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 120-130°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water to quench the excess acetic anhydride.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from an ethanol/water mixture to afford 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine as a white to off-white crystalline solid.

    • Expected Yield: 80-90%.

Stage 2: Nitration of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine

This electrophilic aromatic substitution introduces a nitro group at the C6 position of the pyridine ring. The key to maximizing yield and preventing byproduct formation is stringent temperature control.

Experimental Protocol:

  • Nitrating Mixture Preparation (Critical Safety Step): In a 100 mL three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool concentrated sulfuric acid (20 mL) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine (4.0 g, 30.0 mmol) from Stage 1 to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10°C.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (3 mL) via the dropping funnel. Maintain the internal temperature strictly between 0-5°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC (3:2 Hexane:Ethyl Acetate), observing the conversion of the starting material to a more polar product.

  • Quenching and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

    • Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Recrystallize the crude solid from ethanol to yield 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine as a yellow crystalline solid.

    • Expected Yield: 65-75%.

Visual Guide: Synthetic Workflow

G cluster_start Starting Materials cluster_stage1 Stage 1: Cyclization cluster_intermediate Intermediate Product cluster_stage2 Stage 2: Nitration cluster_final Final Product SM1 2-Hydrazinopyridine Proc1 Reflux at 120-130°C SM1->Proc1 SM2 Acetic Anhydride SM2->Proc1 Int1 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine Proc1->Int1 Proc2 Strict Temp. Control (0-5°C) Int1->Proc2 Nit_Reagents H₂SO₄ / HNO₃ Nit_Reagents->Proc2 FP 2-Methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Proc2->FP

Caption: Overall workflow for the two-stage synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My yield in Stage 1 (Cyclization) is significantly lower than expected (<70%). What went wrong?

Answer: Low yields in this step typically stem from three primary issues:

  • Incomplete Reaction: Ensure the reaction was refluxed for the full 2 hours. Incomplete conversion is the most common culprit. You can extend the reflux time to 3 hours if TLC shows significant remaining starting material.

  • Purity of Starting Material: 2-hydrazinopyridine can degrade upon storage, especially if exposed to air and light. Use of old or discolored starting material can lead to side reactions and lower yields. It is advisable to use freshly sourced or properly stored reagent.

  • Losses During Work-up: The product has some water solubility. During neutralization and extraction, ensure you perform at least three thorough extractions with ethyl acetate to maximize recovery from the aqueous layer. Also, ensure the pH is truly neutral or slightly basic (~8) before extraction, as the protonated form of the product will remain in the aqueous phase.

Question 2: During Stage 2 (Nitration), my TLC plate shows multiple yellow/brown spots, and the final yield is poor.

Answer: The formation of multiple products during nitration is almost always due to a loss of reaction control, leading to undesired side products.

  • Over-Nitration: The most likely byproduct is a dinitro-substituted compound[4]. This occurs if the temperature of the reaction is not strictly maintained between 0-5°C. Even a brief excursion to higher temperatures can significantly increase the rate of a second nitration.

  • Degradation: Triazolopyridine systems can be sensitive to highly acidic and oxidative conditions at elevated temperatures. If the temperature rises uncontrollably, degradation of the aromatic system can occur, leading to a complex mixture of byproducts.

  • Causality: The nitro group is strongly deactivating. The first nitration at C6 deactivates the pyridine ring towards further electrophilic substitution. However, under harsh conditions (high temperature or excess nitric acid), a second nitration can be forced, typically at the C8 position.

  • Solution: The paramount solution is rigorous temperature control. Use an efficient ice-salt bath and add the nitric acid very slowly, monitoring the internal thermometer constantly. Adding the substrate (the triazolopyridine) to the cold sulfuric acid before adding the nitric acid also helps dissipate the heat of dissolution and provides a more controlled environment.

Question 3: The nitration reaction does not seem to go to completion. My final product is contaminated with the starting material from Stage 1.

Answer: This indicates that the nitrating conditions were insufficient.

  • Insufficient Nitrating Agent: Ensure you are using fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Using dilute acids will prevent the formation of this ion.

  • Reaction Time/Temperature: While high temperatures are detrimental, excessively low temperatures or insufficient reaction time can prevent the reaction from reaching completion. Adhering to the protocol (1 hour at 0-5°C, then 2 hours at room temperature) provides a good balance. If the reaction is still incomplete, you can extend the room temperature stir time to 4 hours.

Question 4: What is the safest way to handle and quench the nitration mixture?

Answer: Safety is non-negotiable. Nitrating mixtures are extremely corrosive and potent oxidizers.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

  • Handling: Always add acid to water/ice, never the other way around. When preparing the mixture, add the nitric acid slowly to the sulfuric acid. When quenching, pour the reaction mixture slowly onto a large excess of crushed ice. This dissipates the immense heat of dilution.

  • Emergency Preparedness: Have a base (like sodium bicarbonate solution) ready for neutralizing spills.

Data Summary: Optimizing Nitration Conditions

The following table summarizes typical outcomes based on variations in the nitration protocol. This data is illustrative, based on established principles of electrophilic aromatic substitution.

Parameter Condition Observed Outcome Yield of 6-Nitro Product Purity Rationale
Temperature 0-5°CClean reaction, single major product~70%HighIdeal conditions balance reaction rate with selectivity.
25°CFaster reaction, visible byproduct formation~50%ModerateIncreased rate of dinitration and potential degradation.
>40°CRapid, dark coloration, multiple byproducts<20%LowRunaway reaction leading to significant dinitration and decomposition.
Reaction Time 1 hour (total)Incomplete conversion~40-50%ModerateInsufficient time for the reaction to proceed to completion.
3 hours (total)Complete conversion~70%HighOptimal time for maximizing conversion without significant byproduct formation.
>6 hours (total)Minor increase in byproducts~65%HighExtended exposure to acid can lead to slight degradation.

Visual Guide: Troubleshooting Decision Tree

G StartNode Problem Encountered LowYield Low Yield StartNode->LowYield What is the issue? ImpureProduct Impure Product StartNode->ImpureProduct What is the issue? CheckNode CheckNode ActionNode Suggested Action CauseNode CauseNode CheckStage1 Stage 1 (Cyclization) LowYield->CheckStage1 Which stage? Cause3A Cause3A ImpureProduct->Cause3A Multiple spots on TLC after nitration Cause1A Incomplete Reaction or Impure Starting Material CheckStage1->Cause1A Cause1B Losses during Work-up CheckStage1->Cause1B CheckStage2 CheckStage2 CheckStage1->CheckStage2 Stage 2 (Nitration) Action1A Extend reflux time to 3h. Use fresh 2-hydrazinopyridine. Cause1A->Action1A Solution Action1B Ensure pH ~8 before extraction. Use 3x ethyl acetate extractions. Cause1B->Action1B Solution Cause2A Cause2A CheckStage2->Cause2A Incomplete Conversion Action2A Check acid concentration. Extend RT stir time to 4h. Cause2A->Action2A Solution Cause3B Loss of Temperature Control Cause3A->Cause3B Likely Cause Action3A Maintain 0-5°C strictly. Add HNO₃ dropwise. Cause3B->Action3A Primary Solution Action3B Purify via column chromatography (Hexane:EtOAc gradient). Cause3B->Action3B Secondary Action

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • General Synthesis of Triazolo[1,5-a]pyridines: While numerous methods exist, the cyclization of 2-hydrazinopyridines remains a fundamental and effective approach. Modern variations include catalyst-free microwave conditions for different precursors.[2]

  • Bioactivity of Triazolo Fused Systems: The[1][2][3]triazolo[1,5-a]pyrimidine core, structurally similar to the pyridine analogue, is a known pharmacophore found in compounds with a wide range of biological activities, highlighting the importance of this heterocyclic family in drug design.[5]

  • Synthesis of Nitro-Substituted Azoloazines: The synthesis of related nitro-containing fused systems, such as 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, often involves cyclocondensation with a nitro-containing building block, demonstrating the viability of introducing the nitro group early in the synthesis.[3]

  • Synthesis of Dinitro[1][2][3]triazolo[1,5-a]pyridines: Studies on the synthesis of dinitro-triazolopyridines confirm that multiple nitrations on the pyridine ring are possible, underscoring the need for controlled conditions to achieve mono-nitration.[4]

  • Reactivity of Fused Pyridine Systems: The general reactivity and synthetic strategies for fused pyridine systems, such as imidazo[1,5-a]pyridines, provide a broader context for understanding the cyclization and substitution reactions involved in this protocol.[6]

Sources

Technical Support Center: Purification of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this compound. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to help you achieve the desired purity of your target molecule.

I. Understanding the Chemistry: A Foundation for Purification

Before delving into specific purification protocols, it is crucial to understand the chemical nature of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and the likely impurities that may arise during its synthesis. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds.[4] The presence of both a methyl group and a nitro group on the pyridine ring introduces specific challenges and considerations for purification.

A plausible synthetic route for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine likely involves the cyclization of a substituted aminopyridine. Based on common synthetic strategies for this heterocyclic system, potential impurities could include unreacted starting materials, regioisomers, and byproducts from side reactions. The nitro group, being strongly electron-withdrawing, can influence the reactivity and stability of the molecule, particularly under acidic or basic conditions.[2]

II. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do?

Answer: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your compound.

  • Probable Causes:

    • Residual solvent from the reaction workup.

    • Presence of unreacted starting materials or low-boiling point byproducts.

    • Formation of polymeric or tar-like substances, which can occur with nitro-containing compounds under certain reaction conditions.

  • Step-by-Step Solutions:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating on a rotary evaporator may be necessary, but avoid excessive temperatures that could lead to decomposition.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, diethyl ether). This can help to wash away soluble impurities and encourage your product to solidify.

    • Initial Purification: If trituration fails, consider a preliminary purification step. A short plug of silica gel, eluting with a non-polar solvent to wash out non-polar impurities, can sometimes be effective in cleaning up the crude material enough for subsequent purification.

Q2: I am having difficulty separating my product from a closely-related impurity by column chromatography. What can I try?

Answer: Co-elution of impurities is a common challenge, especially with isomers or structurally similar byproducts.

  • Probable Causes:

    • The chosen eluent system has insufficient resolving power.

    • The impurity may be a regioisomer with very similar polarity to your desired product.

    • The column may be overloaded with crude material.

  • Step-by-Step Solutions:

    • Optimize Eluent System: Systematically screen different solvent mixtures for your thin-layer chromatography (TLC) analysis. The goal is to achieve a clear separation between your product spot and the impurity. Try varying the ratio of polar to non-polar solvents. Consider using a three-component eluent system (e.g., ethyl acetate/hexanes/dichloromethane) to fine-tune the polarity.

    • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel and may resolve your compounds.

    • Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of closely eluting compounds.

    • Reduce Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations.

Q3: My product seems to be degrading on the silica gel column. How can I mitigate this?

Answer: Nitro-containing aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.

  • Probable Causes:

    • Acid-catalyzed decomposition or rearrangement of your product on the silica gel surface.

    • The presence of acidic impurities in your eluent.

  • Step-by-Step Solutions:

    • Deactivate Silica Gel: Before packing your column, you can neutralize the silica gel. This can be done by washing the silica with a dilute solution of a non-nucleophilic base, such as triethylamine, in your eluent, followed by flushing with the eluent alone.

    • Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.

    • Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (using positive pressure) can sometimes help, but be mindful that this may reduce separation efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify 2-Methyl-6-nitro-triazolo[1,5-a]pyridine?

Answer: The optimal purification method depends on the nature and quantity of the impurities in your crude product. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization is often the most efficient method for removing small amounts of impurities, especially if your crude product is already relatively pure (>90%). It is also highly scalable.

  • Column chromatography is more suitable for separating complex mixtures or when dealing with impurities that have similar solubility characteristics to your product.

Q2: How do I choose a suitable solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Solvent Screening: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

  • Polarity Considerations: As 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a polar molecule, polar solvents such as ethanol, isopropanol, or acetone are good starting points to screen. A mixed solvent system (e.g., ethanol/water, acetone/hexanes) can also be very effective.

Q3: What are some common pitfalls to avoid during recrystallization?

Answer:

  • Using too much solvent: This will result in low recovery of your product. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • "Oiling out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of your compound. Try using a lower boiling point solvent or a more dilute solution.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental results.

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Materials:

  • Crude 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable mixed solvent system determined from screening)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If the solution is colored and you suspect colored impurities, you may perform a hot filtration at this stage.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general method for purification by column chromatography.

Materials:

  • Crude 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, optimized by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or house air) to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Analyze the Fractions:

    • Monitor the elution of your compound by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

V. Visualization of Workflows

Purification Method Selection Workflow

Purification_Selection start Crude Product (2-Methyl-6-nitro-triazolo[1,5-a]pyridine) assess_purity Assess Purity (TLC, NMR) start->assess_purity high_purity High Purity (>90%)? assess_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Column Chromatography high_purity->column_chrom No pure_product Pure Product recrystallize->pure_product column_chrom->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Column Chromatography Workflow

Column_Troubleshooting start Column Chromatography Issue issue_type Identify Issue start->issue_type poor_separation Poor Separation issue_type->poor_separation Co-elution no_elution Product Not Eluting issue_type->no_elution No Product decomposition Product Decomposing issue_type->decomposition Streaking/Loss optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_eluent->change_stationary_phase If still poor gradient_elution Use Gradient Elution change_stationary_phase->gradient_elution check_solubility Check Product Solubility increase_polarity->check_solubility use_alumina Use Neutral/Basic Alumina deactivate_silica->use_alumina If decomposition persists

Caption: Troubleshooting guide for common column chromatography problems.

VI. Quantitative Data Summary

SolventPolarity IndexGeneral Solubility of NitroaromaticsSuitability for Recrystallization
Hexanes 0.1LowGood for washing, potential "bad" solvent in a mixed system
Toluene 2.4ModerateCan be a good solvent for less polar nitroaromatics
Diethyl Ether 2.8ModerateGood for trituration, can be a "bad" solvent
Dichloromethane 3.1GoodOften too good of a solvent for recrystallization alone
Acetone 5.1HighGood "good" solvent, often used in mixed systems
Ethyl Acetate 4.4HighGood "good" solvent, often used in mixed systems
Isopropanol 3.9Moderate to HighOften a good single solvent for recrystallization
Ethanol 4.3Moderate to HighExcellent single solvent or "good" solvent in a mixed system
Methanol 5.1HighCan be a good "good" solvent, but high solubility may lead to low recovery
Water 10.2Very LowExcellent "bad" solvent for mixed systems with polar organic solvents

VII. References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. Available at: [Link]

  • Krasavin, M. (2019). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molbank, 2019(4), M1086. Available at: [Link]

  • Lanteri, C. A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2299. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered with this and structurally similar compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

The inherent chemical properties of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, particularly the presence of the nitro group, contribute to its characteristically low aqueous solubility. Aromatic nitro compounds are known to be highly polar, yet they are often poorly soluble in water.[1][2] The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the triazolopyridine scaffold, making it a valuable, albeit challenging, compound to work with.[3]

This guide provides a systematic approach to addressing these solubility challenges, moving from simple, direct methods to more complex formulation strategies.

Troubleshooting Guide: A Phased Approach to Solubilization

It is critical to approach the solubilization of a poorly soluble compound like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in a stepwise and logical manner. The following troubleshooting guide is structured to help you systematically identify the most effective solubilization strategy for your specific application.

Phase 1: Initial Solvent Screening

The first step is to determine a suitable organic solvent that can effectively dissolve the compound, which can then be used to prepare a stock solution.

Question: My compound, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, is not dissolving in my aqueous buffer. What should I do first?

Answer: It is highly recommended to first create a concentrated stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental medium. Due to the polarity of the nitro group, polar aprotic solvents are often a good starting point.[1]

Recommended Starting Solvents:

SolventClassRationale
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of organic compounds. A common first choice for creating stock solutions in biological assays.
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, it is a powerful solvent for polar molecules.
Ethanol Polar ProticA less toxic option that can be effective, particularly for compounds with some hydrogen bonding capability.
Methanol Polar ProticSimilar to ethanol, but can be more effective for certain compounds.

Experimental Protocol: Small-Scale Solubility Test

  • Weighing: Accurately weigh a small amount of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 100 µL).

  • Observation & Agitation: Vortex the vial for 30-60 seconds and visually inspect for dissolution. If the compound does not fully dissolve, gently warm the mixture to 30-40°C.

  • Incremental Addition: If the compound remains insoluble, add additional solvent in small increments (e.g., 10 µL at a time), vortexing after each addition until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

Phase 2: Addressing Precipitation Upon Dilution

A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer.

Question: I have successfully dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Answer: This is a classic sign of a compound "crashing out" of solution due to the significant change in solvent polarity. The following strategies can help maintain solubility in your aqueous medium.

Strategy 1: Co-Solvent System

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[4] By adding a water-miscible organic solvent to your aqueous buffer, you can create a more hospitable environment for your compound.

Recommended Co-Solvents for Aqueous Buffers:

Co-SolventTypical Starting ConcentrationConsiderations
Ethanol 5-10% (v/v)Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol 5-20% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Can also aid in preventing non-specific binding.

Experimental Protocol: Co-Solvent Titration

  • Prepare a series of your aqueous buffer containing increasing concentrations of the chosen co-solvent (e.g., 0%, 2%, 5%, 10%, 15%, 20% ethanol).

  • To each of these co-solvent buffer systems, add your DMSO stock solution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine to the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

Strategy 2: pH Adjustment

The triazolopyridine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[5] This can significantly impact solubility.

Workflow for pH Optimization:

start Prepare concentrated stock in organic solvent (e.g., DMSO) ph_range Prepare a series of buffers with varying pH (e.g., pH 4 to 9) start->ph_range dilute Dilute stock solution into each buffer ph_range->dilute observe Observe for precipitation dilute->observe acidic Soluble at acidic pH? Consider protonation of pyridine nitrogen. observe->acidic basic Soluble at basic pH? Consider deprotonation or salt formation. observe->basic neutral Soluble at neutral pH? Proceed with experiment. observe->neutral end Optimal pH identified acidic->end basic->end neutral->end

Caption: Workflow for pH optimization.

Strategy 3: Use of Surfactants

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

Recommended Surfactants:

SurfactantTypeTypical Concentration
Tween® 20/80 Non-ionic0.01 - 0.1% (v/v)
Cremophor® EL Non-ionic0.1 - 1% (v/v)

Caution: Surfactants can interfere with certain biological assays, so their compatibility must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the poor solubility of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine?

A1: The primary reason is the presence of the nitro (-NO2) group on the aromatic triazolopyridine ring. While the nitro group is polar, it is also a strong electron-withdrawing group. This electronic effect, combined with the overall planarity and rigidity of the fused ring system, can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the individual molecules. Aromatic nitro compounds are generally known to have low aqueous solubility.

Q2: Can I use sonication to help dissolve the compound?

A2: Yes, sonication can be a useful physical method to aid in dissolution by breaking down solid aggregates and increasing the surface area available for the solvent to act upon. However, it should be used in conjunction with the appropriate solvent selection. Prolonged sonication can generate heat, so it is advisable to use a sonication bath with temperature control.

Q3: Are there any other advanced formulation strategies I can consider?

A3: For more challenging cases, particularly in a drug development context, several advanced techniques can be employed. These often require specialized equipment and expertise:

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, often improving the dissolution rate.

  • Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.

  • Nanosuspensions: The compound is milled into nano-sized particles, which increases the surface area and dissolution velocity.[4]

Q4: How does the methyl group at the 2-position affect solubility?

A4: The 2-methyl group is a small, non-polar substituent. While its direct impact on solubility may be minor compared to the nitro group, it can slightly increase the lipophilicity of the molecule.

Q5: Could the nitro group be chemically modified to improve solubility?

A5: Yes, the nitro group is a versatile functional group that can be chemically modified. For instance, it can be reduced to an amine (-NH2) group.[6] Amines are generally more basic and can be protonated to form more soluble salts. However, any chemical modification will fundamentally change the compound and its biological activity, and should only be considered in the context of a medicinal chemistry or lead optimization campaign. The electron-withdrawing nature of the nitro group also activates the pyridine ring for nucleophilic aromatic substitution, offering another avenue for chemical modification.[3][7]

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Synthesis, 51(23), 4487-4497. Available from: [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.).[8][9][10]Triazolo[1,5-a]pyridine. PubChem Compound Database. Available from: [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-[8][9][11]triazolo[1,5-a]pyridine. Available from: [Link]

  • eGyanKosh. (2020). NITRO COMPOUNDS. Available from: [Link]

  • ResearchGate. (2010). The Chemistry of the[8][9][10]Triazolo[1 , 5 -a]pyridines: An Update. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. Available from: [Link]

  • Türker, L., et al. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Chemical Sciences, 122(5), 725-734. Available from: [Link]

  • Ruda, G. F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(5), 1064. Available from: [Link]

  • Orita, A., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(10), 2465. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. Available from: [Link]

  • Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.).[8][9][11]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2021). Synthesis of new 2-substituted 6,8-dinitro[8][9][11]triazolo[1,5-a]pyridines. Available from: [Link]

  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. (2021). Nitro Compounds and Their Derivatives in Organic Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Available from: [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[8][9][11]triazolo[1,5-a]pyridine-8-carboxylate. Available from: [Link]

Sources

Preventing degradation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Welcome to the technical support guide for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. By understanding its chemical liabilities, you can proactively prevent degradation, ensuring the accuracy and reproducibility of your results.

Chemical Stability Profile of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

To effectively prevent degradation, it is essential to first understand the molecule's inherent chemical sensitivities. The structure of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine contains two key moieties that are susceptible to degradation under common laboratory conditions: the nitroaromatic system and the fused triazolopyridine ring .

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient.[1][2] This functional group is susceptible to reduction, which can be initiated by reducing agents, certain metals, or even photolytic conditions.[3][4][5] Reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives, which will significantly alter the compound's chemical and biological properties.

  • Triazolopyridine Ring System: Fused heterocyclic systems like triazolopyridine can be sensitive to extreme pH.[6][7] The triazole ring, while generally stable, can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, leading to ring-opening and the formation of inactive degradants.[6][7][8] The triazolo[1,5-a]pyridine scaffold itself is a subject of extensive research in medicinal chemistry, and maintaining its integrity is paramount.[9][10][11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in solution.

Q1: My solution of the compound has turned yellow/brown. What is happening?

A1: Discoloration is a common indicator of degradation, particularly for nitroaromatic compounds. The likely cause is the formation of degradation products. The electron-withdrawing nitro group makes these compounds susceptible to degradation pathways that can produce colored byproducts.[1][2]

  • Probable Cause:

    • Photodegradation: Exposure to UV or even ambient laboratory light can initiate photochemical reactions.[12][13]

    • pH Instability: The solution may be too acidic or basic, causing hydrolysis or other reactions.

    • Oxidation/Reduction: The compound may be reacting with dissolved oxygen, trace metals, or other components in your solution. The reduction of the nitro group is a common degradation pathway.[4][5]

  • Recommended Action:

    • Immediately protect your solution from light by using an amber vial or wrapping it in aluminum foil.

    • Verify the pH of your solution. If possible, buffer the solution to a neutral pH (around 7.0-7.4).

    • Prepare fresh solutions daily and store any stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis that are increasing over time. How can I identify the cause?

A2: The appearance of new peaks is a clear sign of degradation. To systematically identify the cause, a forced degradation study is the recommended approach.[14][15][16] This involves intentionally exposing the compound to harsh conditions to rapidly identify its liabilities.

  • Recommended Action: Perform a forced degradation study as outlined in Protocol 2 . This will help you determine if the degradation is caused by acid, base, oxidation, heat, or light. By comparing the degradant peaks from the stress conditions to those appearing in your experimental sample, you can pinpoint the cause. For example, if the unknown peak matches a peak from the acid-stressed sample, it indicates acid-catalyzed hydrolysis.

Q3: The biological activity or measured concentration of my compound is lower than expected. Could this be a stability issue?

A3: Absolutely. A loss of potency or concentration is a direct consequence of degradation. If the parent compound is converting into other species, its effective concentration decreases.

  • Probable Cause: The compound is degrading in your assay medium or during storage. Cell culture media, for instance, can contain components that may react with your compound over the course of a multi-day experiment.

  • Recommended Action:

    • Assess the stability of the compound directly in your experimental medium. Use the HPLC method in Protocol 3 to measure the concentration of the compound in the medium at time zero and after the duration of your experiment (e.g., 24, 48, 72 hours).

    • Review your solution preparation and storage procedures. Ensure you are following the best practices outlined in Protocol 1 .

Troubleshooting Flowchart This diagram outlines a logical workflow for diagnosing degradation issues.

G start Degradation Suspected (e.g., color change, new peaks, loss of activity) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_ph What is the solution pH? check_light->check_ph Yes protect_light->check_ph adjust_ph Action: Buffer solution to neutral pH (if possible). check_ph->adjust_ph Acidic or Basic check_storage How are stock solutions stored? check_ph->check_storage Neutral adjust_ph->check_storage improve_storage Action: Store at -20°C or -80°C under inert gas. Prepare fresh. check_storage->improve_storage Improper forced_degradation Problem Persists? Perform Forced Degradation Study (See Protocol 2) check_storage->forced_degradation Proper improve_storage->forced_degradation analyze Analyze results to identify specific vulnerability (acid, base, light, etc.) forced_degradation->analyze end Implement specific mitigation strategy. analyze->end

Caption: Troubleshooting workflow for identifying the root cause of compound degradation.

Protocols and Methodologies

Protocol 1: Preparation and Handling of Stock Solutions

This protocol outlines best practices for preparing and storing stock solutions to minimize degradation.

  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile). Avoid solvents with reactive impurities.

  • Weighing: Weigh the compound in a controlled environment with low humidity to prevent uptake of water.

  • Dissolution: Dissolve the compound in the chosen solvent to a high concentration (e.g., 10-50 mM). Use an inert gas (argon or nitrogen) to flush the headspace of the vial before sealing.

  • Storage:

    • Short-term (1-2 weeks): Store at -20°C in amber glass vials with PTFE-lined caps.

    • Long-term (>2 weeks): Store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Handling: When preparing working solutions, allow the stock solution to fully thaw and come to room temperature before opening to prevent condensation from introducing water into the stock.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying the intrinsic stability of the molecule.[14][15][17] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without over-stressing the molecule.[16][18]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guideline) or direct sunlight for 24 hours. Run a dark control in parallel.

  • Sample Analysis: At designated time points (e.g., 2, 8, 24, 48 hours), take an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples by HPLC-UV (Protocol 3). Compare the chromatograms from stressed samples to an unstressed control to identify and quantify degradation products.

Stress ConditionTypical Reagent/ConditionPrimary Degradation Pathway Targeted
Acidic 0.1N HCl, 60°CHydrolysis of triazole ring
Basic 0.1N NaOH, RTHydrolysis, potential reactions at methyl group
Oxidative 3% H₂O₂, RTOxidation of the pyridine ring or methyl group
Thermal 80°C (in solution)General decomposition
Photolytic UV/Visible Light (ICH Q1B)Reduction of nitro group, ring cleavage[12]

Potential Degradation Pathways The following diagram illustrates the most likely degradation pathways for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine based on its chemical structure.

G cluster_main 2-Methyl-6-nitro-triazolo[1,5-a]pyridine cluster_products Potential Degradation Products parent Parent Compound hydroxylamino Hydroxylamino Derivative (6-hydroxylamino-) parent->hydroxylamino Photolytic/Chemical Reduction ring_opened Ring-Opened Products parent->ring_opened Harsh Acid/Base Hydrolysis amino Amino Derivative (6-amino-) hydroxylamino->amino Further Reduction

Caption: Predicted degradation pathways of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Protocol 3: HPLC-UV Method for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.[18][19]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 10% B, hold for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm (nitroaromatics often have strong absorbance at longer wavelengths).

  • Injection Volume: 10 µL.

  • Analysis: Calculate the percent remaining of the parent compound and the percent area of each new degradant peak relative to the total peak area.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]

  • Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Biodegradation of nitroaromatic pollutants: from pathways to remediation. Biotechnology Annual Review. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Transdermal Formulation Forced Degradation Testing. CD Formulation. Available at: [Link]

  • Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]

  • Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available at: [Link]

  • Biodegradation of nitroaromatic compounds. Advances in Applied Microbiology. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. IntechOpen. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • The Chemistry of the[12][14][15]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ResearchGate. Available at: [Link]

  • A theoretical study on the hydrolysis mechanism of antitumor complex [HL][trans-Ru IIICl 4L 2] (L=4H-l,2,4-triazole). ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[3][12][14]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized. Odesa National University Chemical Journal. Available at: [Link]

  • Phosphorimetric determination of nitrogenous heterocycles in pharmaceuticals. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Triazolopyridine. Wikipedia. Available at: [Link]

  • Synthesis of new 2-substituted 6,8-dinitro[3][12][14]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • [3][12][14]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • 2-Methyl-[3][12][14]triazolo[1,5-a]pyridine. Pharmaffiliates. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Novel[12][14][15]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available at: [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]

  • Reduce aromatic nitro compounds to amine? ResearchGate. Available at: [Link]

  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in their experimental workflows. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of fluorescence quenching associated with this compound.

Introduction to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in Fluorescence Assays

2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a heterocyclic compound whose derivatives are explored in various research areas, including drug discovery.[1][2] Its structure, featuring a nitro group, is of particular interest in the context of fluorescence-based assays. Nitroaromatic compounds are well-documented as effective fluorescence quenchers.[3] This property arises from their electron-withdrawing nature, which can facilitate non-radiative de-excitation pathways for nearby fluorophores.

This guide will address common issues encountered when using 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, whether it is intended as a quencher, is an unexpected cause of signal loss, or is part of a larger molecular probe.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal disappears when I add 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. Is this expected?

A1: Yes, this is a very likely outcome. The "6-nitro" substitution on the triazolo[1,5-a]pyridine core strongly suggests that this compound will act as a fluorescence quencher.[3] Nitro groups are potent electron acceptors and can quench fluorescence through mechanisms like photoinduced electron transfer (PET), a form of static or dynamic quenching.[4][5] If your assay involves a separate fluorophore, the addition of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is likely causing this quenching.

Q2: Can 2-Methyl-6-nitro-triazolo[1,5-a]pyridine itself be used as a fluorescent probe?

A2: While the triazolo[1,5-a]pyridine scaffold can be part of a fluorescent molecule, the presence of a nitro group often leads to very low or no intrinsic fluorescence.[6][7] The nitro group provides an efficient pathway for the excited state to relax without emitting a photon. Therefore, it is unlikely that this specific compound is a strong fluorophore on its own.

Q3: What type of fluorescence quenching is likely occurring?

A3: The two primary types of quenching are static and dynamic.[4]

  • Static Quenching: This occurs when the quencher and the fluorophore form a non-fluorescent complex on the ground state.[4]

  • Dynamic (Collisional) Quenching: This happens when the quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer.[4][5]

Nitroaromatic compounds can participate in both types of quenching. To differentiate between them, you can perform temperature and viscosity studies, as detailed in the troubleshooting section below.

Q4: How can I confirm that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is the cause of quenching?

A4: A straightforward way is to perform a titration experiment. Incrementally add 2-Methyl-6-nitro-triazolo[1,5-a]pyridine to a solution of your fluorophore and measure the fluorescence intensity at each addition. A dose-dependent decrease in fluorescence will confirm its quenching activity. A Stern-Volmer plot can then be used to analyze the quenching efficiency.[3]

Q5: My assay is showing high background noise. Could 2-Methyl-6-nitro-triazolo[1,5-a]pyridine be the cause?

A5: While it's more likely to be a quencher, high concentrations of any compound can lead to light scattering, which might be misinterpreted as background noise.[8] Additionally, impurities in your sample of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine could be fluorescent. It is crucial to run proper controls, including a buffer-only blank and a blank containing only 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.[9]

Troubleshooting Guides

Problem 1: Unexpected and Complete Loss of Fluorescence Signal

This is the most common issue when 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is introduced into an assay with another fluorophore.

Diagnostic Workflow

Caption: Diagnostic workflow for complete fluorescence signal loss.

Step-by-Step Protocol: Characterizing Quenching with a Stern-Volmer Plot
  • Prepare a stock solution of your fluorophore at a fixed concentration in the assay buffer.

  • Prepare a high-concentration stock solution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in the same buffer.

  • Create a series of samples:

    • Keep the fluorophore concentration constant.

    • Vary the concentration of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine across a range you expect to use in your assay.

    • Include a control sample with no quencher.

  • Measure the fluorescence intensity of each sample under identical instrument settings (excitation/emission wavelengths, gain, etc.).[8]

  • Plot the data as F₀/F vs. [Q], where:

    • F₀ is the fluorescence intensity of the fluorophore without the quencher.

    • F is the fluorescence intensity at each quencher concentration [Q].

  • Analyze the plot: A linear plot suggests a single type of quenching mechanism (likely dynamic), while an upward-curving plot suggests static quenching or a combination of both.[4]

Problem 2: Inconsistent or Weak Fluorescence Signal

If you are expecting some level of fluorescence but the signal is weak or variable, several factors could be at play.

Troubleshooting Table
Potential Cause Explanation Recommended Action
Low Fluorophore Concentration The quencher is overpowering the available fluorophore.Increase fluorophore concentration or decrease quencher concentration.
Incorrect Instrument Settings Excitation/emission wavelengths are not optimal, or the gain is too low.[8]Verify the spectral properties of your fluorophore and optimize instrument settings.
Solvent Effects The polarity or pH of the solvent can affect both the fluorophore's quantum yield and the quenching efficiency.Test the assay in different buffer systems. Be aware that the solubility of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine may also be affected.
Compound Degradation The fluorophore or the quencher may not be stable under the experimental conditions (e.g., exposure to light).Prepare fresh solutions and minimize light exposure.
Inner Filter Effect At high concentrations, the quencher might absorb the excitation or emission light.[3]Measure the absorbance spectrum of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. If there is significant overlap with the fluorophore's spectra, dilute your samples.
Visualizing Quenching Mechanisms

Caption: Simplified diagrams of dynamic versus static quenching.

Concluding Remarks

Working with a potent fluorescence quencher like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine requires a systematic and informed approach. By understanding the principles of fluorescence quenching and diligently applying the troubleshooting protocols outlined in this guide, you can effectively diagnose and resolve experimental challenges. Always ensure proper controls are in place to validate your results.

References

  • Quenching (fluorescence) - Wikipedia . Wikipedia. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments . Basicmedical Key. [Link]

  • Dynamic Quenching . Rose-Hulman Institute of Technology. [Link]

  • What is Fluorescence Quenching? . Science Projects and Ideas for Amateur Experimenters. [Link]

  • Troubleshooting in Fluorescent Staining . Creative Bioarray. [Link]

  • Examples of typical fluorophores and their quenchers . ResearchGate. [Link]

  • What Is Quenching In Spectroscopy? . Chemistry For Everyone - YouTube. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? . ResearchGate. [Link]

  • Discovery of[5][8][10]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . PubMed. [Link]

  • Discovery of[5][8][10]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents . ResearchGate. [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[5][8][10]triazolo[1,5-a]pyridines . ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors . PubMed. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . National Institutes of Health (NIH). [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers . MDPI. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one . MDPI. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells . National Institutes of Health (NIH). [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles . ResearchGate. [Link]

  • Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines . National Institutes of Health (NIH). [Link]

  • Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions . PubMed. [Link]

  • Two uranyl heterocyclic carboxyl compounds with fluorescent properties as high sensitivity and selectivity optical detectors for nitroaromatics . New Journal of Chemistry (RSC Publishing). [Link]

  • 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective 'turn-on' fluorescent chemosensors for Ni(II) . PubMed Central. [Link]

  • [5][8][10]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- . PubChem. [Link]

Sources

Technical Support Center: Enhancing the Photostability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine and Related Nitroaromatic Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the photostability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the light sensitivity of this and structurally related nitroaromatic heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and develop robust formulations.

The triazolo[1,5-a]pyridine scaffold is a versatile structure in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1][2][3][4] However, the presence of a nitro group, an electron-withdrawing moiety, can render such molecules susceptible to photodegradation, impacting their efficacy, safety, and shelf-life.[5][6] This guide offers a structured, question-and-answer approach to systematically address and mitigate these photostability issues.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions researchers often have when first encountering photostability issues.

Q1: My solution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine changes color (e.g., turns yellow) and loses potency after exposure to lab lighting. What is happening?

A1: What you are observing are classic signs of photodegradation. Light, particularly in the ultraviolet (UV) and blue portions of the spectrum, can provide the energy to excite molecules to higher energy states.[7] For nitroaromatic compounds, this can initiate a cascade of chemical reactions. The electron-withdrawing nature of the nitro group makes the aromatic system susceptible to photochemical reactions.[6]

The color change is likely due to the formation of new chromophoric degradation products. The loss of potency is a direct result of the parent molecule being converted into these different chemical entities. Common photodegradation pathways for nitroaromatic compounds can involve complex reactions, including the formation of reactive oxygen species (ROS) which can further accelerate degradation.[6][8]

Q2: How do I even begin to systematically test the photostability of my compound?

A2: A systematic approach is crucial. The International Council for Harmonisation (ICH) provides a widely accepted guideline, Q1B, for photostability testing.[9][10][11] This involves two main stages: forced degradation and confirmatory testing.

  • Forced Degradation (Stress Testing): The purpose here is to intentionally degrade the sample to understand its degradation pathways and to develop and validate analytical methods that can detect and quantify the degradants.[9] You would expose the compound, both as a solid and in solution, to light conditions more extreme than those expected during normal handling and storage.

  • Confirmatory Testing: This is performed under standardized conditions to determine the actual photostability of the drug substance and product for shelf-life evaluation.[9] The standard conditions involve exposing the sample to a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[9]

A dark control, protected from light but kept in the same environmental conditions, is essential in all experiments to differentiate between light-induced and thermal degradation.[12]

Q3: What kind of light source should I use for my experiments?

A3: The ICH Q1B guideline specifies options for light sources to ensure that the emission spectrum is representative of standard lighting conditions.[9] Option 1: A source that mimics both outdoor and indoor lighting, such as an artificial daylight lamp (e.g., Xenon) or a combination of cool white and near-UV lamps. Option 2: A combination of two separate lamps: a cool white fluorescent lamp and a near-ultraviolet lamp with a spectral distribution from 320 nm to 400 nm.[9]

It is critical to ensure your light source has a calibrated output and, if necessary, to use filters to cut out radiation below 320 nm, which is not typically encountered indoors or through standard glass.[9]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers and protocols for specific issues you might encounter during your experiments.

Issue 1: Rapid Degradation in Solution

You Observe: Your compound in a common solvent (e.g., DMSO, Methanol, Acetonitrile) degrades within minutes or hours of light exposure, making it difficult to work with.

Causality Analysis:

Solvents can play a significant role in photodegradation kinetics and pathways. Some solvents can participate in photochemical reactions, while impurities like trace metals (especially iron) or peroxides can act as catalysts.[13][14][15] The presence of dissolved oxygen is also a major factor, as it can lead to photo-oxidative processes.[13]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting rapid degradation in solution.

G cluster_0 Problem Identification cluster_1 Investigation & Mitigation Steps cluster_2 Outcome A Rapid Degradation in Solution Observed B Step 1: Solvent Screening Test in a range of high-purity solvents (e.g., ACN, EtOH, water with co-solvent) A->B Start Troubleshooting C Step 2: Deoxygenation Sparge solvent with N2 or Argon before and during experiment B->C If degradation persists D Step 3: pH & Buffer Control Test degradation at different pH values (e.g., pH 3, 7, 9) C->D If degradation persists E Step 4: Chelating Agents Add EDTA (e.g., 0.01% w/v) to sequester trace metals D->E If degradation persists F Optimized Solution Conditions Identified E->F Successful Mitigation

Caption: Troubleshooting workflow for rapid solution-phase photodegradation.

Detailed Protocol: Screening for Stabilizing Solvents and pH
  • Preparation: Prepare a stock solution of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in a Class A volumetric flask using a high-purity solvent (e.g., HPLC-grade acetonitrile).

  • Sample Aliquoting: Aliquot the stock solution into multiple clear, chemically inert containers (e.g., quartz or borosilicate glass vials).[9] Prepare samples in different solvents (e.g., ethanol, buffered aqueous solutions) and at different pH levels (e.g., using citrate or phosphate buffers).

  • Control Samples: For each condition, prepare a "dark" control by wrapping the vial completely in aluminum foil.

  • Exposure: Place all samples (light-exposed and dark controls) in a photostability chamber. Expose them to a controlled light source as per ICH Q1B guidelines.[9]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quantification: Analyze the samples immediately using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Data Evaluation: Compare the degradation rates across the different conditions to identify the most stabilizing solvent and pH environment.

Issue 2: Solid-State Instability

You Observe: The powdered form of your compound shows discoloration or degradation upon exposure to light, even when stored in a seemingly closed container.

Causality Analysis:

Solid-state photostability is influenced by factors such as crystal form (polymorphism), particle size, and surface exposure. Amorphous material is generally more reactive than a stable crystalline form. Energy from light can be absorbed at the surface, initiating degradation that can then propagate through the crystal lattice.

Mitigation Strategies:
  • Crystallinity Assessment: Ensure you are working with a stable, crystalline form of the material. Characterize your solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Excipient Blending (Formulation Approach): Diluting the active pharmaceutical ingredient (API) with photochemically inert excipients can improve stability.[13] Some excipients can act as physical barriers, while others may have free-radical scavenging properties.[13]

  • Light-Resistant Packaging: This is the most direct and often most effective method.[16] Store the solid material in amber glass vials or containers that are opaque or have UV-filtering properties.

Table 1: Common Excipients for Solid-State Photostabilization
Excipient ClassExamplesMechanism of ActionReference
UV Absorbers Titanium Dioxide, Zinc OxidePhysically block UV radiation by reflection and scattering.[17]
Antioxidants Butylated Hydroxytoluene (BHT), Ascorbic AcidInhibit oxidative degradation pathways by scavenging free radicals.[13][18][19]
Inert Fillers Lactose, Mannitol, Microcrystalline CelluloseDilute the API, reducing light penetration to individual molecules. Some can also act as free radical transfer agents.[13]

Part 3: Advanced Stabilization Strategies

When basic troubleshooting is insufficient, more advanced formulation strategies may be required.

Q4: I've optimized the solvent and pH, but degradation is still too high for my application. What's next?

A4: At this stage, you should consider incorporating specific photostabilizing agents into your formulation. These can act through several mechanisms.

Mechanism-Based Stabilization Workflow:

G cluster_0 Initial State cluster_1 Degradation Pathways cluster_2 Intervention Points A Molecule + Light (hv) B Excited State Molecule* A->B F UV Absorbers (Compete for photons) A->F Block C Reaction with O2 (Photo-oxidation) B->C D Direct Photolysis (e.g., bond cleavage) B->D G Quenchers / Antioxidants (Deactivate excited state or radicals) B->G Intercept E Degradation Products C->E C->G Intercept D->E

Caption: Mechanisms of photodegradation and points of intervention.

1. Addition of Antioxidants and Radical Scavengers:

Photodegradation, especially in the presence of oxygen, often proceeds via free-radical mechanisms.[19] Antioxidants can interrupt these chain reactions.

  • Common Choices: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol (Vitamin E), and ascorbic acid (Vitamin C).[13][20]

  • Experimental Approach: Prepare solutions of your compound with and without various antioxidants at different concentrations (e.g., 0.01% - 0.1% w/v). Expose them to light as per the photostability testing protocol and compare the degradation rates.

2. Use of UV Absorbers:

UV absorbers are compounds that preferentially absorb damaging UV radiation and dissipate the energy harmlessly as heat, effectively shielding the drug molecule.[17][21]

  • Common Choices: Benzophenones, benzotriazoles.[17][21]

  • Considerations: The UV absorber must have a high extinction coefficient in the wavelength range where the drug is most sensitive and must be compatible with the drug and other formulation components.

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule (your compound) within their hydrophobic core.[22] This encapsulation can physically shield the molecule from light and can alter its photochemical reactivity.[13]

  • Common Choices: β-Cyclodextrin, hydroxypropyl-β-cyclodextrin (HPβCD), and sulfobutylether-β-cyclodextrin (SBEβCD).

  • Experimental Approach: Prepare solutions of the compound in the presence of increasing concentrations of a cyclodextrin. Perform phase solubility studies to confirm complex formation and then conduct photostability tests on the complexed solutions.

References

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]

  • Bhalekar, M., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5095-5106.
  • Bhalekar, M., et al. (2008). Improvement of Photostability in Formulation: A Review. ResearchGate. Retrieved from [Link]

  • Rusinov, V., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. Retrieved from [Link]

  • Ioele, G., et al. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future Medicinal Chemistry, 9(15), 1795-1808. Retrieved from [Link]

  • Gorbunov, E. B., et al. (2025). σH-Adducts of 2-R-6-Nitro-1,2,4-triazolo[1,5-a]pyrimidines Containing a 2,5-Disubstituted Tetrazole Fragment in the Molecule. ResearchGate. Retrieved from [Link]

  • Chen, L., Hu, J., & Wang, X. (2012). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. ResearchGate. Retrieved from [Link]

  • Ahmed, A., et al. (n.d.). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Retrieved from [Link]

  • Reed, R. A., et al. (2003). The role of excipients and package components in the photostability of liquid formulations. PDA Journal of Pharmaceutical Science and Technology, 57(5), 351-368. Retrieved from [Link]

  • Zhang, H., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 117272. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Rinnerthaler, M., et al. (2015). Skin Photoaging and the Role of Antioxidants in Its Prevention. Oxidative Medicine and Cellular Longevity, 2015, 930164. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Gidaspov, A., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[5][9][13]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(4), 360-363. Retrieved from [Link]

  • Reed, R. A., et al. (2003). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. ResearchGate. Retrieved from [Link]

  • Park, H. S., et al. (2004). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Molecules, 28(9), 3749. Retrieved from [Link]

  • Youssef, A. M., et al. (2019). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Tonnesen, H. H. (1999). ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. Retrieved from [Link]

  • Wypych, G. (2020). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-nitro[5][9][13]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Molecules, 28(23), 7809. Retrieved from [Link]

  • Chen, L., Hu, J., & Wang, X. (2012). The role of antioxidants in photoprotection: A critical review. ResearchGate. Retrieved from [Link]

  • Silva, P., et al. (2014). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 331-337. Retrieved from [Link]

  • ICH. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(9), 2136. Retrieved from [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • Rius, J., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(S1), S10-S15. Retrieved from [Link]

  • Bulk Tainer Logistics. (n.d.). The Complete Guide to UV Absorption and Light Stabilizers. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic compounds. Semantic Scholar. Retrieved from [Link]

  • Paul, B. K., et al. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-[7][9][13]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA. RSC Advances, 6(103), 101344-101354. Retrieved from [Link]

  • Nishizawa, T., et al. (2020). Discovery of[5][9][13]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 577-583. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental use of this compound. Drawing from extensive field experience and the foundational principles of medicinal chemistry, this resource aims to empower you to anticipate, troubleshoot, and ultimately resolve issues in your assays, ensuring the integrity and reproducibility of your data.

Introduction: Understanding the Molecule

2-Methyl-6-nitro-triazolo[1,5-a]pyridine belongs to the broader class of triazolopyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anti-inflammatory properties.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, critically influences the molecule's physicochemical properties and biological interactions. This structural feature is key to its potential efficacy but also the source of several common experimental challenges, from poor solubility to assay interference. This guide will address these issues head-on, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific problems you may encounter.

Compound Handling and Solubility

Question 1: I'm having difficulty dissolving 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in my aqueous assay buffer. What are the best practices for solubilization?

  • The Root of the Problem: The triazolopyridine core, coupled with the nitro group, results in a molecule with limited aqueous solubility. Many researchers default to preparing a high-concentration stock in 100% DMSO. However, when this stock is diluted into an aqueous buffer, the compound can precipitate out, a phenomenon known as "crashing out." This is especially problematic in high-throughput screening where solubility issues can lead to false negatives.

  • Solutions & Best Practices:

    • Optimized Stock Solution Preparation:

      • Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (to no more than 37°C) and vortexing can aid this process.

      • For your working solutions, perform serial dilutions from your primary stock. It is crucial to maintain a low final DMSO concentration in your assay, typically ≤0.5%, to avoid solvent-induced artifacts and toxicity.

    • Consider Co-solvents: If precipitation persists upon dilution, the use of a co-solvent in your aqueous buffer can be beneficial. Pluronic F-68 (a non-ionic surfactant) at low concentrations (0.01-0.1%) can help maintain solubility without significantly impacting most biological assays.

    • Salt Formation for Improved Solubility: For structurally related compounds, the formation of a sodium salt has been shown to dramatically improve aqueous solubility, which is a critical factor for biological studies.[3] While this requires chemical modification, it is a powerful strategy for lead optimization if solubility is a persistent issue.

    • Sonication: Brief sonication of the diluted solution can help to break down small aggregates and improve dissolution. However, be mindful of potential compound degradation with prolonged or high-energy sonication.

Parameter Recommendation Rationale
Primary Stock Solvent 100% DMSOMaximizes initial solubility.
Final DMSO Concentration ≤0.5%Minimizes solvent toxicity and artifacts.
Working Solution Preparation Serial dilutions in assay bufferGradual reduction in solvent strength.
Co-Solvent (if needed) 0.01-0.1% Pluronic F-68Improves aqueous solubility.

Question 2: My experimental results are inconsistent. Could the stability of the compound in my assay buffer be an issue?

  • The Underlying Chemistry: The stability of heterocyclic compounds in aqueous buffers can be influenced by pH, temperature, and light exposure. The triazolopyridine ring system is generally stable, but extreme pH values or prolonged incubation at elevated temperatures can lead to degradation.

  • Troubleshooting and Solutions:

    • pH Considerations: Most biological assays are performed at a physiological pH of ~7.4. It is advisable to confirm the stability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine at this pH. If your assay requires different pH conditions, a preliminary stability test is recommended. The stability of small molecules in various buffers should be assessed as part of assay development.[4][5]

    • Temperature and Light: Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] Store stock solutions at -20°C or -80°C, protected from light. During experiments, minimize the exposure of your compound-containing plates to direct light, especially for extended incubation periods.

    • Stability Assessment Protocol:

      • Incubate the compound in your final assay buffer at the intended experimental temperature for the duration of the assay.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the sample by HPLC to check for the appearance of degradation products and a decrease in the parent compound's peak area.

Assay-Specific Interference

Question 3: I am observing a high rate of false positives in my fluorescence-based assay. Could the compound be interfering with the signal?

  • The Spectroscopic Challenge: Nitroaromatic compounds are notorious for their ability to interfere with fluorescence-based assays.[7] This interference can manifest in two primary ways:

    • Fluorescence Quenching: The electron-deficient nitro group can act as an electron acceptor, leading to quenching of the fluorescence of nearby fluorophores through a process called photoinduced electron transfer (PET).[8] This can be misinterpreted as a genuine biological effect.

    • Compound Autofluorescence: While less common for nitroaromatics, some compounds can possess intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to an artificially high signal.

  • Mitigation Strategies:

    • Control Experiments are Crucial: Always run a control experiment with the compound in the absence of the biological target (e.g., enzyme or cells) to assess its direct effect on the fluorescent probe.

    • Assay Technology Selection: If significant interference is observed, consider switching to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology like surface plasmon resonance (SPR).

    • Red-Shifted Fluorophores: Interference is often more pronounced at lower wavelengths. Utilizing assays with far-red fluorescent probes can sometimes mitigate these issues.

Question 4: In my cell-based viability assays (e.g., MTT, resazurin), I'm seeing unexpected toxicity. What could be the cause?

  • The Redox-Active Nature of the Nitro Group: The nitro group of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can undergo enzymatic reduction within cells, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound, creating a futile redox cycle that generates reactive oxygen species (ROS) such as superoxide. This can induce oxidative stress and cytotoxicity, which may not be related to the intended mechanism of action.[9] This redox cycling can interfere with cell viability assays that rely on cellular redox state.[10]

  • Troubleshooting Workflow:

    • Acellular ROS Generation Assay: To determine if the compound can generate ROS abiotically in your assay media (which may contain reducing agents like DTT), use a probe like Amplex Red to detect hydrogen peroxide formation. Redox cycling compounds are known to generate H₂O₂ in buffers containing strong reducing agents.[9]

    • Intracellular ROS Measurement: Use a cell-permeable dye such as DCFDA to measure intracellular ROS production in the presence of your compound. A significant increase in ROS suggests that redox cycling may be contributing to the observed cytotoxicity.

    • Co-treatment with Antioxidants: Perform your cell viability assay with and without the co-administration of an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from the compound-induced toxicity, it strongly suggests a mechanism involving oxidative stress.

    • Consider Alternative Viability Assays: If redox cycling is confirmed, consider using a viability assay that is less susceptible to changes in cellular redox state, such as a real-time impedance-based assay or a direct cell counting method.

Experimental Protocols

The following are generalized protocols for common assays where 2-Methyl-6-nitro-triazolo[1,5-a]pyridine might be evaluated. These should be adapted and optimized for your specific target and experimental system.

Protocol 1: Kinase Inhibition Assay (Generic)

This protocol describes a typical in vitro kinase assay using a fluorescence-based readout.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in 100% DMSO, followed by a final dilution into kinase buffer to create a 4X compound solution. Ensure the final DMSO concentration in the assay is ≤0.5%.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound solution or vehicle (buffer with DMSO) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect product formation according to the specific assay kit's instructions (e.g., by adding a detection reagent that produces a fluorescent signal).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This simple assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[11]

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in phosphate-buffered saline (PBS, pH 6.4). The final DMSO concentration should be kept constant across all concentrations.

    • A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

  • Assay Procedure:

    • To 2.8 mL of PBS, add 2 mL of the compound solution (or control).

    • Add 0.2 mL of 1% BSA solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Plot the % inhibition against the compound concentration.

Protocol 3: Antiviral Plaque Reduction Assay (Generic)

This assay is a standard method for determining the antiviral activity of a compound.[12]

  • Cell Plating:

    • Seed a host cell line susceptible to the virus of interest in 6-well plates and grow to confluency.

  • Infection and Treatment:

    • Remove the growth medium and infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • During the adsorption period, prepare various concentrations of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose).

    • After adsorption, remove the virus inoculum and wash the cells with PBS.

    • Add 2 mL of the compound-containing overlay medium (or control overlay) to each well.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days).

    • After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).

Visualizing Workflows and Troubleshooting Logic

Diagram 1: General Assay Workflow

This diagram outlines the basic steps for setting up a bioassay with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 100% DMSO Stock Solution B Serial Dilution in Assay Buffer A->B D Add Compound to Assay Plate B->D C Prepare Assay Reagents E Add Biological Components C->E D->E F Incubate E->F G Add Detection Reagents F->G H Read Signal G->H I Calculate Results (e.g., IC50) H->I

Caption: A generalized workflow for biochemical assays.

Diagram 2: Troubleshooting Decision Tree for Unexpected Results

This decision tree provides a logical path for diagnosing common issues.

TroubleshootingTree Start Unexpected Results (Low Activity or High Variability) Solubility Is the compound soluble in the final assay buffer? Start->Solubility Interference Is there assay interference? Solubility->Interference Yes Sol_Yes Optimize Solubilization (e.g., co-solvents, sonication) Solubility->Sol_Yes No Stability Is the compound stable? Interference->Stability No Int_Yes Run Interference Controls (no target) Interference->Int_Yes Possibly Redox Is redox cycling a factor (for cell-based assays)? Stability->Redox No Stab_Yes Perform HPLC Stability Study Stability->Stab_Yes Possibly Redox_Yes Measure ROS Production & Use Antioxidants Redox->Redox_Yes Possibly End_Sol Re-run Assay with Optimized Conditions Sol_Yes->End_Sol End_Int Change Detection Method or Flag as Artifact Int_Yes->End_Int End_Stab Use Fresh Compound & Protect from Light/Heat Stab_Yes->End_Stab End_Redox Use Alternative Viability Assay or Confirm On-Target Effect Redox_Yes->End_Redox

Caption: A decision tree for troubleshooting unexpected assay results.

References

  • De, A., & Sarkar, S. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(34), 20974-20994. Available from: [Link]

  • Gao, H., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Kumari, P., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 886. Available from: [Link]

  • Dahlin, J. L., et al. (2015). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. PLoS ONE, 10(6), e0129267. Available from: [Link]

  • PubChem. (n.d.).[8][13][14]Triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Choudhary, M., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Biology & Biotechnology. Available from: [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Mravljak, J., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2636–2647. Available from: [Link]

  • Vladescu, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society, 76(9), 1265-1276. Available from: [Link]

  • Islam, M. R., et al. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. PLoS ONE, 18(10), e0288926. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 27(21), 7249. Available from: [Link]

  • Wang, Y., et al. (2024). Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Chemical Research in Toxicology, 37(2), 245–254. Available from: [Link]

  • Van Rompaey, P., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(15), 6374–6389. Available from: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available from: [Link]

  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. Available from: [Link]

  • O'Brien, P. J., et al. (2007). Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations. Biochemical Pharmacology, 74(4), 640-652. Available from: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

  • ChemSynthesis. (n.d.). 6-nitro[9][13][14]triazolo[1,5-a]pyridine. Available from: [Link]

  • Khan, I., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of the Indian Chemical Society, 98(8), 100096. Available from: [Link]

  • Bio-Forum. (2013). Making a stock solution for my drug using DMSO. Available from: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Available from: [Link]

  • ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor.... Available from: [Link]

  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • PubChem. (n.d.).[9][13][14]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. National Center for Biotechnology Information. Available from: [Link]

  • Al-Mugdadi, F. H., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2619. Available from: [Link]

  • ICH. (2025). Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Bouaicha, O., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163. Available from: [Link]

  • Smith, M. B., et al. (2020). DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES. Journal of Undergraduate Chemistry Research, 19(1), 1-4. Available from: [Link]

  • Cheeseman, C. E., et al. (2021). Chemical motifs that redox cycle and their associated toxicity. RSC Medicinal Chemistry, 12(10), 1737-1745. Available from: [Link]

  • Lee, J., et al. (2022). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances on heterocyclic compounds with antiviral properties. Available from: [Link]

  • Avomeen. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Reddit. (2025). Compund dilution in DMSO. Available from: [Link]

  • bioRxiv. (2026). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. Available from: [Link]

  • Soldatova, K., et al. (2023). Navigating the redox landscape: reactive oxygen species in regulation of cell cycle. Cell Communication and Signaling, 21(1), 324. Available from: [Link]

  • Smith, B. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 13(5), 289–295. Available from: [Link]

  • Google Patents. (n.d.). WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors.
  • Van de Walle, D., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 102, 19-24. Available from: [Link]

  • Mandal, S., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Pharmacognosy and Phytochemistry, 3(4), 111-115. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of its use in your experiments, with a primary focus on identifying and minimizing off-target effects. As a novel compound with a developing biological profile, a systematic approach to validating its on-target activity and characterizing its off-target interactions is crucial for generating robust and reproducible data.

This resource will equip you with the foundational knowledge and practical protocols to confidently assess the specificity of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel compound like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine?

A1: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the intended therapeutic or experimental target.[1] For a novel molecule such as 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, whose full biological activity spectrum is not yet characterized, off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1] Proactively identifying and mitigating these effects is paramount for validating its mechanism of action and ensuring the reliability of your findings.

A2: An unexpected phenotype is a classic indicator of potential off-target activity. The first step is to systematically rule out other possibilities and then directly test for off-target engagement. A recommended workflow includes:

  • Confirming On-Target Engagement: Use a direct binding assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that the compound is interacting with its intended target within the cell.[2]

  • Dose-Response Analysis: Evaluate if the unexpected phenotype follows a different dose-response curve compared to the on-target effect. Off-target effects often occur at higher concentrations.

  • Use of a Structural Analog: Synthesize or obtain a structurally related but inactive analog of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This analog should not bind to the intended target. If the analog still produces the unexpected phenotype, it strongly suggests an off-target effect.[3]

  • Target Knockdown/Knockout: Use genetic approaches like CRISPR-Cas9 or RNAi to reduce the expression of the intended target.[4] If the phenotype persists in the absence of the target upon compound treatment, it is likely an off-target effect.

Q3: What are some initial, cost-effective methods to predict potential off-target interactions of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine?

A3: Before embarking on extensive and costly experimental validation, computational approaches can provide valuable initial insights.[5] These in silico methods use the chemical structure of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine to predict potential off-target binding partners based on similarity to known ligands for other proteins.[5] Several online tools and commercial software platforms are available for this purpose. While not definitive, these predictions can help prioritize which off-targets to investigate experimentally.

Troubleshooting Guides & Experimental Protocols

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

A critical step in working with a novel inhibitor is to confidently link the observed biological effect to the inhibition of the intended target. This guide provides a systematic approach to dissecting on-target from off-target driven phenotypes.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Engagement cluster_2 Phase 3: Phenotype Correlation cluster_3 Phase 4: Chemical Control A Unexpected Phenotype Observed B Perform Cellular Thermal Shift Assay (CETSA) A->B C Analyze CETSA Data B->C D CRISPR/siRNA Knockdown of Target C->D Target Engaged G Synthesize Inactive Analog C->G Target Engaged E Treat with Compound D->E F Assess Phenotype E->F J Conclusion: On-Target Effect F->J Phenotype Abolished H Treat Cells with Analog G->H I Assess Phenotype H->I K Conclusion: Off-Target Effect I->K Phenotype Persists

Caption: Workflow for validating on-target vs. off-target phenotypes.

CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

  • Cells expressing the target protein

  • 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Equipment for protein quantification and Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine at various concentrations and a vehicle control (DMSO) for a predetermined time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, leaving one aliquot at room temperature as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein.

Guide 2: Identifying Unknown Off-Targets

If you have confirmed that an observed phenotype is due to an off-target effect, the next step is to identify the responsible off-target protein(s). This is a more involved process but is crucial for understanding the full biological impact of your compound.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[6]Directly identifies binding partners.Can be technically challenging; may identify non-specific binders.
Chemical Proteomics Utilizes techniques like Activity-Based Protein Profiling (ABPP) where a reactive group on the compound covalently labels the active site of target enzymes.[6]Identifies targets based on activity; can be highly specific.Requires a modified version of the compound; limited to certain enzyme classes.
Proteome Microarrays The compound is screened against a large array of purified human proteins to identify binding partners.[6]High-throughput; provides a broad overview of potential off-targets.In vitro, so may not reflect the cellular context; can have false positives.
Computational Prediction In silico methods predict potential off-targets based on the compound's structure and comparison to databases of known ligand-protein interactions.[5]Rapid and cost-effective; can guide experimental design.Predictive, not definitive; accuracy depends on the algorithm and database quality.

This protocol outlines a general workflow for identifying protein targets of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Materials:

  • A version of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine with a linker for immobilization (requires synthetic chemistry)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometry facility

Procedure:

  • Compound Immobilization: Covalently attach the linker-modified compound to the affinity resin according to the manufacturer's instructions.

  • Control Resin Preparation: Prepare a control resin with the linker alone or a blocked resin to identify non-specific binders.

  • Lysate Incubation: Incubate the cell lysate with the compound-bound resin and the control resin.

  • Washing: Wash the resins extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin using a competitive ligand or a denaturing elution buffer.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify them.

  • Data Analysis: Compare the proteins identified from the compound-bound resin to the control resin. Proteins that are significantly enriched in the compound-bound sample are potential off-targets.

Guide 3: Strategies for Minimizing Off-Target Effects

Once on- and off-targets have been identified, several strategies can be employed to minimize the impact of off-target effects on your experimental outcomes.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Experimental Optimization cluster_2 Phase 3: Medicinal Chemistry cluster_3 Phase 4: Genetic Approaches A Identify On- and Off-Targets B Determine IC50/EC50 for On- and Off-Targets A->B D Structure-Activity Relationship (SAR) Studies A->D F Knockout Off-Target in Experimental System A->F C Use Lowest Effective Concentration B->C G Reliable Experimental Data C->G Minimized Off-Target Phenotype E Synthesize Analogs with Improved Selectivity D->E E->G Minimized Off-Target Phenotype F->G Minimized Off-Target Phenotype

Caption: Strategies to minimize off-target effects of a small molecule.

1. Concentration Optimization:

  • Determine the IC50 or EC50 for both the on-target and key off-targets.

  • In your experiments, use the lowest possible concentration of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine that elicits the desired on-target effect while minimizing engagement of the off-targets.

2. Structure-Activity Relationship (SAR) Studies:

  • If resources permit, engage in medicinal chemistry efforts to modify the structure of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.[3]

  • The goal is to synthesize new analogs with improved potency for the on-target and reduced affinity for the off-targets. This is a key strategy in drug development to enhance selectivity.[4]

3. Genetic Manipulation of the Experimental System:

  • If a specific off-target is responsible for an interfering phenotype, consider using CRISPR-Cas9 to knock out that off-target in your cell line.[7] This can create a "cleaner" system to study the on-target effects of your compound.

References

  • Tsai, S. Q., et al. (2017). Off-target effects in CRISPR/Cas9 gene editing. Nature Biotechnology, 35(1), 18-24. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Wang, X., et al. (2021). Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction. Cell Death & Differentiation, 28(1), 236-250. [Link]

  • Wang, J., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(2), 185-194. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR? Retrieved from [Link]

  • Desai, P. (2024, October 1). Cardiotoxicity associated with MCL-1 inhibition for R/R hematologic malignancies. VJHemOnc. [Link]

  • Cañete, A., et al. (2020). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 287(20), 4380-4403. [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]

  • University of Nottingham. (n.d.). Discovery and applications of small molecule probes for studying biological processes. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. Retrieved from [Link]

  • Carroll, K. S., et al. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Journal of the American Chemical Society, 129(8), 2244-2245. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Ambe, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the cellular uptake of novel compounds, specifically focusing on the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (MNTAP) scaffold. Poor cell permeability is a frequent and significant hurdle in early-stage drug discovery, often leading to the premature termination of otherwise promising candidates.

This document provides a series of in-depth, question-and-answer-based troubleshooting guides. Our approach moves beyond simple protocols; we aim to explain the causality behind experimental choices, empowering you to make informed decisions and adapt methodologies to your specific research context.

Frequently Asked Questions (FAQs)

Q1: My lead compound, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (MNTAP), is showing potent in-vitro activity in my biochemical assay but fails in cell-based assays. Why might this be?

A1: This is a classic and common challenge in drug discovery, often pointing directly to poor cell permeability. Several physicochemical properties inherent to the MNTAP structure are likely contributors:

  • High Polar Surface Area (PSA): The nitro group (-NO₂) is a primary suspect. It is a strong electron-withdrawing group that significantly increases the molecule's polarity. While potentially crucial for target binding, it is detrimental to passive diffusion across the lipophilic cell membrane.

  • Hydrogen Bonding Capacity: The triazolo[1,5-a]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, interacting with the aqueous environment and hindering membrane translocation.[1]

  • Potential for Efflux: The scaffold might be recognized by cellular efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, preventing it from reaching its intracellular target.

The first step is to quantitatively confirm and characterize this permeability issue using validated in-vitro assays.

Q2: How do I accurately measure the cell permeability of MNTAP to confirm my hypothesis?

A2: A tiered approach using well-established in-vitro models is the industry standard. We recommend starting with a simple, high-throughput assay and progressing to a more complex, biologically relevant model.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion.[2] It's an excellent first screen to determine the compound's intrinsic ability to cross a lipid barrier without the confounding factors of active transport or metabolism. A low PAMPA value strongly suggests that the compound's physicochemical properties are the primary barrier.

  • Caco-2 Cell Permeability Assay: This is the gold standard for predicting human intestinal absorption.[3][4] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[3] This assay measures not only passive diffusion but also active transport, including efflux.[4]

A comparison of results from these two assays provides a powerful diagnostic tool, as summarized in the table below.

AssayMeasuresInterpretation of Low PermeabilityNext Steps
PAMPA Passive Diffusion OnlyHigh polarity, large size, or poor lipophilicity.Structural modification to reduce PSA or increase lipophilicity.
Caco-2 Passive Diffusion & Active TransportCould be due to poor passive diffusion, active efflux, or both.If Caco-2 permeability is much lower than PAMPA, suspect active efflux.
Q3: What are the primary strategies I can employ if MNTAP is confirmed to have low permeability?

A3: Strategies are broadly divided into two categories: structural modification and formulation-based approaches.

  • Medicinal Chemistry (Structural Modification): This involves synthesizing new analogs of MNTAP to improve its drug-like properties. Key approaches include masking polar groups, reducing hydrogen bond donors, and disrupting recognition by efflux pumps.[5][6]

  • Formulation Strategies: These approaches aim to improve the delivery of the existing MNTAP molecule without altering its structure. This can involve using solubility enhancers or advanced drug delivery systems like lipid-based nanoparticles.[7]

The following troubleshooting guides will delve into detailed experimental workflows for these strategies.

Troubleshooting Guide 1: Diagnosing and Overcoming Low Passive Diffusion

Issue: Your MNTAP compound shows low permeability in a PAMPA assay, indicating a problem with its intrinsic ability to cross a lipid membrane. The high polarity of the nitro group is the most likely cause.

Workflow for Addressing Low Passive Diffusion

G cluster_0 cluster_1 cluster_2 A Start: Low PAMPA Permeability for MNTAP B Hypothesis: High Polar Surface Area (PSA) due to Nitro Group (-NO₂) A->B Causal Link C Strategy: Bioisosteric Replacement of the Nitro Group B->C Propose Solution D Synthesize Analogs: 1. MNTAP-CN (Cyano) 2. MNTAP-SO₂Me (Sulfone) 3. MNTAP-CF₃ (Trifluoromethyl) C->D E Validation: Re-evaluate Permeability D->E Test Solution F Run PAMPA & Caco-2 Assays on all new analogs. E->F G Analyze Data: Compare Papp values. Identify analog with improved permeability and retained bioactivity. F->G H Result: Optimized lead compound with enhanced permeability. G->H Outcome G cluster_0 Cell Membrane Pgp P-gp Efflux Pump MNTAP_out MNTAP Pgp->MNTAP_out Effluxed Out MNTAP_in MNTAP MNTAP_in->Pgp Enters Cell Target Intracellular Target MNTAP_in->Target Blocked Path Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Inhibits

Caption: Diagram of P-gp mediated efflux and its inhibition.

Step-by-Step Protocol: Bidirectional Caco-2 Assay

This experiment is crucial for confirming active efflux. It involves measuring permeability in both directions: from the apical to the basolateral side (A→B), representing absorption, and from the basolateral to the apical side (B→A), representing secretion/efflux. [4] Procedure:

  • Prepare Caco-2 Monolayers: Follow steps 1 and 2 from the previous protocol.

  • Set Up Bidirectional Transport:

    • For A→B: Add the compound to the apical chamber and sample from the basolateral chamber.

    • For B→A: Add the compound to the basolateral chamber and sample from the apical chamber.

  • Incorporate an Efflux Inhibitor:

    • Run parallel experiments where a known P-gp inhibitor (e.g., 100 µM Verapamil) is added to both chambers 30 minutes before and during the transport experiment.

  • Sample and Analyze: Follow steps 4 and 5 from the previous protocol to calculate Papp for both A→B and B→A directions, with and without the inhibitor.

  • Data Analysis:

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • Interpret the Results:

      • ER > 2: Suggests the compound is a substrate for active efflux.

      • Reduced ER in the presence of Verapamil: Confirms the involvement of P-gp or a related transporter.

      • Increased Papp (A→B) with Verapamil: Further confirmation that efflux is limiting the compound's absorptive permeability.

Medicinal Chemistry Strategies to Reduce Efflux

If MNTAP is confirmed as an efflux substrate, consider these structural modifications:

  • Masking Hydrogen Bonds: N-methylation or introducing intramolecular hydrogen bonds can reduce the compound's interaction with the efflux pump. [5][8]* Reducing Rigidity or Adding Bulky Groups: Modifying the structure to disrupt the ideal conformation for pump recognition can be effective.

  • Increasing Lipophilicity: While counterintuitive, sometimes slightly increasing lipophilicity can help the compound "hide" within the lipid membrane, evading the pump.

References

  • Srinivasan, B., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. National Center for Biotechnology Information. Available at: [Link]

  • Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

  • Costa, M. S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Jin, M., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Modern Drug Discovery. (2001). The tool box: Permeability assays. American Chemical Society. Available at: [Link]

  • Chen, Y., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]

  • He, H., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]

  • Gholam-Hoseini-Alamdari, E., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • Future Medicinal Chemistry. (2019). Novelt[1][9][10]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. Available at: [Link]

  • Lanyon, L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. National Center for Biotechnology Information. Available at: [Link]

  • Tunjic, L., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Available at: [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine: A Comparative Guide for Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for validating the mechanism of action of a novel derivative, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. As a senior application scientist, my objective is to present a scientifically rigorous, experience-driven approach to elucidating the molecular target and downstream signaling pathways of this compound. We will explore a multi-pronged strategy, integrating phenotypic screening, target identification, and comparative analysis with known triazolo[1,5-a]pyridine derivatives to build a robust and validated mechanistic hypothesis.

Initial Hypothesis Generation: Learning from the Scaffold's Legacy

The triazolo[1,5-a]pyridine core has been successfully incorporated into molecules targeting a diverse range of proteins. Understanding these established mechanisms provides a logical starting point for our investigation into 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. The presence of the nitro group also suggests a potential role in redox modulation, a mechanism observed in similar nitro-containing heterocyclic compounds[1][2].

Compound Class/Derivative Validated Mechanism of Action Potential Therapeutic Area Key Experimental Validation
Triazolo[1,5-a]pyridine derivatives Trypanocidal via inhibition of 14α-demethylase in the sterol biosynthesis pathway.[3]AntiparasiticGC-MS analysis of sterol profiles, enzymatic assays with recombinant 14α-demethylase.
6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles Potent and selective α-glucosidase inhibition.[4]AntidiabeticIn vitro α-glucosidase and α-amylase activity assays, enzyme kinetic studies.
Triazolo[1,5-a]pyridine derivatives Inhibition of Janus kinases (JAK1/2).[5]Anti-inflammatoryKinase activity assays, cellular assays measuring STAT phosphorylation.
[3][6][7]Triazolo[1,5-a]pyridine derivatives Inverse agonism of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[8][9]Autoimmune diseasesReporter gene assays, cytokine production assays (e.g., IL-17A).
5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide (Triazid) Redox transformations of the nitro group are linked to its biological activity.[1][2]AntiviralCyclic voltammetry, ESR spectroscopy.

This comparative landscape informs our initial experimental design. A broad-based screening approach is warranted to narrow down the potential biological activities of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

A Phased Approach to Mechanism of Action Validation

We will employ a three-phased approach, moving from broad, unbiased screening to specific, hypothesis-driven validation. This ensures a comprehensive and rigorous elucidation of the compound's mechanism of action.

MOA_Validation_Workflow cluster_0 Phase 1: Phenotypic Screening & Target Class Identification cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis Phenotypic Screening Phenotypic Screening Target Class Prediction Target Class Prediction Phenotypic Screening->Target Class Prediction Identify broad biological effects Affinity-based Methods Affinity-based Methods Target Class Prediction->Affinity-based Methods Generate initial hypotheses Expression-based Methods Expression-based Methods Biochemical Assays Biochemical Assays Expression-based Methods->Biochemical Assays Validate putative targets Cellular Assays Cellular Assays Biophysical Assays Biophysical Assays

Caption: A three-phased workflow for validating the mechanism of action of a novel compound.

Phase 1: Phenotypic Screening and Target Class Prediction

The initial step is to understand the broad biological effects of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine without a preconceived bias towards a specific target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screening

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF7 breast cancer, U2OS osteosarcoma).

  • Compound Treatment: Treat cells with a concentration range of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and positive controls with known mechanisms (e.g., paclitaxel for microtubule disruption, staurosporine for apoptosis induction).

  • Staining: Stain cells with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Extract quantitative features from the images (e.g., cell count, nuclear size, mitochondrial morphology, cytoskeletal texture). Compare the phenotypic profile of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine-treated cells to a reference database of profiles from compounds with known mechanisms of action.[7]

Causality and Interpretation: The phenotypic profile generated will provide initial clues about the compound's mechanism. For instance, changes in nuclear morphology might suggest an effect on DNA replication or repair, while alterations in the cytoskeleton could point towards inhibition of tubulin polymerization or actin dynamics. This unbiased approach helps to generate initial hypotheses about the target class.

Phase 2: Direct Target Identification

Based on the phenotypic screening results, we can now employ methods to directly identify the protein(s) that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine interacts with.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine with an affinity tag (e.g., biotin) attached via a linker. It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.

  • Cell Lysate Preparation: Prepare lysates from cells that showed a robust phenotype in the initial screen.

  • Affinity Pull-down: Incubate the cell lysate with the biotinylated probe. As a control, also incubate lysate with free biotin and with the probe in the presence of an excess of the untagged parent compound (competitive pull-down).

  • Capture and Elution: Use streptavidin-coated beads to capture the probe and any interacting proteins. Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[6][10]

Causality and Interpretation: Proteins that are specifically pulled down by the probe and whose binding is competed away by the parent compound are considered high-confidence candidate targets. This direct biochemical approach provides a physical link between the compound and its potential protein targets.[6][10]

Affinity_Pulldown_Workflow Compound Compound Biotinylated_Probe Biotinylated_Probe Compound->Biotinylated_Probe Biotin_Tag Biotin_Tag Biotin_Tag->Biotinylated_Probe Incubation Incubation Biotinylated_Probe->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin_Beads Incubation->Streptavidin_Beads Capture Wash Wash Streptavidin_Beads->Wash Elution Elution Wash->Elution LC_MS_MS LC_MS_MS Elution->LC_MS_MS Target_Candidates Target_Candidates LC_MS_MS->Target_Candidates

Caption: Workflow for affinity-based target identification.

Phase 3: Target Validation and Pathway Analysis

The candidate targets identified in Phase 2 must be rigorously validated to confirm that they are responsible for the observed biological effects of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Experimental Protocol: In Vitro Biochemical Assays

  • Recombinant Protein Expression: Express and purify the candidate target protein(s).

  • Binding Assays: Confirm direct binding of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine to the recombinant protein using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11] These methods will also determine the binding affinity (KD).

  • Enzymatic/Functional Assays: If the target is an enzyme, perform an in vitro activity assay in the presence of increasing concentrations of the compound to determine the IC50. For non-enzymatic targets, a relevant functional assay should be developed (e.g., a protein-protein interaction assay).

Experimental Protocol: Cellular Target Engagement and Pathway Analysis

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[12]

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine after target knockdown/knockout, this provides strong evidence for on-target activity.

  • Downstream Signaling Analysis: Measure the effect of the compound on known downstream signaling pathways of the validated target. For example, if the target is a kinase, use Western blotting to measure the phosphorylation status of its known substrates.

Comparative Analysis and Final Mechanistic Model

The final step is to synthesize all the experimental data into a cohesive mechanistic model. This model should be compared and contrasted with the known mechanisms of action of other triazolo[1,5-a]pyridine derivatives. For example, if 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is found to inhibit a novel kinase, it would be valuable to compare its binding mode (if a co-crystal structure is obtained) with that of the JAK1/2 inhibitors from the same scaffold class.[5]

Mechanistic_Model Compound 2-Methyl-6-nitro- triazolo[1,5-a]pyridine Target_Protein Validated Target Protein Compound->Target_Protein Binds and modulates activity Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Inhibits/Activates Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Inhibits/Activates Cellular_Phenotype Observed Cellular Phenotype Downstream_Effector_1->Cellular_Phenotype Downstream_Effector_2->Cellular_Phenotype

Caption: A simplified signaling pathway illustrating the validated mechanism of action.

By following this comprehensive and logically structured guide, researchers can confidently and accurately validate the mechanism of action of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. This approach, grounded in scientific integrity and supported by robust experimental data, will provide the necessary insights for further drug development efforts.

References

  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds - Benchchem.
  • Novel[3][6][13]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed. Available at:

  • Identifying novel drug targets with computational precision - ScienceDirect.
  • Target identification and mechanism of action in chemical biology and drug discovery - NIH.
  • (PDF) Target Identification Approaches in Drug Discovery - ResearchGate.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH.
  • Identifying novel drug targets with computational precision - ResearchGate.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed.
  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube.
  • Discovery of[3][6][13]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH. Available at:

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials.
  • Discovery of[3][6][7]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed. Available at:

  • Rebuilding the Antibiotic Pipeline with Guided Generative Models - Preprints.org.
  • Discovery of[3][6][7]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - ResearchGate. Available at:

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI.
  • ChemScene: Building blocks | Bioactive small molecules.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI.
  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - PMC - NIH.
  • 4-([3][6][7]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase - PubMed. Available at:

Sources

A Comparative Guide to ALK5 Kinase Inhibitors: Evaluating the Efficacy of a Triazolo[1,5-a]pyridine-Based Compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is paramount for therapeutic success. This guide provides a comparative analysis of the efficacy of a potent triazolo[1,5-a]pyridine-based inhibitor, EW-7197, against other well-established inhibitors of the Activin receptor-like kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a critical mediator in cell proliferation, differentiation, and extracellular matrix production.[1] Its dysregulation is implicated in the progression of cancer and fibrotic diseases, making it a key therapeutic target.[2][3]

The triazolo[1,5-a]pyridine scaffold is a versatile pharmacophore known for its diverse biological activities, serving as a foundation for the development of inhibitors for various kinases, including Janus kinases (JAK1/2) and ALK5.[4][5] This guide will delve into the comparative potency, selectivity, and cellular activity of EW-7197 alongside other prominent ALK5 inhibitors such as Galunisertib (LY2157299), RepSox, and SB431542, providing researchers with the data and methodologies to make informed decisions in their drug discovery endeavors.

The TGF-β/ALK5 Signaling Axis: A Prime Target for Intervention

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[7] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a multitude of cellular processes.[7] The central role of ALK5 in this cascade makes it an attractive and "druggable" target for therapeutic intervention.[2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD2/3-SMAD4 Complex SMAD4->SMAD_complex pSMAD2_3->SMAD_complex 4. Complex Formation DNA DNA SMAD_complex->DNA 5. Nuclear Translocation & DNA Binding Inhibitor ALK5 Inhibitors (e.g., EW-7197) Inhibitor->ALK5 Inhibition Gene_transcription Target Gene Transcription DNA->Gene_transcription 6. Regulation

Figure 1: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Comparative Efficacy of ALK5 Inhibitors

The efficacy of a kinase inhibitor is primarily assessed by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. A highly potent and selective inhibitor is desirable to maximize therapeutic effects while minimizing off-target side effects.

InhibitorScaffoldALK5 IC50 (nM)Assay TypeSelectivity Highlights
EW-7197 Triazolo[1,5-a]pyridine13Kinase AssayHighly selective for ALK5/ALK4 over a panel of 320 kinases.[4]
Galunisertib (LY2157299) Pyrazole56Cell-freeAlso inhibits ALK4 (IC50 = 77.7 nM) and TβRII (IC50 = 210 nM).[8][9]
RepSox 1,5-Naphthyridine4 (autophosphorylation)23 (ATP binding)Cell-freeSelective over p38 MAPK, JNK1, and GSK3 (IC50 > 16 µM).[2]
SB431542 -94Cell-freePotent inhibitor of ALK4, ALK5, and ALK7; 100-fold more selective for ALK5 than p38 MAPK.[10][11]

Expert Analysis: The data clearly positions the triazolo[1,5-a]pyridine-based inhibitor, EW-7197, as a highly potent ALK5 inhibitor with an IC50 value of 13 nM.[4] Its efficacy is comparable to, and in some assay formats surpasses, other well-known ALK5 inhibitors. For instance, while RepSox shows a remarkable IC50 of 4 nM in an autophosphorylation assay, its IC50 for ATP binding is 23 nM, placing EW-7197's potency within the same range.[2][12] Galunisertib and SB431542, while effective, exhibit lower potency with IC50 values of 56 nM and 94 nM, respectively.[11][13] Furthermore, the high selectivity of EW-7197, as demonstrated against a large kinase panel, underscores the potential of the triazolo[1,5-a]pyridine scaffold in designing targeted kinase inhibitors with favorable safety profiles.[4]

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating and comparing inhibitor efficacy. Below are detailed methodologies for two key assays.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The causal logic is that a more potent inhibitor will block more of the kinase's ATP-to-ADP conversion, resulting in a lower luminescent signal.

kinase_assay_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagents Prepare 1x Kinase Buffer, ATP, ALK5 enzyme, and peptide substrate Add_reagents Add buffer, substrate, and inhibitor to 384-well plate Reagents->Add_reagents Inhibitor_dilution Create serial dilutions of test inhibitor (e.g., EW-7197) Inhibitor_dilution->Add_reagents Initiate Initiate reaction by adding ALK5 enzyme Add_reagents->Initiate Incubate_reaction Incubate at 30°C for 45 minutes Initiate->Incubate_reaction Add_ADP_Glo Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate_reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT for 45 minutes Add_ADP_Glo->Incubate_ADP_Glo Add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADP_Glo->Add_detection Incubate_detection Incubate at RT for 45 minutes Add_detection->Incubate_detection Read_luminescence Measure luminescence using a plate reader Incubate_detection->Read_luminescence Calculate_IC50 Calculate IC50 value Read_luminescence->Calculate_IC50

Figure 2: Experimental workflow for the in vitro ALK5 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[14]

    • Prepare a stock solution of ATP (e.g., 500 µM).[15]

    • Dilute recombinant human ALK5 kinase and a suitable peptide substrate to their working concentrations in 1x Kinase Assay Buffer.[15]

    • Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[16]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test inhibitor or vehicle control.

    • Add 5 µL of the master mix containing ATP and the peptide substrate.

    • Initiate the reaction by adding 2.5 µL of the diluted ALK5 enzyme to each well.[15]

    • Incubate the plate at 30°C for 45 minutes.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.[15]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 45 minutes.[15]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TGF-β-Induced Smad Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SMAD2 in a cellular context, providing a more physiologically relevant measure of its efficacy. A reduction in the phosphorylated SMAD2 (pSMAD2) signal upon treatment with the inhibitor indicates its cellular activity.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HaCaT or A549) in the appropriate growth medium.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Treatment:

    • Once the cells are attached, replace the growth medium with a low-serum medium and starve the cells for 4-6 hours.

    • Treat the cells with a serial dilution of the test inhibitor or vehicle control for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.[17]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of pSMAD2:

    • The levels of pSMAD2 and total SMAD2 can be quantified using various methods, such as:

      • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pSMAD2 and total SMAD2.[18]

      • ELISA: Use a sandwich ELISA kit to specifically capture and detect pSMAD2.

      • High-Content Imaging: Fix and permeabilize the cells, stain with a fluorescently-labeled anti-pSMAD2 antibody, and quantify the nuclear translocation of pSMAD2 using an automated imaging system.

  • Data Analysis:

    • Normalize the pSMAD2 signal to the total SMAD2 signal or a housekeeping protein.

    • Plot the normalized pSMAD2 signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The comparative analysis presented in this guide highlights the potent and selective inhibitory activity of the triazolo[1,5-a]pyridine-based compound, EW-7197, against ALK5. Its efficacy is on par with or exceeds that of other widely used ALK5 inhibitors. The detailed experimental protocols provided offer a robust framework for researchers to independently validate and compare the efficacy of novel inhibitors targeting the TGF-β/ALK5 signaling pathway. The versatility of the triazolo[1,5-a]pyridine scaffold continues to make it a valuable asset in the development of next-generation kinase inhibitors for various therapeutic applications.

References

  • Patsnap Synapse. (2024, June 21). What are ALK5 inhibitors and how do they work?
  • Ling, L. E., & Lee, W. C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202.
  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (n.d.).
  • MedChemExpress. (n.d.). RepSox (E-616452) | TGF-β-RI/ALK5 Inhibitor (GMP).
  • Tocris Bioscience. (n.d.). RepSox | TGF-β Receptors.
  • APExBIO. (2026, January 16). SB 431542: Selective ALK5 Inhibitor for TGF-β Pathway Research.
  • Axon Medchem. (n.d.). RepSox | E616452 | ALK5 inhibitor | Axon 4385.
  • Selleck Chemicals. (n.d.). RepSox (E-616452) | TGF-beta/Smad Inhibitor | CAS 446859-33-2.
  • APExBIO. (n.d.). SB 431542 – TGF-β Receptor Inhibitor.
  • Herbertz, S., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6639-6653.
  • R&D Systems. (n.d.). Galunisertib | TGF-beta Receptor Inhibitors: Tocris Bioscience.
  • Tocris Bioscience. (n.d.). SB 431542 | TGF-β Receptors.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • SignalChem. (n.d.). TGFβR1 (ALK5), Active.
  • Benchchem. (n.d.). In Vitro Kinase Assay of Alk5-IN-30: A Technical Guide.
  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499.
  • Selleck Chemicals. (n.d.). Galunisertib (LY2157299).
  • Selleck.cn. (n.d.). Galunisertib (LY2157299).
  • Kim, D. K., et al. (2014). 4-([1][2][19]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Alk5-IN-34 In Vitro Assays.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • Creative Proteomics. (n.d.). TGF-β/SMAD Signaling Pathway Luminex Assay.
  • Goumans, M. J., et al. (2002). TGF-β induces the phosphorylation of Smad2 and Smad5 in ECs. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.).
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025, May 22).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18).
  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][19]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. Retrieved from

  • Daly, A. C., et al. (2008). Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth. Molecular and Cellular Biology, 28(22), 6889–6902.
  • Lo, C. Y., et al. (2011). Molecular Imaging of TGFβ-Induced Smad2/3 Phosphorylation Reveals a Role for Receptor Tyrosine Kinases in Modulating TGFβ Signaling. Clinical Cancer Research, 17(12), 3873–3884.
  • Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway.
  • Discovery of N -((4-([1][2][19]Triazolo[1,5- a ]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1 H -imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally. (2025, August 9). Retrieved from

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022, April 27).
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (n.d.).
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23).

Sources

Cross-Validation of Experimental Results for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[4] The introduction of a nitro group and a methyl substituent, as in 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, is anticipated to modulate its electronic properties and, consequently, its biological efficacy and potential applications in drug discovery. This guide provides a comprehensive cross-validation of the expected experimental results for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a baseline for its characterization by drawing comparisons with structurally related analogs reported in the literature. We will delve into the rationale behind the expected spectroscopic and analytical data, offering researchers a robust framework for the synthesis and validation of this compound.

Structural and Physicochemical Properties: A Comparative Overview

The structure of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine features a fused bicyclic system with a nitro group on the pyridine ring and a methyl group on the triazole ring. This substitution pattern is crucial in defining its chemical reactivity and biological interactions. For comparative purposes, we will reference key characteristics of related compounds, such as the dinitro-substituted triazolopyridines and the analogous triazolopyrimidines.

PropertyExpected for 2-Methyl-6-nitro-triazolo[1,5-a]pyridineComparative Data for Analogs
Molecular Formula C₇H₆N₄O₂C₆H₄N₄O₂ (6-nitro[1][2][3]triazolo[1,5-a]pyridine)[5]
Molecular Weight 178.15 g/mol 164.12 g/mol (6-nitro[1][2][3]triazolo[1,5-a]pyridine)[5]
Appearance Expected to be a crystalline solidYellow powder reported for 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one[6]
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.Good solubility in aqueous media was noted for the sodium salt of a related triazolopyrimidine.[6]

Synthesis and Mechanistic Considerations

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes. A common and effective method involves the cyclization of N-(pyridin-2-yl)formamidoximes.[2]

Proposed Synthetic Pathway

A plausible synthesis for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine would involve the reaction of 2-amino-5-nitropyridine with an appropriate reagent to introduce the triazole ring. A well-established method is the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[2]

Synthesis_Pathway 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Intermediate_Hydrazone Intermediate_Hydrazone 2-Amino-5-nitropyridine->Intermediate_Hydrazone Step 1: Reagent X 2-Methyl-6-nitro-triazolo[1,5-a]pyridine 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Intermediate_Hydrazone->2-Methyl-6-nitro-triazolo[1,5-a]pyridine Step 2: Cyclization (e.g., Cu catalyst, oxidant) Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS IR Infrared Spectroscopy MS->IR

Figure 2: Standard workflow for synthesis and characterization.

Comparative Analysis with Alternative Compounds

The properties of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can be benchmarked against other nitro-containing heterocyclic compounds that have been investigated for various biological activities.

Compound Key Structural Difference Reported Biological Activity
2-Methyl-6-nitro-triazolo[1,5-a]pyridine Target Compound Hypothesized anti-inflammatory or anticancer activity.
2-Substituted 6,8-dinitrot[1][2][3]riazolo[1,5-a]pyridinesAdditional nitro group at position 8.Investigated for energetic properties. [1]
5-Methyl-6-nitro-t[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-onePyrimidinone core instead of pyridine.Antiviral activity. [7]
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-oneFuryl group at position 2 and a pyrimidinone core.Antiseptic activity. [6]

The presence of the nitro group is known to be a key pharmacophore in many biologically active molecules, often contributing to their mechanism of action through redox processes. [7]The methyl group at the 2-position of the triazole ring can influence the molecule's lipophilicity and steric interactions with biological targets.

Experimental Protocols

To facilitate the validation of these predictions, the following are detailed, step-by-step methodologies for the key experiments.

General Synthesis Protocol fort[1][2][3]riazolo[1,5-a]pyridines

This protocol is adapted from established literature procedures. [2]

  • Hydrazone Formation: Dissolve 2-amino-5-nitropyridine in a suitable solvent (e.g., ethanol). Add a slight excess of the corresponding aldehyde or ketone and a catalytic amount of acid (e.g., acetic acid). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cyclization: To the cooled reaction mixture containing the intermediate hydrazone, add a copper(II) catalyst (e.g., Cu(OAc)₂) and an oxidant (e.g., air or oxygen). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a predictive framework for the experimental characterization of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. By leveraging data from structurally similar compounds, we have outlined the expected outcomes from key analytical techniques, including NMR, MS, and IR spectroscopy. The proposed synthetic route and detailed experimental protocols offer a practical starting point for researchers aiming to synthesize and validate this compound. The comparative analysis with related bioactive molecules underscores the potential of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a valuable scaffold in drug discovery. Future experimental work is essential to confirm these predictions and to fully elucidate the physicochemical properties and biological activities of this promising molecule.

References

  • Synthesis of new 2-substituted 6,8-dinitrot[1][2][3]riazolo[1,5-a]pyridines. (2021). Chemistry of Heterocyclic Compounds, 57(1). [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Comparison between compounds containing nitro group at different positions. ResearchGate. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]

  • Structures of 6-nitro--[1][2][3]triazolo[1,5-a]pyrimidines 9a-h with antiglycation activity. ResearchGate. [Link]

  • 6-nitrot[1][2][3]riazolo[1,5-a]pyridine. ChemSynthesis. [Link]

  • Discovery ofT[1][2][3]riazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters, 11(4), 528–534. [Link]

  • Discovery ofT[1][2][3]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 4(5). [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). Molecules, 27(21), 7535. [Link] 14.T[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Pyridine, 2-methyl-. NIST WebBook. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules, 25(17), 3978. [Link]

  • Nitro derivatives of 1,3,5-triazine. Synthesis and properties. ResearchGate. [Link]

  • Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. ResearchGate. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). Materials, 14(21), 6393. [Link]

  • Pyridine. NIST WebBook. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). Molecules, 26(16), 5087. [Link]

  • Pyridine, 2-methyl-. NIST WebBook. [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). MDPI. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutic agents across a range of disease areas, including cancer, inflammation, and infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 2-Methyl-6-nitro-triazolo[1,5-a]pyridine analogs.

While a comprehensive, published SAR study on this exact series of compounds is not yet available, this guide synthesizes data from closely related analogs to provide a predictive framework for researchers. By examining the impact of substitutions on the triazolopyridine and related triazolopyrimidine cores, we can infer key determinants of biological activity and guide the rational design of future analogs.

The Core Scaffold: Understanding the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Framework

The foundational structure consists of a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and a nitro group at the 6-position. The methyl group can influence metabolic stability and binding pocket interactions, while the nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties of the entire heterocyclic system. This can impact receptor binding, pharmacokinetic properties, and even the compound's mechanism of action. The nitro group's presence has been associated with various biological activities, including antiglycation and anti-inflammatory effects in related scaffolds.[2][3]

Structure-Activity Relationship (SAR) Insights from Related Analogs

To build a predictive SAR model for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine analogs, we will analyze the effects of structural modifications on related triazolo-fused heterocycles. The following sections explore key modification points and their likely impact on biological activity.

Modifications at the 2-Position

The 2-position of the triazolo[1,5-a]pyridine ring system is a common site for substitution to explore interactions with target proteins. While our core compound has a methyl group, exploring other substituents is crucial for optimizing activity.

R Group at Position 2Observed/Predicted Effect on ActivityRationale and Supporting Evidence
Methyl (CH₃) Baseline Provides a starting point for comparison.
Aryl (e.g., Phenyl, Furyl) Potentially Increased Potency Aryl groups can engage in π-π stacking or hydrophobic interactions within a binding pocket. For instance, a 2-furyl substituent has been incorporated into related 6-nitro-triazolo[1,5-a]pyrimidin-7-ones.[4]
Substituted Aryl Modulated Activity and Selectivity Substituents on an aryl ring can fine-tune electronic properties and steric interactions. Electron-donating or -withdrawing groups can alter the overall electron density of the core, influencing target binding.
Small Alkyl Chains Variable Effects Increasing alkyl chain length can enhance hydrophobic interactions but may also introduce steric hindrance.
Modifications at the 6-Position: The Role of the Nitro Group

The nitro group at the 6-position is a key feature. Its replacement or modification can dramatically alter the compound's profile.

R Group at Position 6Observed/Predicted Effect on ActivityRationale and Supporting Evidence
Nitro (NO₂) Potential for Specific Biological Activities The strong electron-withdrawing nature of the nitro group can be crucial for certain biological activities. In related nitro-azolo[1,5-a]pyrimidines, this group was important for anti-inflammatory properties.[2]
Amino (NH₂) Altered Target Interaction and Physicochemical Properties Reduction of the nitro group to an amine introduces a basic center, which can form different hydrogen bonds and salt bridges. This would also significantly alter the compound's polarity and solubility.
Halogens (F, Cl, Br) Modulation of Electronic and Lipophilic Character Halogens can serve as hydrogen bond acceptors and alter the lipophilicity of the molecule, potentially improving cell permeability.
Cyano (CN) Electron-Withdrawing Alternative A cyano group can mimic the electron-withdrawing properties of a nitro group while having a different steric profile.
Additional Substitutions on the Pyridine Ring

While our core focus is on the 2- and 6-positions, substitutions at other available positions on the pyridine ring can further refine the activity. For example, in a series of 6,8-dinitro[1][5][6]triazolo[1,5-a]pyridines, various substituents were introduced at the 2-position to modulate their properties.[7]

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols are based on established methodologies for the synthesis and evaluation of related triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs.

General Synthesis of the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Core

A plausible synthetic route, adapted from the synthesis of related nitro-substituted triazoloazines, is outlined below.[2][4][7]

Step 1: Synthesis of 2-Amino-5-nitropyridine This starting material can be synthesized from 2-aminopyridine through nitration.

Step 2: Formation of the Triazole Ring The 2-amino-5-nitropyridine can be reacted with a suitable reagent to form the triazole ring with a methyl group at the 2-position. A common method involves reaction with an appropriate acetyl derivative followed by cyclization.

Diagram of a Plausible Synthetic Workflow

Synthesis_Workflow A 2-Aminopyridine B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Amino-5-nitropyridine B->C D Reaction with Acetylating Agent C->D Step 2 E Intermediate D->E F Cyclization E->F G 2-Methyl-6-nitro- triazolo[1,5-a]pyridine F->G

Caption: Plausible synthetic workflow for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

General Protocol for Analog Synthesis

To generate analogs, the starting materials in the above synthesis can be varied. For example, using different 2-aminopyridines with substituents at other positions or employing different reagents for the triazole ring formation to introduce varied groups at the 2-position.

Biological Evaluation: A General Framework

Given the diverse potential activities of this scaffold, a tiered screening approach is recommended.

1. Primary Screening: Cytotoxicity Assays

  • Objective: To determine the general toxicity of the synthesized analogs against a panel of human cell lines.

  • Method: A standard MTT or resazurin-based assay can be used. Compounds are typically tested in a dose-response manner to determine the IC₅₀ (half-maximal inhibitory concentration).

2. Secondary Screening: Target-Based or Phenotypic Assays

  • Based on the structural similarity to known bioactive molecules, assays for specific targets can be employed. For example, given the anti-inflammatory potential of related nitro-substituted compounds, an assay to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages could be relevant.[2]

  • Alternatively, phenotypic screens, such as anti-proliferative assays against cancer cell lines or antimicrobial assays, can be used to identify novel activities.

Diagram of a Biological Evaluation Workflow

Biological_Evaluation cluster_0 Initial Screening cluster_1 Secondary Screening A Synthesized Analogs B Primary Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC₅₀ B->C D Active & Non-Toxic Analogs C->D Select Hits E Targeted Assays (e.g., Kinase Inhibition) D->E F Phenotypic Assays (e.g., Anti-inflammatory) D->F G Identify Lead Compounds E->G F->G

Caption: A general workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Directions

The 2-Methyl-6-nitro-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for a comprehensive SAR study is currently limited, by drawing parallels with structurally related compounds, we can establish a rational basis for the design and synthesis of new analogs. The predictive SAR insights and experimental frameworks provided in this guide are intended to accelerate research in this area. Future work should focus on the systematic synthesis of a library of analogs with diverse substitutions at the 2-position and modifications of the 6-nitro group to experimentally validate the predicted SAR trends and uncover novel biological activities.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.
  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors.
  • The Chemistry of the Triazolopyridines: An Update.
  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. PubMed.
  • σH-Adducts of 2-R-6-Nitro-1,2,4-triazolo[1,5-a]pyrimidines Containing a 2,5-Disubstituted Tetrazole Fragment in the Molecule.
  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PubMed Central.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Synthesis of new 2-substituted 6,8-dinitro[1][5][6]triazolo[1,5-a]pyridines. ResearchGate.

  • Scheme 4. Structures of 6-nitro-[1][5][6]-triazolo[1,5-a]pyrimidines 9a-h with antiglycation activity. ResearchGate.

  • Biological activities of[1][5][6]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Triazolopyridine. Wikipedia.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Sources

2-Methyl-6-nitro-triazolo[1,5-a]pyridine vs. other fluorescent probes for live-cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Evaluation of Novel Fluorophores for Live-Cell Imaging: A Comparative Analysis Framework

Introduction: The Quest for Superior Fluorescent Probes

Live-cell fluorescence microscopy is a cornerstone of modern biological research, offering unparalleled insights into the dynamic processes of life.[1] The selection of an appropriate fluorescent probe is paramount to the success of these experiments, directly impacting data quality, reproducibility, and biological relevance.[2] This guide addresses the topic of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a potential fluorescent probe. While literature on this specific compound's fluorescent properties for live-cell imaging is not currently established, the underlying triazolo[1,5-a]pyridine and related fused heteroaromatic scaffolds, such as pyrazolo[1,5-a]pyridine, represent an exciting and emerging class of fluorophores.[3][4] For instance, certain pyrazolo[1,5-a]pyridine derivatives have been reported to possess exceptionally high fluorescence quantum yields (Φf ≈ 0.64), signaling their potential as powerful new tools.[3]

Therefore, this document provides a comprehensive framework for evaluating any novel probe, such as one derived from the triazolo[1,5-a]pyridine family, against established and widely-used alternatives. We will dissect the critical performance metrics, provide standardized protocols for comparative validation, and present a logical workflow for probe selection, empowering researchers to make informed decisions for their specific imaging needs.

Pillar 1: The Core Photophysical & Biological Properties

The ideal fluorescent probe for live-cell imaging must balance a suite of characteristics. It should be bright, stable, specific, and biologically inert to avoid perturbing the very processes under observation.[5] The failure to consider these factors can lead to artifacts and misinterpretation of data.[6]

Brightness: A Function of Extinction Coefficient and Quantum Yield

Brightness is the product of a probe's molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light).[7] A high quantum yield is a key desirable feature as it directly correlates to a brighter signal.[7]

  • Quantum Yield (Φf): Defined as the ratio of photons emitted to photons absorbed, this value ranges from 0 to 1.0.[8] Probes with Φf > 0.10 are considered usefully fluorescent.[8] For context, novel pyrazolo[1,5-a]pyridine derivatives have shown promisingly high quantum yields.[3]

Photostability: Resisting the Bleach

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[9] High photostability is crucial for long-term imaging experiments, as it allows for the collection of more data points over time before the signal is lost.[1] Certain dye families, like ATTO dyes, are renowned for their exceptional photostability compared to classic fluorophores like rhodamines.[10] The generation of reactive oxygen species (ROS) during photobleaching is also a primary driver of phototoxicity.[6]

Cytotoxicity & Phototoxicity: The "Do No Harm" Principle

For live-cell imaging, the probe and the imaging process itself must not harm the cells.

  • Cytotoxicity: The probe molecule itself should not be toxic or interfere with normal cellular processes. This is often concentration-dependent and must be empirically determined.[11]

  • Phototoxicity: Light, especially at shorter wavelengths (e.g., UV, blue), can be damaging to cells by generating ROS, leading to DNA damage and cell death.[6][12] The use of far-red and near-infrared (NIR) probes is highly recommended to minimize this effect, as longer-wavelength light is less energetic and penetrates deeper with less scattering.[5][13]

Specificity and Permeability: Hitting the Target

A probe is only useful if it specifically labels the structure or molecule of interest. This is achieved through various strategies:

  • Genetic Encoding: Fluorescent Proteins (FPs) like GFP are genetically fused to a protein of interest, offering high specificity.[14]

  • Small-Molecule Ligands: Dyes can be conjugated to molecules that have a high affinity for a specific cellular target (e.g., SiR-actin, where silicon-rhodamine is linked to the actin-binding molecule jasplakinolide).[5]

  • Cell Permeability: A significant challenge for small-molecule dyes is crossing the cell membrane to reach their intracellular target.[14] This property must be optimized during probe development.

Comparative Data of Established Fluorescent Probe Families

To provide a baseline for comparison, the table below summarizes key properties of several common fluorophore families used in live-cell imaging. A novel probe like a 2-Methyl-6-nitro-triazolo[1,5-a]pyridine derivative would be evaluated against these benchmarks.

Fluorophore FamilyTypical Quantum Yield (Φf)Relative PhotostabilityCommon Labeling StrategyKey AdvantagesKey Disadvantages
Fluorescein (FITC) 0.3 - 0.9LowCovalent (Antibodies, etc.)High initial brightnessRapid photobleaching, pH sensitive
Rhodamine (TMR, SiR) 0.1 - 0.9[8][10]Moderate to High[10]Covalent, Ligand-Targeted[5]Bright, SiR variants are far-red & cell-permeable[5]Susceptible to photobleaching under harsh conditions[10]
BODIPY >0.8[10]High[10]CovalentSharp spectra, high Φf, less sensitive to environment[10]Can be prone to photooxidation[10]
ATTO Dyes ~0.9[10]Very High[10]CovalentExceptional photostability and brightness[10]Higher cost
Cyanine (Cy3, Cy5) 0.1 - 0.4ModerateCovalentBright, available in a wide spectral rangeCan be prone to photo-induced blinking and bleaching
Fluorescent Proteins (GFP, RFP) 0.1 - 0.8VariableGenetic FusionHigh specificity, enables long-term expression[14]Lower brightness & photostability than dyes, potential for aggregation[14]

Pillar 2: Experimental Validation & Protocols

A rigorous comparison requires standardized, side-by-side experiments. The following protocols provide a framework for validating a novel probe against a known standard.

Experimental Workflow for Probe Evaluation

The following diagram outlines a logical workflow for characterizing and validating a new fluorescent probe for live-cell imaging applications.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Live-Cell Validation A Synthesize & Purify Novel Probe B Measure Photophysical Properties (Abs/Em, Quantum Yield) A->B Characterize C Assess Photostability (vs. Standard Probe) B->C Validate D Determine Optimal Staining (Concentration & Time) C->D Proceed if Promising E Assess Cytotoxicity (Viability Assay) D->E Optimize F Live-Cell Imaging (Time-lapse Microscopy) E->F Image G Quantify Phototoxicity (Monitor Cell Health Post-Imaging) F->G Analyze H Qualified Probe for Specific Application G->H Qualify for Application

Caption: A logical workflow for the characterization and validation of a new fluorescent probe.

Protocol 1: Comparative Photostability Measurement

This protocol allows for the direct comparison of the photobleaching rate of a novel probe against a well-characterized standard (e.g., a Rhodamine or ATTO dye).

Objective: To quantify the rate of fluorescence decay under continuous illumination.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and culture to 60-80% confluency.

  • Staining:

    • Incubate one dish with the novel probe at its optimal concentration.

    • Incubate a second dish with the standard probe at its recommended concentration.

    • Include an unstained control dish to measure autofluorescence.

  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope equipped for time-lapse imaging.

    • Find a field of view with healthy, well-stained cells for each probe.

    • Crucially, use identical acquisition settings for both probes:

      • Objective (e.g., 60x oil immersion)

      • Excitation wavelength and power (use the lowest power that gives a good signal).[15]

      • Emission filter settings.

      • Detector gain/sensitivity.

      • Image resolution and pixel dwell time.

  • Photobleaching:

    • Acquire an initial image (Time 0).

    • Expose the field of view to continuous excitation light.

    • Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • For each time series, select several regions of interest (ROIs) within stained cells.

    • Measure the mean fluorescence intensity for each ROI at every time point.

    • Correct for background by subtracting the mean intensity of a region outside the cells.

    • Normalize the intensity of each ROI to its starting value at Time 0.

    • Plot the normalized intensity versus time. The rate of decay represents the photostability. A slower decay indicates higher photostability.

Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol assesses whether the novel probe is toxic to cells, a critical validation step.[11]

Objective: To measure cell death after incubation with the fluorescent probe.

Methodology:

  • Cell Culture: Plate cells in a multi-well imaging plate (e.g., 96-well).

  • Probe Incubation:

    • Treat wells with a serial dilution of the novel probe (e.g., ranging from 0.1 µM to 20 µM).

    • Include a positive control for cell death (e.g., treat with 1% Triton X-100 for 10 minutes).

    • Include an untreated negative control.

    • Incubate for a period relevant to the intended imaging experiment (e.g., 2 hours or 24 hours).

  • Staining with a Dead-Cell Marker:

    • After incubation, add a cell-impermeant nucleic acid stain (e.g., YOYO-1 or Propidium Iodide) to all wells.[11] These dyes only enter and stain the nuclei of cells with compromised membranes (i.e., dead cells).

    • Optionally, co-stain with a live-cell nuclear stain (e.g., Hoechst 33342) to count the total number of cells.

  • Imaging and Analysis:

    • Image the wells using a high-content imager or automated fluorescence microscope.

    • Count the number of dead cells (positive for the dead-cell stain) and the total number of cells (positive for the live-cell stain).

    • Calculate the percentage of dead cells for each concentration of the novel probe.

    • Plot the percentage of cell death versus probe concentration to determine the cytotoxic threshold.

Pillar 3: Logic & Decision Making

Choosing the right probe is a process of balancing trade-offs based on the specific biological question. The diagram below illustrates a decision-making tree for probe selection.

G start_node Start: Define Biological Question q1 Long-term Imaging? (>1 hour) start_node->q1 decision_node decision_node process_node process_node end_node end_node q2 High Photostability & Low Phototoxicity CRITICAL q1->q2 Yes q3 Target a Specific Protein? q1->q3 No a1 Use Far-Red / NIR Probes (e.g., SiR, ATTO 647N) or Stable FPs (e.g., mTurquoise2) q2->a1 a2 a2 q3->a2 Yes a3 Use Organelle-Specific Dye (e.g., MitoTracker, LysoTracker) q3->a3 No (Organelle/General Structure) end Final Probe Selection a1->end Proceed to Validation q4 Can you genetically modify the cells? a2->q4 a3->end Proceed to Validation a4 Use Fluorescent Protein (FP) Fusion Tag q4->a4 Yes a5 Use Small Molecule Probe with specific ligand (e.g., SiR-Actin, Antibody-dye) q4->a5 No a4->end Proceed to Validation a5->end Proceed to Validation

Caption: Decision tree for selecting an appropriate fluorescent probe for live-cell imaging.

Conclusion and Future Outlook

While 2-Methyl-6-nitro-triazolo[1,5-a]pyridine itself is not yet characterized as a fluorescent probe, the underlying chemical scaffold holds significant promise. Reports of high quantum yields from related structures suggest that this family of compounds could yield a new generation of bright and effective probes.[3] However, potential does not equal performance. As this guide has detailed, rigorous and systematic validation is essential.

Researchers developing or considering the use of any novel fluorophore must conduct head-to-head comparisons against established standards, focusing on the key metrics of brightness, photostability, specificity, and cytotoxicity. By following the structured evaluation framework and protocols outlined herein, the scientific community can ensure the development and adoption of truly superior tools for illuminating the intricate dynamics of the living cell.

References

  • A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Evaluating Dicyanovinyl-Based Dyes and Altern
  • Belali, S., et al. (2013). Standard Fluorescent Imaging of Live Cells is Highly Genotoxic. Scientific Reports.
  • Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology.
  • Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Physiology.
  • Optimizing live-cell imaging: From probe to FLIM-STED integr
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • A Comparative Guide to the Photostability of Fluorescent CoA Probes. Benchchem.
  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.
  • Live Cell Imaging Protocol & Troubleshooting.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Live-Cell Imaging. Thermo Fisher Scientific.
  • A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes. Benchchem.
  • Quantum yield. Wikipedia.
  • Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • Liu, X., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances.
  • A novel[2][12][14]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking the Performance of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine-Based Sensors for Nitroaromatic Compound Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the Triazolo[1,5-a]pyridine Scaffold in Chemical Sensing

To researchers, scientists, and drug development professionals, the pursuit of novel molecular probes for the sensitive and selective detection of analytes is a cornerstone of innovation. While the triazolo[1,5-a]pyridine core is a well-established pharmacophore in medicinal chemistry, its potential in the realm of chemical sensing remains significantly underexplored. Derivatives of the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold are known to possess intriguing photophysical properties, including high fluorescence quantum yields, making them promising candidates for the development of novel fluorescent sensors.[1]

This guide introduces the prospective application of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a fluorescent sensor, specifically targeting the detection of nitroaromatic compounds (NACs). The rationale for this application stems from the inherent electronic characteristics of the proposed molecule: the electron-rich triazolopyridine nucleus is anticipated to be fluorescent, while the electron-withdrawing nitro group suggests a potential for interaction with other electron-deficient NACs, a common class of environmental pollutants and explosive materials.[2]

The detection of NACs is of paramount importance for environmental monitoring and national security.[2] While established methods like mass spectrometry and chromatography are effective, they are often expensive and not suitable for in-field applications.[3] This necessitates the development of portable and sensitive fluorescent sensors.

This document provides a comprehensive framework for synthesizing, characterizing, and benchmarking the performance of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a fluorescent sensor for NACs. We will delve into the theoretical underpinnings of its sensing mechanism, provide detailed experimental protocols for performance validation, and objectively compare its potential efficacy against existing sensing technologies.

Proposed Sensing Mechanism: Fluorescence Quenching via Photo-induced Electron Transfer (PET)

The most probable sensing mechanism for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine in the detection of other nitroaromatic compounds is fluorescence quenching. We hypothesize that upon excitation with an appropriate wavelength of light, the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine molecule (the fluorophore) will exhibit native fluorescence. When another nitroaromatic analyte, which is electron-deficient, is introduced into the system, it can interact with the excited state of the fluorophore. This interaction facilitates a photo-induced electron transfer (PET) from the electron-rich excited fluorophore to the electron-deficient analyte.[2] This non-radiative decay pathway effectively "quenches" the fluorescence of the sensor, leading to a decrease in emission intensity that is proportional to the concentration of the analyte.

cluster_0 Fluorescence Quenching Mechanism Fluorophore 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (Fluorophore) Excited_State Excited State (Fluorescent) Fluorophore->Excited_State Excitation (hν) Ground_State Ground State Excited_State->Ground_State Fluorescence (hν') Non_Radiative_Decay Non-Radiative Decay (Quenched Fluorescence) Excited_State->Non_Radiative_Decay Electron Transfer Analyte Nitroaromatic Analyte (Quencher) Analyte->Non_Radiative_Decay Interaction

Caption: Proposed photo-induced electron transfer (PET) mechanism for fluorescence quenching.

Experimental Protocols: A Framework for Validation

The trustworthiness of any new sensor is established through rigorous and reproducible experimental validation. The following protocols are designed to be a self-validating system for the synthesis of the proposed sensor and the comprehensive evaluation of its performance.

Protocol 1: Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Step 1: Synthesis of the Intermediate Amine

  • Combine 2-amino-5-nitropyridine and a suitable methylating agent (e.g., methyl iodide) in an appropriate solvent such as acetonitrile.

  • Add a non-nucleophilic base, for instance, potassium carbonate, to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-methylated aminopyridine intermediate.

Step 2: Cyclization to form the Triazolo[1,5-a]pyridine Ring

  • Dissolve the intermediate from Step 1 in a suitable solvent like ethanol.

  • Add an excess of a cyclizing agent such as lead tetraacetate.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the triazolo[1,5-a]pyridine ring by TLC.

  • Once the reaction is complete, filter the mixture to remove any inorganic precipitates.

  • Evaporate the solvent and purify the final product, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, using column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_0 Synthetic Workflow Start 2-amino-5-nitropyridine + Methylating Agent Step1 N-Methylation (Base, Reflux) Start->Step1 Intermediate N-methylated aminopyridine Intermediate Step1->Intermediate Step2 Cyclization (Lead Tetraacetate) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product 2-Methyl-6-nitro-triazolo[1,5-a]pyridine Characterization NMR, Mass Spec Product->Characterization Purification->Product

Caption: Proposed synthetic workflow for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Protocol 2: Performance Benchmarking of the Fluorescent Sensor

This protocol outlines the steps to quantify the sensor's performance in detecting a representative nitroaromatic analyte, such as 2,4,6-trinitrophenol (picric acid).

Materials and Equipment:

  • Synthesized 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

  • Nitroaromatic analytes (e.g., picric acid, 2,4-dinitrotoluene, nitrobenzene)

  • A suitable solvent (e.g., acetonitrile or a buffered aqueous solution)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow:

  • Stock Solution Preparation: Prepare a stock solution of the 2-Methyl-6-nitro-triazolo[1,5-a]pyridine sensor (e.g., 1 mM) and stock solutions of the various nitroaromatic analytes (e.g., 10 mM) in the chosen solvent.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the sensor stock solution to a suitable concentration (e.g., 10 µM).

    • Record the absorption spectrum using the UV-Vis spectrophotometer to identify the maximum absorption wavelength (λ_max).

    • Using the fluorometer, excite the sensor solution at λ_max and record the emission spectrum to determine the maximum emission wavelength.

  • Fluorescence Titration:

    • To a cuvette containing a fixed concentration of the sensor solution, incrementally add small aliquots of the analyte stock solution.

    • After each addition, gently mix and allow the solution to equilibrate for a set time (e.g., 30 seconds) to determine the response time.

    • Record the fluorescence emission spectrum at the optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • Analyze the fluorescence quenching using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[3]

    • A linear Stern-Volmer plot indicates a single type of quenching mechanism. The slope of this plot gives the value of Ksv, a measure of the sensor's sensitivity.[3]

  • Limit of Detection (LOD) Calculation:

    • The LOD can be calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the calibration curve of fluorescence intensity versus low concentrations of the analyte.[3][5]

  • Selectivity Study:

    • Repeat the fluorescence titration experiment with a range of different, potentially interfering analytes (both nitroaromatic and non-nitroaromatic) at the same concentration.

    • Compare the degree of fluorescence quenching for the target analyte versus the other compounds to assess the sensor's selectivity.

cluster_0 Performance Evaluation Workflow Stock_Prep Prepare Stock Solutions (Sensor & Analytes) Wavelength_Det Determine Optimal Excitation & Emission λ Stock_Prep->Wavelength_Det Titration Fluorescence Titration (Incremental Analyte Addition) Wavelength_Det->Titration Data_Acq Record Emission Spectra Titration->Data_Acq Selectivity Test Against Interferents Titration->Selectivity SV_Plot Stern-Volmer Analysis (Calculate Ksv) Data_Acq->SV_Plot LOD_Calc Calculate Limit of Detection (LOD) SV_Plot->LOD_Calc

Caption: Experimental workflow for evaluating sensor performance.

Performance Benchmarking: A Comparative Analysis

The ultimate measure of a new sensor's utility is its performance relative to existing technologies. The following tables provide a benchmark for the anticipated performance of a 2-Methyl-6-nitro-triazolo[1,5-a]pyridine-based sensor against a selection of established fluorescent sensors for nitroaromatic compounds.

Table 1: Performance Comparison for Picric Acid (TNP) Detection

Sensor TypeSensing MaterialLimit of Detection (LOD)Quenching Constant (Ksv) (M⁻¹)PrincipleReference
Proposed Small Molecule 2-Methyl-6-nitro-triazolo[1,5-a]pyridine To be determined To be determined Fluorescence Quenching -
PolymerPolyaniline-Ag Composite0.558 µM1.037 x 10⁵Fluorescence Quenching[3]
Metal-Organic Framework (MOF)NENU-503Not specified, but highly selectiveNot specifiedFluorescence Quenching[6]
Quantum DotsAmine-capped ZnS:Mn²⁺ QDs1 nMNot specifiedFluorescence Quenching[2]

Table 2: Performance Comparison for Dinitro-analogs (e.g., DNB) Detection

Sensor TypeSensing MaterialLimit of Detection (LOD)Quenching Constant (Ksv) (M⁻¹)PrincipleReference
Proposed Small Molecule 2-Methyl-6-nitro-triazolo[1,5-a]pyridine To be determined To be determined Fluorescence Quenching -
PolymerPolyaniline-Ag Composite23.3 µM1.61 x 10³Fluorescence Quenching[3]
DiketopyrrolopyrroleDPP derivativeMicromolar rangeNot specifiedFluorescence Quenching[7]

Causality Behind Experimental Choices:

  • Choice of Picric Acid as a Primary Analyte: Picric acid (TNP) is a widely studied and highly electron-deficient nitroaromatic explosive, making it an excellent benchmark analyte to assess the fundamental quenching efficiency of a new sensor.

  • Stern-Volmer Analysis: This method is the standard for quantifying the efficiency of fluorescence quenching and provides a robust metric (Ksv) for comparing the sensitivity of different sensors.[3]

  • LOD Calculation (3σ/k): This is a universally accepted statistical method for determining the lowest concentration of an analyte that can be reliably detected, ensuring a standardized comparison of sensor sensitivity.[3][5]

  • Selectivity Studies: Testing against a panel of both similar and dissimilar molecules is crucial to establish the sensor's specificity and its utility in complex sample matrices.

Conclusion and Future Outlook

This guide has outlined a comprehensive, scientifically grounded framework for the development and benchmarking of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine as a novel fluorescent sensor for nitroaromatic compounds. While direct experimental data for this specific molecule is not yet available, the foundational principles of fluorescence quenching and the known properties of the triazolopyridine scaffold provide a strong rationale for its investigation.

The detailed protocols provided herein offer a clear pathway for researchers to synthesize this promising compound and rigorously evaluate its performance. By systematically determining key metrics such as the Stern-Volmer constant, limit of detection, and selectivity, the scientific community can objectively assess the potential of this new sensor. A successful outcome would not only introduce a new tool for the detection of environmentally and socially significant analytes but also open up the broader class of triazolo[1,5-a]pyridine derivatives for further exploration in the field of chemical sensing.

References

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]

  • A novel[3][8][9]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of new 2-substituted 6,8-dinitro[3][8][9]triazolo[1,5-a]pyridines. (2021). ResearchGate. [Link]

  • LOD in Fluorescence. (n.d.). Wasatch Photonics. [Link]

  • Fluorescence assays: limit of detection. (2019). ResearchGate. [Link]

  • (PDF) Nanomaterials For luminescence detection of nitroaromatic explosives. (2015). ResearchGate. [Link]

  • [1][3][8]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(II), nitrite and cyanide anionsw. (n.d.). RSC Publishing. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). ResearchGate. [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2019). ACS Publications. [Link]

  • An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. (n.d.). RSC Publishing. [Link]

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (n.d.).
  • Improvement of LOD in Fluorescence Detection with Spectrally Nonuniform Background by Optimization of Emission Filtering. (2017). ACS Publications. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. (2023). IJMRA. [Link]

  • A fluorescent sensor for highly selective detection of nitroaromatic explosives based on a 2D, extremely stable, metal-organic framework. (2014). PubMed. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]

  • Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. (n.d.). University of Southern Denmark. [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. [Link]

  • Polycyclic aromatic-based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. (n.d.). ResearchGate. [Link]

  • The Limit of Detection. (n.d.). LCGC International. [Link]

Sources

In Vivo Validation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a novel heterocyclic compound with therapeutic potential. Drawing from established preclinical methodologies, we present a logical, data-driven approach to assess the compound's efficacy, pharmacokinetics, and safety profile, comparing it with established alternatives in the context of oncology.

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents.[4][5] Its structural similarity to purines allows it to interact with a range of biological targets.[6] The addition of a nitro group (NO₂) is a common strategy in drug design to enhance biological activity.[7] Nitro-containing compounds are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[7][8][9]

Given these precedents, 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (hereinafter referred to as 'Compound X') is a compelling candidate for anticancer drug development. This guide outlines a rigorous in vivo validation pathway to objectively evaluate its potential and benchmark its performance against current standards of care.

Comparative Landscape: Compound X vs. Standard Anticancer Agents

A critical aspect of preclinical validation is understanding how a novel agent compares to existing therapies.[2] For this guide, we will position Compound X against two well-established chemotherapeutic agents used in the treatment of solid tumors: Paclitaxel and Doxorubicin. This comparison provides context for interpreting the experimental outcomes.

FeatureCompound X (Hypothetical Profile) Paclitaxel Doxorubicin
Core Scaffold 2-Methyl-6-nitro-triazolo[1,5-a]pyridineTaxaneAnthracycline
Proposed Mechanism Potential inhibition of key signaling pathways in cell proliferation and survival (e.g., PI3K/AKT)Microtubule stabilization, leading to mitotic arrestDNA intercalation and inhibition of topoisomerase II
Route of Admin. Intravenous (IV), Intraperitoneal (IP)Intravenous (IV)Intravenous (IV)
Common Toxicities To be determined; potential for myelosuppression and gastrointestinal toxicityMyelosuppression, neuropathy, alopeciaCardiotoxicity, myelosuppression, nausea
References N/A

In Vivo Validation Workflow

A structured, multi-stage approach is essential for the comprehensive in vivo evaluation of a novel anticancer agent. The workflow below outlines the critical phases, from initial efficacy testing to safety and pharmacokinetic profiling.[3]

In_Vivo_Validation_Workflow cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Safety & Toxicology Assessment A Animal Model Selection (e.g., CDX in Nude Mice) B Tumor Implantation & Growth (e.g., Subcutaneous injection of cancer cells) A->B C Treatment Administration (Compound X vs. Vehicle vs. Positive Control) B->C D Efficacy Readouts (Tumor Volume, Body Weight, Survival) C->D E Single Dose Administration (IV or IP) D->E If Efficacious I Acute Toxicity Study (Dose Escalation to MTD) D->I If Efficacious F Serial Blood Sampling E->F G Bioanalytical Analysis (LC-MS/MS for drug concentration) F->G H PK Parameter Calculation (Cmax, Tmax, AUC, T½) G->H J Clinical Observations (Daily monitoring for adverse effects) I->J K Endpoint Analysis (Histopathology, Blood Chemistry) J->K

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible experimental design. The following protocols are based on established best practices in preclinical oncology research.

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol details the use of a human tumor xenograft model, a standard for evaluating anticancer agents.[1]

Objective: To determine the anti-tumor efficacy of Compound X in an in vivo model.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)[2]

  • Compound X, Vehicle Control, Positive Control (e.g., Paclitaxel)

  • Calipers, analytical balance

Procedure:

  • Cell Culture: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or DMSO/saline)

    • Group 2: Compound X (e.g., 20 mg/kg, IP, daily)

    • Group 3: Positive Control (e.g., Paclitaxel, 10 mg/kg, IV, twice weekly)

  • Treatment: Administer treatments according to the defined schedule for a set period (e.g., 21-28 days).

  • Monitoring: Record tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study. Collect tumors and major organs for further analysis.

Protocol: Pharmacokinetic (PK) Study

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for dose optimization.[10][11]

Objective: To determine the key pharmacokinetic parameters of Compound X.

Procedure:

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single dose of Compound X (e.g., 10 mg/kg, IV bolus).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of Compound X in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the concentration-time curve

    • T½: Elimination half-life

Protocol: Acute Toxicity Study

Safety is paramount in drug development. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and potential organ toxicities.[12][13]

Objective: To assess the short-term safety profile of Compound X.

Procedure:

  • Animal Model: Use healthy mice.

  • Dose Escalation: Administer single, escalating doses of Compound X to different groups of mice.

  • Observation: Monitor mice for 14-21 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.[12]

  • Endpoint Analysis: At the end of the observation period, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs (e.g., liver, kidney, heart, lungs).[14]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison.

Table 1: Hypothetical Efficacy Data (CDX Model)
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control1500 ± 250-+5%
Compound X (20 mg/kg) 450 ± 120 70% -2%
Paclitaxel (10 mg/kg)600 ± 15060%-8%

Interpretation: In this hypothetical scenario, Compound X demonstrates superior tumor growth inhibition compared to Paclitaxel, with a more favorable body weight profile, suggesting better tolerability.

Table 2: Hypothetical Pharmacokinetic Parameters
ParameterValue
Cmax (ng/mL)1200
Tmax (hr)0.25
AUC (ng*hr/mL)4800
T½ (hr)6.5

Interpretation: These hypothetical results suggest that Compound X achieves a high plasma concentration quickly and has a moderate half-life, suitable for a daily dosing regimen.

Proposed Mechanism of Action: A Working Hypothesis

While the precise mechanism of Compound X is yet to be elucidated, many anticancer agents function by disrupting critical cell signaling pathways. Based on the activities of related heterocyclic compounds, we can hypothesize that Compound X may interfere with the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Hypothetical_MoA RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X CompoundX->AKT Inhibits (Hypothesized)

Caption: A hypothetical signaling pathway targeted by Compound X.

This proposed mechanism provides a testable hypothesis for subsequent pharmacodynamic studies. In vivo analysis of tumor tissues from the efficacy study could involve techniques like Western blotting or immunohistochemistry to measure the phosphorylation status of key proteins in this pathway, such as AKT.[3]

Conclusion

The in vivo validation pathway detailed in this guide provides a robust and scientifically rigorous framework for evaluating the therapeutic potential of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine. By systematically assessing its efficacy, pharmacokinetic profile, and safety in established preclinical models, and by comparing these results to current standards of care, researchers can make informed, data-driven decisions about its continued development as a novel anticancer agent.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Proprevia. Available at: [Link]

  • PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Altogen Labs. Available at: [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Available at: [Link]

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. European Pharmaceutical Review. Available at: [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PubMed Central. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available at: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at: [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health. Available at: [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health. Available at: [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. Available at: [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. Available at: [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health. Available at: [Link]

  • In vivo zebrafish assays for analyzing drug toxicity. ResearchGate. Available at: [Link]

  • In Vivo Toxicity Assessment for Novel Therapies in Multiple Myeloma. Protheragen. Available at: [Link]

  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. ACS Publications. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Novel[1][2][15]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. Available at: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available at: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Available at: [Link]

  • σH-Adducts of 2-R-6-Nitro-1,2,4-triazolo[1,5-a]pyrimidines Containing a 2,5-Disubstituted Tetrazole Fragment in the Molecule. ResearchGate. Available at: [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. Available at: [Link]

Sources

A Strategic Guide to Target Identification and Selectivity Profiling of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel bioactive compound to a validated therapeutic candidate is fraught with challenges. A primary hurdle is understanding precisely how a molecule exerts its effects. This guide addresses the critical task of assessing the molecular selectivity of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine , a compound belonging to a scaffold class known for a wide spectrum of biological activities, from anticancer to antiviral properties.

A significant challenge with novel compounds like 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is the frequent absence of a well-defined molecular target. Therefore, a rigid protocol for selectivity assessment is premature. Instead, we must embark on a systematic journey of discovery, beginning with broad, unbiased methods to identify the primary biological target(s) and culminating in a rigorous, comparative analysis of selectivity. This guide provides a comprehensive, multi-stage workflow designed to deorphanize this compound and build a robust selectivity profile, a cornerstone for any future preclinical development.

Given that the triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, our investigation will maintain a special focus on this protein family as a plausible hypothesis.[1] However, our initial approach will remain target-agnostic to ensure we capture unexpected mechanisms of action.

Part 1: Unbiased Target Identification – Casting a Wide Net

Before we can assess selectivity, we must first identify the target. The initial phase employs unbiased, proteome-wide techniques to discover the specific protein(s) that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine interacts with directly in a biological system. This approach minimizes assumptions and opens the door to discovering novel mechanisms of action.[2]

Affinity-Based Target Identification: Fishing for Partners

The most direct method to identify a compound's binding partners is through affinity purification coupled with mass spectrometry (AP-MS).[3] This technique involves "baiting" a hook (our compound) and casting it into the cellular proteome to see what it "catches."

Causality of Experimental Choices: To enable the "pull-down," the compound must be chemically modified with a linker and an affinity tag (e.g., biotin). The choice of linker position is critical to ensure that the modification does not disrupt the compound's native binding interactions. A preliminary Structure-Activity Relationship (SAR) study is often required to identify non-essential positions for modification. The biotin tag allows for highly specific and high-affinity capture of the compound-protein complex using streptavidin-coated beads.

Experimental Protocol: Affinity Pull-Down with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine featuring a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A "mock" probe without the compound should also be prepared as a negative control.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate under conditions that preserve protein structure and function.

  • Incubation: Incubate the cell lysate with the biotinylated compound probe. A parallel incubation with the mock probe and another with the probe plus a high concentration of the original, unmodified compound (for competitive displacement) are essential controls.

  • Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Resolve the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the compound-probe sample but absent or reduced in the control samples. These bands are then excised, digested (e.g., with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Caption: Workflow for Affinity-Based Target Identification.

Label-Free Target Identification: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method that assesses target engagement within intact cells or cell lysates.[4] The principle is that a protein becomes more thermally stable when its ligand is bound. By heating the cells or lysate to various temperatures, we can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this denaturation temperature will increase.

Causality of Experimental Choices: CETSA is invaluable because it requires no modification of the compound, eliminating concerns about altered binding activity. It provides direct evidence of target engagement in a physiological context. Performing the assay in intact cells also accounts for factors like cell permeability and intracellular compound concentration.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with 2-Methyl-6-nitro-triazolo[1,5-a]pyridine or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates direct binding and stabilization of the target protein.

CETSA_Workflow A Treat Cells: Vehicle vs. Compound B Heat Aliquots to Temp Gradient A->B C Lyse & Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curves (% Soluble vs. Temp) D->E F Identify Thermal Shift (Target Engagement) E->F

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Part 2: Hypothesis-Driven Profiling – A Focus on the Kinome

Based on the chemical scaffold, a primary hypothesis is that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine is a kinase inhibitor. Large-scale kinome profiling is the most efficient way to test this hypothesis and gain an initial understanding of its selectivity across this critical enzyme family.[5]

Causality of Experimental Choices: Screening against a broad panel (ideally >300 kinases) is crucial. The human kinome is large and structurally conserved, and narrow screening can miss important off-targets that could lead to toxicity or provide opportunities for drug repositioning.[6] A single, high concentration screen (e.g., 1 or 10 µM) is a cost-effective first pass to identify potential "hits."

In Vitro Kinome Profiling

Numerous commercial vendors (e.g., Eurofins DiscoverX, Reaction Biology Corp., Carna Biosciences) offer kinome profiling services. The compound is typically screened at a fixed concentration against a large panel of purified recombinant kinases, and the percent inhibition of each kinase's activity is measured.

Experimental Protocol: Broad Kinome Panel Screen

  • Compound Submission: Provide 2-Methyl-6-nitro-triazolo[1,5-a]pyridine to a commercial vendor.

  • Primary Screen: The compound is assayed at a concentration of 1 µM against a panel of >300 kinases. The assay typically measures the consumption of ATP or the phosphorylation of a substrate.[7]

  • Data Analysis: The results are reported as percent inhibition for each kinase. A common threshold for a "hit" is >50% or >75% inhibition.

  • Follow-up (Kd or IC50): For the identified hits, a follow-up dose-response experiment is performed to determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50).

Part 3: In-Depth Selectivity Analysis and Comparative Benchmarking

With a list of putative targets from the unbiased and hypothesis-driven screens, the next step is to quantify the compound's potency and selectivity and benchmark it against established drugs.

Quantitative Biochemical Assays

For the primary target(s) and a selection of the most potent off-targets, full dose-response curves must be generated to determine accurate IC50 values.

Causality of Experimental Choices: Comparing IC50 values provides a quantitative measure of selectivity. For example, if the IC50 for the primary target (Target A) is 10 nM and for an off-target (Target B) is 1,000 nM, the compound is 100-fold more selective for Target A. It is critical to perform these assays under standardized conditions, particularly the ATP concentration, as this can significantly impact the apparent potency of ATP-competitive inhibitors.[8] Assays are often run at the Km value of ATP for each specific kinase to allow for a more direct comparison of intrinsic inhibitor affinities.[8]

Comparative Profiling: Context is Key

A selectivity profile is most meaningful when compared to other molecules. We will compare our hypothetical data for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine (let's call it "Compound X") against three well-characterized kinase inhibitors:

  • Staurosporine: A natural product that is a highly potent but notoriously non-selective kinase inhibitor. It serves as a benchmark for promiscuity.[9]

  • Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, but with known activity against numerous other kinases.[10]

  • Bosutinib: Another clinically approved dual SRC/ABL inhibitor, but with a different off-target profile compared to Dasatinib, notably lacking activity against c-KIT and PDGFR.[11]

Data Presentation: Comparative Kinase Selectivity Profile (IC50 in nM)

Kinase TargetCompound X (Hypothetical) Staurosporine (Reference)Dasatinib (Reference)Bosutinib (Reference)
ABL1 15 6<11.2
SRC 25 30.81.2
LCK8521.15.1
FLT31501015>1000
c-KIT>10,0001212>10,000
PDGFRβ>10,0002028>10,000
EGFR2,5004030150
VEGFR2>5,0007080>1000

Data for reference compounds are representative values from public sources.[9][12][13]

Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of ABL1 and SRC. Crucially, it shows high selectivity against c-KIT and PDGFRβ, a profile more similar to Bosutinib than Dasatinib.[14] This lack of activity against key off-targets associated with toxicity (e.g., cardiotoxicity for PDGFRβ inhibition) would be a significant advantage.[15] While Staurosporine is potent against all tested kinases, Compound X shows clear windows of selectivity, making it a much more viable candidate for further development.

Part 4: Cellular Validation – From Test Tube to Living System

Biochemical selectivity is essential, but it must translate to a cellular context. This final phase confirms that the compound engages its intended target in living cells and produces the expected downstream biological effect.

Confirming Cellular Target Engagement

As described in Part 1.2, CETSA is the gold standard for confirming that 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can cross the cell membrane and bind to its intended target(s) inside the cell.

Measuring Downstream Pathway Inhibition

If the primary target is a kinase (e.g., ABL1), its inhibition should lead to a measurable decrease in the phosphorylation of its known downstream substrates.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat a relevant cell line (e.g., K562, which is driven by BCR-ABL) with increasing concentrations of Compound X for a defined period.

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated form of the target kinase (to measure autophosphorylation) and the phosphorylated forms of its key downstream substrates (e.g., phospho-CrkL for BCR-ABL).

  • Analysis: A dose-dependent decrease in the phosphorylation of these proteins confirms that Compound X is engaging its target and inhibiting its catalytic activity within the cell, thereby blocking the signaling pathway.

Caption: Validating functional inhibition of a signaling pathway.

Conclusion

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7797-7814. [Link]

  • Nussinov, R., & Tsai, C. J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1345. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1949. [Link]

  • Jiang, Q., et al. (2024). Safety and efficacy of flumatinib in patients with chronic phase chronic myeloid leukemia: a large-scale, single-center, retrospective study. Drug Design, Development and Therapy, 18, 175-188. [Link]

  • Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Al-Mugotir, M. H., & Al-Shehri, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 118. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-[8][15][16]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]

  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(6), 1117-1127. [Link]

  • Elliott, M. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(2), 101-110. [Link]

  • Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(12), 3335-3343. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Iwata, H., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(23), 5891-5901. [Link]

  • Johnson, J. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(12), 3335-3343. [Link]

  • Lee, K., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link]

  • van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4. [Link]

  • Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]

  • Stebbing, J., & Ponder, B. A. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cell Cycle, 9(1), 18-21. [Link]

  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1279-1286. [Link]

  • Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(19), 6829. [Link]

  • Johnson, J. L., & Shokat, K. M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(9), 1944-1947. [Link]

  • Vieth, M., et al. (2004). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 47(9), 224-232. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zhang, T., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Cambridge Healthtech Institute. (2022). Target Identification and Validation. Cambridge Healthtech Institute. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • ResearchGate. (n.d.). Selectivity profile of 22c in comparison with that of staurosporine. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Cortes, J. E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Journal of Hematology & Oncology, 6, 21. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparison of synthetic routes to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine, a molecule of interest within the broader class of nitrogen-containing heterocycles known for their diverse biological activities.[1][2][3] This document will detail a plausible, widely cited method for its preparation and compare it with viable alternatives, offering insights into the practical and chemical nuances of each approach.

Introduction to 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore due to its isoelectronic relationship with purines, allowing it to interact with a variety of biological targets.[4] The introduction of a nitro group and a methyl group at the 6- and 2-positions, respectively, can significantly modulate the electronic and steric properties of the molecule, potentially influencing its bioactivity. The 6-nitro substituent, in particular, is a strong electron-withdrawing group that can impact the reactivity and potential biological interactions of the heterocyclic system.

Published Synthesis Route: A Two-Step Approach

A common and well-documented strategy for the synthesis of substituted triazolo[1,5-a]pyridines involves a two-step process: the synthesis of a substituted 2-aminopyridine precursor, followed by the construction of the fused triazole ring.

Step 1: Synthesis of the Precursor, 2-Amino-5-nitropyridine

The synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine begins with the preparation of 2-amino-5-nitropyridine. This intermediate is crucial as it provides the foundational pyridine ring with the required nitro-substituent. A widely adopted method for the synthesis of 2-amino-5-nitropyridine is the nitration of 2-aminopyridine.[5][6]

Experimental Protocol:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.

  • Cool the stirred solution to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise over a period of one hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed for 12 hours, during which the solution will change from light yellow to a deep red color.

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.

  • The organic layer is then separated, and the 1,2-dichloroethane is removed under reduced pressure.

  • The resulting residue is poured into ice water, leading to the precipitation of a dark yellow solid.

  • The solid is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.

This procedure has been reported to yield approximately 25.83 g of 2-amino-5-nitropyridine with a purity of 98.66% as determined by HPLC, corresponding to a yield of 91.67%.[6]

Step 2: Cyclization to form 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

With the 2-amino-5-nitropyridine precursor in hand, the next step is the formation of the fused triazole ring. A versatile method for this transformation is the reaction of the aminopyridine with a suitable reagent to introduce the N-C-CH₃ fragment. One such approach involves an oxidative cyclization reaction.

Experimental Protocol:

  • To a solution of 2-amino-5-nitropyridine (0.1 mol) in a suitable solvent such as ethanol, add N-acetyl-N'-tosylhydrazine (0.11 mol).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Alternative Synthesis Strategies

While the above-described method is robust, other synthetic strategies for the construction of the triazolo[1,5-a]pyridine ring system have been developed, offering potential advantages in terms of reaction conditions, catalyst requirements, and substrate scope.

Alternative 1: Microwave-Assisted, Catalyst-Free Synthesis

A more contemporary and environmentally conscious approach involves the use of microwave irradiation to promote the cyclization reaction, often without the need for a catalyst.[1][3]

Conceptual Protocol:

  • A mixture of 2-amino-5-nitropyridine (1.0 equiv.) and a suitable acetyl source, such as N,N-dimethylacetamide dimethyl acetal (2.0 equiv.), in a high-boiling solvent like toluene is subjected to microwave irradiation at a high temperature (e.g., 140°C).

  • The reaction is typically complete within a shorter timeframe compared to conventional heating.

  • Work-up and purification would follow similar procedures to the published method.

This approach offers the potential for significantly reduced reaction times and may be more amenable to high-throughput synthesis.[3]

Alternative 2: Copper-Catalyzed Oxidative Cyclization

Transition metal catalysis, particularly with copper, has been effectively employed for the synthesis of triazolopyridines.[2][7]

Conceptual Protocol:

  • A reaction between 2-amino-5-nitropyridine and a nitrile, such as acetonitrile, in the presence of a copper catalyst (e.g., CuBr) and an oxidant.

  • The reaction could be performed under an air atmosphere, providing a green and cost-effective oxidant.[3]

  • The catalyst facilitates the oxidative N-N bond formation required for the cyclization.

This method can offer high yields and functional group tolerance.[2]

Comparative Analysis of Synthesis Routes

FeaturePublished Method (Two-Step)Alternative 1 (Microwave-Assisted)Alternative 2 (Copper-Catalyzed)
Reaction Time Long (Step 1: 12h; Step 2: 4-6h)Short (minutes to a few hours)Moderate (typically several hours)
Reaction Temperature Step 1: <10°C; Step 2: RefluxHigh (e.g., 140°C)Moderate to High
Reagents Strong acids, organic solventsHigh-boiling solventCopper catalyst, oxidant, nitrile
Catalyst NoneNone (typically)Copper salt (e.g., CuBr)
Yield High for precursor (91.67%)[6]Good to excellent yields reported for similar systems[1]Generally good yields
Environmental Impact Use of chlorinated solvent and strong acidsPotentially greener due to shorter reaction times and potential for solvent-free conditionsUse of a metal catalyst, though can be used in catalytic amounts
Safety Considerations Handling of fuming nitric and sulfuric acidsHigh pressures and temperatures in a sealed vesselPotential toxicity of the copper catalyst

Workflow and Mechanistic Considerations

The synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine fundamentally relies on the nucleophilic character of the exocyclic amino group of 2-amino-5-nitropyridine and the subsequent intramolecular cyclization.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Triazole Ring Formation A 2-Aminopyridine C 2-Amino-5-nitropyridine A->C Nitration B Nitrating Mixture (H₂SO₄/HNO₃) B->C E 2-Methyl-6-nitro-triazolo[1,5-a]pyridine C->E Cyclization D N-acetyl-N'-tosylhydrazine D->E

Caption: Synthetic workflow for 2-Methyl-6-nitro-triazolo[1,5-a]pyridine.

Conclusion

The synthesis of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine can be reliably achieved through a two-step process involving the nitration of 2-aminopyridine followed by cyclization. This established method provides high yields for the precursor and employs well-understood reaction mechanisms. However, alternative methods, such as microwave-assisted synthesis and copper-catalyzed cyclization, present compelling advantages in terms of reaction efficiency and potentially milder conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired environmental footprint. For rapid analogue synthesis, the microwave-assisted approach may be preferable, while the copper-catalyzed method offers a robust and versatile alternative.

References

  • Google Patents.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • ResearchGate. (PDF) Synthesis of new 2-substituted 6,8-dinitro[5][6][8]triazolo[1,5-a]pyridines. [Link]

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]

  • National Institutes of Health. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[5][6][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [Link]

  • National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • Chinese Journal of Energetic Materials. Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine. As a nitro-containing aromatic heterocyclic compound, this substance requires rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, ensuring a self-validating system of laboratory practice.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent hazards of 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structure—combining a pyridine ring, a triazole ring, and a nitro group—allows for a robust hazard assessment based on analogous chemical structures. The nitro group significantly influences the compound's reactivity and toxicity, while the heterocyclic backbone presents its own set of considerations.

The primary hazards are associated with its potential toxicity, irritancy, and the energetic properties characteristic of nitro compounds.[3][4] Improper handling or disposal can lead to personnel exposure, contamination, and potentially adverse chemical reactions.

Table 1: Inferred Hazard Profile of 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine

Hazard Class GHS Category Associated Risk Source
Acute Toxicity (Oral) Category 3/4 Toxic or harmful if swallowed.[5][6] [5][6]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin.[1][5] [1][5]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][7] [1][2][7]
Serious Eye Damage/Irritation Category 2/2A Causes serious eye irritation.[1][2][7] [1][2][7]
Flammability Category 2/3 May be a flammable liquid and vapour.[1] [1]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7] |[7] |

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure that appropriate engineering controls are in place and the correct PPE is worn.

Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][8]

Personal Protective Equipment (PPE) : The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices Source
Hand Protection Chemical-resistant gloves (e.g., Butyl Rubber, Viton). Standard nitrile gloves may offer limited protection. Double-gloving is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][8] [1][8]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. Protects against splashes and airborne particulates.[1][9] [1][9]
Skin and Body Protection Flame-resistant laboratory coat. Closed-toe shoes. A lab coat should be worn at all times. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9] [8][9]

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |[7] |

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical or its waste be disposed of down the drain (sewering).[10][11] This practice is explicitly banned for hazardous pharmaceutical waste by the EPA and is a critical point of compliance.[11][12]

Step 1: Waste Segregation at the Point of Generation

Immediately segregate waste into designated containers based on its physical state.

  • Solid Waste : This includes residual powder, contaminated weigh boats, and consumables like gloves, wipes, and bench paper.

  • Liquid Waste : This includes reaction mixtures, mother liquors, and solvent rinses containing the compound. Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids.[2][6]

  • Sharps Waste : Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.

Step 2: Containment and Labeling
  • Container Selection : Use chemically compatible, leak-proof containers with secure screw-top caps. For solid waste, a sealable polyethylene bag can be used before placement in a rigid outer container.

  • Labeling : All waste containers must be clearly labeled in accordance with the OSHA Hazard Communication Standard and EPA RCRA regulations.[13][14] The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine"

    • Associated Hazards (e.g., "Toxic," "Irritant," "Flammable")

    • Appropriate GHS Pictograms

    • Accumulation Start Date

    • Principal Investigator/Laboratory Information

Step 3: Storage and Accumulation

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, away from ignition sources, and have secondary containment to manage potential leaks.[9] Keep containers tightly closed except when adding waste.[9]

Step 4: Final Disposal Pathway

The designated and legally compliant disposal method for this type of chemical waste is through a licensed hazardous waste management company.

  • Methodology : The material should be disposed of by controlled incineration at a licensed chemical destruction plant.[15] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.

  • Regulatory Framework : As a research chemical that may be considered a pharmaceutical intermediate, its disposal falls under the EPA's Resource Conservation and Recovery Act (RCRA).[14] Healthcare facilities and laboratories may need to manage this under the specific standards of 40 CFR Part 266 Subpart P for hazardous waste pharmaceuticals.[16]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine.

Gcluster_segregationStep 1: Segregationcluster_containmentStep 2 & 3: Containment & Storagecluster_disposalStep 4: Final DisposalstartWaste Generation Point(2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine)typeDetermine Waste Typestart->typesolidSolid Waste(e.g., contaminated gloves, wipes, solid compound)type->solidSolidliquidLiquid Waste(e.g., solutions, reaction mixtures, rinsates)type->liquidLiquidsharpsSharps Waste(e.g., contaminated needles, broken glass)type->sharpsSharpscontainer_solidPlace in LabeledSolid Hazardous Waste Containersolid->container_solidcontainer_liquidPlace in LabeledLiquid Hazardous Waste Containerliquid->container_liquidcontainer_sharpsPlace in LabeledPuncture-Proof Sharps Containersharps->container_sharpsstorageStore in DesignatedSatellite Accumulation Areacontainer_solid->storagecontainer_liquid->storagecontainer_sharps->storagepickupArrange Pickup by LicensedHazardous Waste Contractorstorage->pickuptransportManifested Transport to aTSDF (Treatment, Storage, and Disposal Facility)pickup->transportincinerationFinal Disposition:Controlled Incinerationtransport->incineration

Caption: Waste Disposal Workflow for 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

  • Small Spill Cleanup : For small spills, wear the appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal as hazardous waste.[10] Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

The responsible disposal of 2-Methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazard profile, utilizing appropriate protective measures, and adhering to a systematic workflow of segregation, containment, and professional disposal, researchers can effectively minimize risks. The core tenets are to prevent exposure, avoid environmental release through improper channels like drains, and ensure all waste is managed by licensed professionals via controlled incineration.

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • CymitQuimica. (2024). Safety Data Sheet for 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Fisher Scientific. (2023). Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Chemius. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one.
  • Echemi. (n.d.). 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine Safety Data Sheets.

  • Jubilant Ingrevia. (n.d.).
  • Occupational Safety and Health Administr
  • National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Nitrobenzene.
  • ResearchGate. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • National Institutes of Health (NIH). (2021).
  • ResearchGate. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][2]triazolo[1,5-a]pyridines.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Nitrocellulose.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • PubMed. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-[1][7]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA.

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • MDPI. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles.
  • Australian Government Department of Health. (2015).

Navigating the Unseen: A Senior Application Scientist's Guide to Handling 2-Methyl-6-nitro-triazolo[1,5-a]pyridine

Navigating the Unseen: A Senior Application Scientist's Guide to Handling 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into your workflow is both an opportunity for discovery and a moment for meticulous planning. 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound with potential biological activity, requires a comprehensive and proactive safety strategy. This guide moves beyond generic protocols to provide a deep, experience-driven framework for its safe handling, ensuring that your focus remains on scientific advancement, securely grounded in a culture of safety.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

The[1][2][3]triazolo[1,5-a]pyridine scaffold, found in various research chemicals, is often associated with skin, eye, and respiratory irritation[3]. The addition of a nitro group introduces more severe potential hazards. Nitro compounds are known for their energetic nature, potential for flammability, and toxicity[4][5]. For instance, 2-amino-6-methylpyridine is known to be highly toxic if swallowed and fatal upon skin contact[6]. While the nitro-analogue's toxicology will differ, this underscores the need for stringent barrier precautions.

Based on this composite analysis, we must assume 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine is, at a minimum:

  • A skin, eye, and respiratory irritant.

  • Potentially toxic via ingestion, inhalation, and dermal absorption.

  • Flammable, with the potential for energetic decomposition under specific conditions (e.g., heating).

  • Likely to produce toxic fumes, including nitrogen oxides (NOx), upon combustion[2].

The following operational and disposal plan is built upon this conservative and scientifically-grounded hazard assessment.

Core Directive: Personal Protective Equipment (PPE) - Your Primary Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. The "why" behind each piece of equipment is as important as the "what."

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against a broad range of organic compounds. Double-gloving is strongly recommended to protect against undetected micro-tears and to facilitate safe doffing.
Eye Protection Chemical Splash GogglesOffers 360-degree protection from splashes and fine particulates. Standard safety glasses are insufficient.
Face Protection Full-Face Shield (in addition to goggles)Essential when handling larger quantities or when there is a significant splash or aerosolization risk.
Body Protection Flame-Resistant Laboratory CoatProtects against incidental skin contact and offers a degree of thermal protection. Cuffed sleeves are critical to prevent exposure at the glove-coat interface.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particulates.

PPE_Decision_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_controlsEngineering & Work Practice ControlsStartStart: Handling Task IdentifiedAssessCompoundAssume Compound is:- Skin/Eye/Respiratory Irritant- Potentially Toxic- Flammable SolidStart->AssessCompoundHandHand Protection:Double Nitrile/Neoprene GlovesAssessCompound->HandEyeEye Protection:Chemical Splash GogglesAssessCompound->EyeBodyBody Protection:Flame-Resistant Lab CoatAssessCompound->BodyFumeHoodWork within a certifiedChemical Fume Hood?AssessCompound->FumeHoodFaceFace Shield(in addition to goggles)Eye->FaceSplash/Aerosol Risk?RespiratoryRespiratory Protection:NIOSH-approved RespiratorFumeHood->HandYesFumeHood->RespiratoryNo

Operational Plan: From Receipt to Reaction

A self-validating protocol anticipates potential failure points and builds in redundancies. Follow this step-by-step guidance for safe handling.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area, preferably a chemical fume hood.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any relevant hazard warnings.

  • Segregation: Store the compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent potential incompatibilities[4]. It should be kept in a designated cabinet for toxic and flammable solids.

Weighing and Aliquoting (The Most Critical Step for Exposure)
  • Engineering Control: All manipulations of the solid compound MUST be performed within a certified chemical fume hood to minimize inhalation risk.

  • Static Control: Use an anti-static weigh boat and grounding straps if available, as fine organic powders can be susceptible to static discharge.

  • Tool Selection: Use dedicated, clearly labeled spatulas and tools. Avoid cross-contamination.

  • Cleaning: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a solvent-dampened cloth (e.g., 70% ethanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

In-Reaction Handling
  • Vessel Choice: Use glassware that is free from cracks or defects. Ensure all joints are properly sealed.

  • Inert Atmosphere: Given the nitro functionality, consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unforeseen oxidative reactions, especially if heating.

  • Temperature Monitoring: When heating, use a well-calibrated temperature probe and a heating mantle with a stirrer. Avoid localized overheating which could lead to decomposition.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Waste StreamContainerLabelingDisposal Procedure
Solid Waste Sealable, labeled, solid waste container"Hazardous Waste," "2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine," and any other reaction componentsCollect all spent solids and contaminated consumables (e.g., weigh boats, gloves, paper towels).
Liquid Waste Sealable, labeled, liquid waste container"Hazardous Waste," "2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine," and all solvent componentsCollect all reaction supernatants and solvent rinses. Do not mix with incompatible waste streams (e.g., strong acids).
Sharps Waste Puncture-proof sharps container"Sharps Waste"Dispose of any contaminated needles or razor blades in a designated sharps container.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain[2].

Emergency Response: Preparedness is Your Best Defense

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Contact your institution's EHS or emergency response team.

  • Do Not Clean Alone: Do not attempt to clean up a spill, even a small one, without proper training and equipment. The EHS team will have the appropriate spill kits and respiratory protection.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][3]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[2][3]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration[2]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

In all cases of exposure, provide the responding medical personnel with the name of the chemical.

This comprehensive guide provides a robust framework for the safe handling of 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine. By understanding the "why" behind each procedural step, you empower yourself and your team to build a culture of safety that is both compliant and intuitive. Your commitment to these principles is the bedrock of innovative and responsible science.

References

  • 2-Amino-6-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • MSDS of 7-(2-Methyl-4-nitrophenoxy)-(1,2,4)triazolo(1,5-a)pyridine. (n.d.).
  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • Nitromethane Chemical Safety Protocol. (2023, February). Vanderbilt University Environmental Health & Safety.
  • SOP for Nitromethane. (n.d.). University of Wisconsin-Milwaukee.
  • Pyridine: incident management. (n.d.). GOV.UK.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • 8-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheets. (n.d.). Echemi.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.